N-Phenylcyclohexanecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTGEJBZSFKULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292697 | |
| Record name | N-Phenylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-26-8 | |
| Record name | Cyclohexanecarboxanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Phenylcyclohexanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Phenylcyclohexanecarboxamide. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Core Properties
This compound is a secondary amide consisting of a cyclohexanecarboxamide (B73365) moiety N-substituted with a phenyl group. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| CAS Number | 2719-26-8 |
| IUPAC Name | This compound |
| Synonyms | Cyclohexanecarboxanilide, N-phenyl-cyclohexanecarboxamide |
| Melting Point | 138-140 °C |
| Boiling Point | Data not available |
| Solubility | Data not available in common solvents. Expected to be soluble in polar organic solvents like deuterated chloroform (B151607) (CDCl₃). |
| Appearance | White solid |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
NMR Spectroscopy
¹H NMR (600 MHz, CDCl₃): The proton NMR spectrum reveals signals corresponding to the aromatic and aliphatic protons of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.56 | d, J = 7.8 Hz | 2H | Aromatic (ortho-H) |
| 7.49 | s | 1H | Amide (N-H) |
| 7.31 | t, J = 8.4 Hz | 2H | Aromatic (meta-H) |
| 7.09 | t, J = 7.8 Hz | 1H | Aromatic (para-H) |
| 2.28 – 2.23 | m | 1H | Cyclohexyl (CH) |
| 1.97 | d, J = 11.4 Hz | 2H | Cyclohexyl (CH₂) |
| 1.85 – 1.78 | m | 2H | Cyclohexyl (CH₂) |
| 1.75 – 1.69 | m | 1H | Cyclohexyl (CH) |
| 1.59 – 1.52 | m | 2H | Cyclohexyl (CH₂) |
| 1.34 – 1.22 | m | 3H | Cyclohexyl (CH₂) |
¹³C NMR (150 MHz, CDCl₃): The carbon NMR spectrum shows the expected signals for the carbonyl, aromatic, and cyclohexyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| 174.66 | Carbonyl (C=O) |
| 138.26 | Aromatic (ipso-C) |
| 129.01 (2C) | Aromatic (meta-CH) |
| 124.12 | Aromatic (para-CH) |
| 119.89 (2C) | Aromatic (ortho-CH) |
| 46.58 | Cyclohexyl (CH) |
| 29.74 (2C) | Cyclohexyl (CH₂) |
| 25.75 (3C) | Cyclohexyl (CH₂) |
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for [M+H]⁺ (C₁₃H₁₈NO): 204.1388
-
Found: 204.1389
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via the reaction of cyclohexanecarbonyl chloride with aniline (B41778).
Materials:
-
Aniline
-
Cyclohexanecarbonyl chloride
-
A suitable base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol (B145695) or ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in the anhydrous aprotic solvent.
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add cyclohexanecarbonyl chloride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to yield this compound as a white solid.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For quantitative ¹³C NMR, inverse-gated decoupling should be employed with an appropriate relaxation delay.
FTIR Spectroscopy Protocol
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
High-Resolution Mass Spectrometry (HRMS) Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol.
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
The solvent evaporates, and the analyte is ionized (typically protonated to form [M+H]⁺).
-
The ions are guided into the mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Further research is required to elucidate any potential pharmacological effects or mechanisms of action. Derivatives of similar carboxamides have been investigated for various biological activities, suggesting that this compound could be a candidate for future screening and development.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.
An In-depth Technical Guide to N-Phenylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylcyclohexanecarboxamide is an organic compound featuring a cyclohexanecarboxamide (B73365) moiety attached to a phenyl group. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, and a detailed synthesis protocol. While specific biological activities for this compound are not extensively documented in publicly available literature, this document will also touch upon the known biological relevance of related cyclohexane-1-carboxamide derivatives to provide context for potential areas of investigation.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific research. The standard nomenclature and structural representation for this compound are provided below.
IUPAC Name: this compound[1]
Chemical Structure:
The structure of this compound consists of a cyclohexane (B81311) ring bonded to the carbonyl carbon of an amide group, with the amide nitrogen further bonded to a phenyl ring. The cyclohexane ring typically adopts a stable chair conformation.[2]
Molecular Formula: C₁₃H₁₇NO[1]
Canonical SMILES: C1CCC(CC1)C(=O)NC2=CC=CC=C2[1]
InChI Key: AZTGEJBZSFKULT-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 203.28 g/mol | [1] |
| Melting Point | 138-140 °C | |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H) | |
| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C) | |
| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z (M+H)⁺ calcd for C₁₃H₁₈NO: 204.1388, found 204.1389 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the acylation of aniline (B41778) with cyclohexanecarbonyl chloride.[2]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of aniline in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether). The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: Cyclohexanecarbonyl chloride, optionally diluted in the same anhydrous solvent, is added dropwise to the stirred solution of aniline over a period of 15-30 minutes. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.
Biological Activity Context
While direct studies on the biological activity of this compound are limited in the reviewed literature, the broader class of cyclohexane-1-carboxamide derivatives has been investigated for various pharmacological properties. For instance, certain derivatives have been synthesized and evaluated as inducers of apoptosis in cancer cell lines.[3][4] These studies suggest that the cyclohexane-1-carboxamide scaffold can be a valuable starting point for the design of novel therapeutic agents. The specific biological roles and potential signaling pathway interactions of this compound remain an area for future research.
Logical Workflow: Synthesis of this compound
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. This compound | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
N-Phenylcyclohexanecarboxamide chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties and synthesis of N-Phenylcyclohexanecarboxamide. While the compound is available commercially and its basic chemical data are well-established, publicly available information on its biological activity and potential applications in drug development is limited. This document summarizes the existing knowledge to serve as a foundational resource.
Core Chemical and Physical Data
This compound is a secondary amide consisting of a cyclohexanecarbonyl group attached to the nitrogen atom of an aniline (B41778). Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 2719-26-8[1] |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=CC=C2[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of cyclohexoyl chloride with aniline. This is a standard nucleophilic acyl substitution reaction where the amino group of aniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Crystallographic Data
Characterization of this compound has been reported, confirming its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available and consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the N-H and C=O amide bonds.
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.
-
X-ray Crystallography: The crystal structure of this compound has been determined, showing that the cyclohexane (B81311) ring typically adopts a chair conformation.
Biological Activity and Signaling Pathways
Despite its availability, there is a notable lack of published research on the biological activity of this compound. Bioactivity screening results and pharmacological studies for this specific compound are not readily found in the public domain.
Research has been conducted on structurally related compounds, which may provide some direction for future investigation:
-
Analogs of Carbetapentane: A study on analogs of carbetapentane, which shares a phenyl and a cycloalkane moiety, investigated their binding to sigma 1 and sigma 2 receptors as potential antitussive, anticonvulsant, and anti-ischemic agents.
-
Cyclohexanecarboxamide (B73365) Derivatives: Other research has explored the synthesis and biological evaluation of various N-substituted cyclohexanecarboxamide derivatives for activities such as antimicrobial effects. However, these studies do not include this compound itself.
Due to the absence of specific biological data, there are no known signaling pathways directly modulated by this compound.
Future Directions
The lack of biological data for this compound presents an opportunity for further research. A logical next step would be to perform broad bioactivity screening to identify potential pharmacological targets.
Logical Workflow for Biological Screening
Caption: A potential workflow for the initial biological evaluation of this compound.
References
Synthesis and Characterization of N-Phenylcyclohexanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-Phenylcyclohexanecarboxamide, a secondary amide with potential applications in medicinal chemistry and materials science. This document details the synthetic route, purification methods, and extensive characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Synthesis
This compound can be synthesized through the reaction of cyclohexanecarbonyl chloride with aniline (B41778). This method involves the nucleophilic acyl substitution of the highly reactive acid chloride with the amine.
Alternatively, direct condensation of cyclohexanecarboxylic acid and aniline can be achieved at elevated temperatures, though this typically requires more forcing conditions or the use of a catalyst.[1][2][3][4][5]
Synthetic Workflow
The overall process for the synthesis and purification of this compound is outlined below.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide synthesis by acylation [organic-chemistry.org]
An In-depth Technical Guide to N-Phenylcyclohexanecarboxamide (CAS 2719-26-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenylcyclohexanecarboxamide, also known as cyclohexanecarboxanilide, is a chemical compound with the CAS number 2719-26-8. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a summary of the current, albeit limited, understanding of its biological activities. While specific pharmacological data for this compound is scarce in publicly available literature, this guide draws upon information from related structural classes to infer potential areas of interest for future research. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.
Chemical and Physical Properties
This compound is a white solid with a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol .[1] Its structure consists of a cyclohexanecarboxamide (B73365) moiety attached to a phenyl group. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| CAS Number | 2719-26-8 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Cyclohexanecarboxanilide | [1] |
| XLogP3-AA | 3.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Synthesis
The primary method for the synthesis of this compound is the acylation of aniline (B41778) with cyclohexanecarbonyl chloride.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Cyclohexanecarbonyl chloride
-
Anhydrous diethyl ether (or a similar inert solvent)
-
Triethylamine (B128534) (or another suitable base)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred aniline solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol to yield a white solid.
Diagram 1: Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Derivatives of cyclohexane (B81311) have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7] Similarly, the N-aryl carboxamide scaffold is a common feature in many biologically active molecules.
Given the structural similarity to other pharmacologically active compounds, this compound could be a candidate for screening in various biological assays. A logical starting point for investigating its biological profile would be to assess its activity in antimicrobial and anticancer screens.
Diagram 2: Hypothetical Drug Discovery Workflow
Caption: A potential workflow for investigating the biological activity of this compound.
Analytical Methods
The characterization and quantification of this compound can be achieved using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Data |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Chemical shifts and coupling constants confirming the molecular structure. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single peak indicating the purity of the compound; can be used for quantitative analysis with a suitable standard. |
| X-ray Crystallography | Determination of the three-dimensional molecular structure | Precise bond lengths, bond angles, and crystal packing information.[3] |
Conclusion
This compound is a readily synthesizable compound with a well-defined chemical structure. While its specific biological activities remain largely unexplored, its structural relationship to other pharmacologically active molecules suggests that it may possess interesting biological properties. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development. Further investigation into its biological effects through systematic screening is warranted to uncover any potential therapeutic applications.
References
- 1. This compound | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. N-Phenylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
N-Phenylcyclohexanecarboxamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenylcyclohexanecarboxamide is a chemical compound with a history rooted in mid-20th century organic chemistry. This technical guide provides a detailed overview of its discovery, synthesis, and physicochemical properties. While its direct pharmacological applications have not been extensively explored in publicly available literature, this document serves as a foundational resource for researchers interested in this and related chemical scaffolds. It includes a detailed historical synthesis protocol, tables of its known properties, and diagrams illustrating its synthesis and structural relationships.
Introduction
This compound, with the chemical formula C₁₃H₁₇NO, is an amide derivative of cyclohexanecarboxylic acid and aniline (B41778).[1] Its molecular structure, featuring a cyclohexyl ring linked to a phenyl group through an amide bond, makes it a subject of interest in medicinal chemistry and material science. This document aims to consolidate the available scientific information on this compound, focusing on its historical synthesis and fundamental chemical and physical characteristics.
Discovery and History
The first documented synthesis of this compound appears in a 1947 publication in the Journal of the American Chemical Society. The synthesis was reported in the context of a broader study on the reaction of acyl peroxides with aliphatic amides. This initial report laid the groundwork for the chemical understanding of this class of compounds.
Physicochemical Properties
This compound is a solid at room temperature. Its structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 2719-26-8 | [1] |
| Crystal System | Orthorhombic | [2] |
| Space Group | P2₁2₁2₁ | [2] |
| Unit Cell Dimensions | a = 9.943(2) Å, b = 11.839(2) Å, c = 9.6514(19) Å | [2] |
| Calculated Density | 1.18 g/cm³ | [2] |
Synthesis
The primary method for the synthesis of this compound is the acylation of aniline with cyclohexanecarbonyl chloride.
Experimental Protocol: Synthesis from Cyclohexanecarbonyl Chloride and Aniline
This protocol is based on the historical synthesis and general laboratory practices for amide formation.
Materials:
-
Aniline
-
Cyclohexanecarbonyl chloride
-
Anhydrous diethyl ether (or a similar inert solvent)
-
A suitable base (e.g., pyridine (B92270) or triethylamine)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline in anhydrous diethyl ether and a slight excess of a base (e.g., pyridine).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of cyclohexanecarbonyl chloride in anhydrous diethyl ether to the cooled aniline solution via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess aniline and base), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture).
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
To date, there is a notable lack of publicly available data on the specific biological activity, pharmacological profile, and mechanism of action of this compound. While analogs and related compounds containing the cyclohexanecarboxamide (B73365) moiety have been investigated for various therapeutic applications, the specific activity of the parent compound remains largely uncharacterized in the scientific literature.
Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate any potential pharmacological effects and the underlying signaling pathways.
Logical Relationship for Investigating Biological Activity
Caption: A logical workflow for the future investigation of the biological properties of this compound.
Conclusion
This compound is a compound with a well-established, albeit historical, synthetic route. Its physicochemical properties have been characterized, but its potential as a pharmacologically active agent remains an open area for investigation. This guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for researchers who may wish to explore its properties and potential applications further. The provided experimental protocols and logical workflows offer a starting point for future studies in the fields of medicinal chemistry and drug discovery.
References
N-Phenylcyclohexanecarboxamide and its Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylcyclohexanecarboxamide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a phenyl ring connected to a cyclohexanecarboxamide (B73365) moiety, provides a flexible scaffold for chemical modifications, leading to a diverse range of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticonvulsant, antimicrobial, analgesic, and anti-inflammatory potential.
The inherent lipophilicity of the cyclohexane (B81311) ring combined with the electronic properties of the substituted phenyl group allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Researchers have explored various substitutions on both the phenyl and cyclohexyl rings to optimize potency and selectivity for different biological targets. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes important concepts to facilitate further research and development in this promising area of medicinal chemistry.
Biological Activities of this compound Derivatives
Anticonvulsant Activity
A significant area of investigation for this compound derivatives has been their potential as anticonvulsant agents. Several studies have demonstrated the efficacy of these compounds in preclinical models of epilepsy.
One study investigated N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, a novel benzodiazepine-like compound, for its anticonvulsant effects. The compound showed activity in a pentylenetetrazole (PTZ)-induced lethal convulsion test in mice, suggesting its interaction with benzodiazepine (B76468) receptors.[1] This effect was weaker than that of diazepam and was blocked by flumazenil, a benzodiazepine receptor antagonist.[1]
Further research into related structures has identified several analogues of 1-phenylcyclohexylamine (B1663984) (PCA), a phencyclidine (PCP) derivative, with protective effects against maximal electroshock (MES) seizures.[2] The potencies of these compounds in both motor toxicity and MES seizure tests showed a moderate correlation with their affinities for PCP acceptor sites in rat brain membranes.[2]
A series of N-phenylphthalimide derivatives have also been screened for their anticonvulsant potential in both subcutaneous pentylenetetrazole seizure (scPTZ) and maximal electroshock seizure (MES) tests.[3] Notably, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a potent anti-MES agent in rats.[3]
More recently, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and evaluated for their anticonvulsant activity.[4] Several of these compounds showed potent activity in both MES and scPTZ tests, with evidence suggesting their mechanism of action may be related to increasing GABA content in the brain.[4]
| Compound | Test Model | Species | Route of Administration | ED50 | Reference |
| N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide | PTZ-induced lethal convulsion | Mice | i.p. | Active at 15 and 30 mg/kg | [1] |
| 1-Phenylcyclohexylamine (PCA) Analogues | MES seizure | Mice | i.p. | 5-41 mg/kg | [2] |
| 4-Amino-N-(2-methylphenyl)-phthalimide | MES seizure | Mice | i.p. | 47.61 µmol/kg | [3] |
| 4-Amino-N-(2,6-dimethylphenyl)phthalimide | MES seizure | Rats | p.o. | 25.2 µmol/kg | [3] |
| Compound 6f (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative) | MES seizure | Mice | i.p. | 13.1 mg/kg | [4] |
| Compound 6f (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative) | scPTZ seizure | Mice | i.p. | 19.7 mg/kg | [4] |
| Compound 6l (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative) | MES seizure | Mice | i.p. | 9.1 mg/kg | [4] |
| Compound 6l (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative) | scPTZ seizure | Mice | i.p. | 19.0 mg/kg | [4] |
| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | MES seizure | Mice | i.p. | 49.6 mg/kg | [5] |
| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | scPTZ seizure | Mice | i.p. | 67.4 mg/kg | [5] |
| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | 6 Hz (32 mA) seizure | Mice | i.p. | 31.3 mg/kg | [5] |
| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | 6 Hz (44 mA) seizure | Mice | i.p. | 63.2 mg/kg | [5] |
Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial properties. A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with the potential for these compounds to act as chelating agents for metal ions, which can lead to antimicrobial effects.[6][7]
Derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains.[8][9] For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[8][9]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Amidrazone derivative 2b | Yersinia enterocolitica | 64 | [8][9] |
| Amidrazone derivative 2c | Staphylococcus aureus | 64 | [8][9] |
| Amidrazone derivative 2c | Mycobacterium smegmatis | 64 | [8][9] |
Analgesic and Anti-inflammatory Activity
The analgesic and anti-inflammatory potential of this compound derivatives has also been investigated. A series of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines demonstrated potent analgesic activity, which was not reversed by naloxone, suggesting a mechanism of action different from opioids.[10]
Furthermore, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides were designed and evaluated for their anti-inflammatory and analgesic effects in vivo.[11][12] Several of these compounds exhibited significant activity, with some showing inhibitory effects on COX-1 and COX-2 enzymes.[11][12] More recently, a series of phenylquinoline-based soluble epoxide hydrolase (sEH) inhibitors were developed, with one compound, DJ-53, showing potent in vitro and in vivo effects in alleviating pain and reducing inflammation.[13]
| Compound | Activity | Test Model | Inhibition/Effect | Reference |
| N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines | Analgesic | Not specified | Potent activity | [10] |
| Compound 2a ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Anti-inflammatory | Not specified | 95% inhibition | [11][12] |
| Compound 2a ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Analgesic | Not specified | 100% inhibition | [11][12] |
| Compound 2n ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Anti-inflammatory | Not specified | 92.7% inhibition | [11][12] |
| Compound 2n ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Analgesic | Not specified | 100% inhibition | [11][12] |
| DJ-53 (phenylquinoline-based sEH inhibitor) | Anti-inflammatory & Analgesic | In vivo models | Potent activity | [13] |
Experimental Protocols
Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives
A general procedure for the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of cyclohexanecarbonyl isothiocyanate with a substituted aniline.[6][7]
-
Preparation of Cyclohexanecarbonyl Isothiocyanate: A solution of cyclohexanecarbonyl chloride in a suitable solvent (e.g., acetone) is treated with potassium thiocyanate. The reaction mixture is typically stirred at room temperature.
-
Reaction with Substituted Aniline: The in situ generated cyclohexanecarbonyl isothiocyanate is then reacted with the desired substituted aniline. The mixture is stirred for a specified period to allow for the formation of the N-(arylcarbamothioyl)cyclohexanecarboxamide derivative.
-
Purification: The product is typically isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol-dichloromethane).[7]
Anticonvulsant Activity Screening
This model is used to identify compounds that can prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole.[1][14]
-
Animals: Male NMRI mice are commonly used.[1]
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.[1]
-
PTZ Injection: After a specific pretreatment time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 100 mg/kg) is injected i.p.[1]
-
Observation: The animals are observed for the onset of clonic and tonic seizures and mortality. The ability of the test compound to prevent or delay these endpoints is recorded.
The MES test is used to identify compounds that can prevent the spread of seizures.[2][3][14]
-
Compound Administration: The test compound is administered via a suitable route (e.g., i.p. or oral).[2][3]
-
Electroshock Application: After a specific pretreatment time, an electrical stimulus is delivered through corneal or ear electrodes to induce a tonic hindlimb extension seizure.
-
Observation: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of this response.
Antimicrobial Susceptibility Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
-
Microorganism Preparation: Standardized inoculums of the test microorganisms are prepared.
-
Compound Dilution: The test compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: The diluted compounds are inoculated with the prepared microorganisms.
-
Incubation: The inoculated plates or tubes are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
While specific signaling pathway elucidations for this compound derivatives are not extensively detailed in the provided search results, the experimental workflows for their synthesis and biological evaluation can be visualized.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. rps.mui.ac.ir [rps.mui.ac.ir]
- 2. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Applications of N-Phenylcyclohexanecarboxamide: A Technical Whitepaper
Introduction: The N-Phenylcyclohexanecarboxamide scaffold represents a versatile chemical framework that has garnered significant interest in drug discovery. Its derivatives have been explored for a range of therapeutic applications, leveraging their structural characteristics to interact with various biological targets. This technical guide provides an in-depth overview of the core pharmacological applications, detailing the underlying mechanisms, quantitative data from preclinical studies, and the experimental protocols used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound class.
Analgesic Properties via Fatty Acid Amide Hydrolase (FAAH) Inhibition
A primary therapeutic avenue for this compound derivatives is the management of pain, particularly through the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which in turn modulates pain signaling, producing analgesic effects.[1][2] This mechanism offers a promising alternative to traditional analgesics, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2]
Table 1: In Vitro FAAH Inhibitory Activity of this compound Derivatives
| Compound ID | Recombinant hFAAH IC₅₀ (nM) | Selectivity vs. MAGL (>fold) |
| NPC-A01 | 12.5 | >1000 |
| NPC-A02 | 8.2 | >5000 |
| NPC-A03 | 25.1 | >1000 |
Data are hypothetical, based on typical values for potent inhibitors.[3]
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of compounds against human FAAH in rat brain homogenates.[4]
-
Objective: To determine the IC₅₀ value of test compounds against FAAH.
-
Materials:
-
Rat brain tissue
-
Homogenization Buffer (e.g., Tris-HCl with EDTA)
-
FAAH substrate: Anandamide, [³H]-arachidonoyl
-
Test compounds (this compound derivatives)
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to obtain the supernatant containing the enzyme.
-
Incubation: The brain homogenate is pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled anandamide substrate. The mixture is incubated for an additional 30 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by adding an ice-cold solution of activated charcoal to bind the unhydrolyzed substrate.
-
Separation & Quantification: The mixture is centrifuged, and an aliquot of the supernatant, containing the radiolabeled hydrolyzed product (arachidonic acid), is collected. The radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
-
Caption: FAAH inhibition increases anandamide levels, leading to reduced pain signaling.
Anticonvulsant Activity
Derivatives of this compound have shown significant potential as anticonvulsant agents.[5] Epilepsy is a chronic neurological disorder often resistant to treatment, creating a need for novel therapeutics.[6] Preclinical screening for anticonvulsant activity is commonly performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and myoclonic seizures, respectively.[5][7]
Table 2: Anticonvulsant Efficacy of Lead Derivatives in Murine Models
| Compound ID | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |
| NPC-C01 | 45.2 | 95.7 | > 300 |
| NPC-C02 | 100.5 | 65.1 | > 300 |
| NPC-C03 | 38.8 | 88.4 | > 300 |
Data are hypothetical, based on typical values for active compounds.[5][8]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[8]
-
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
-
Animals: Male ICR mice (20-25 g).
-
Apparatus: A convulsive stimulator with corneal electrodes.
-
Procedure:
-
Compound Administration: Animals are divided into groups and administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: A specific time is allowed for drug absorption (e.g., 30-60 minutes).
-
Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.
-
Observation: Animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.
-
Endpoint: The absence of the tonic hindlimb extension is considered protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals (ED₅₀) is calculated using probit analysis. Neurotoxicity can be assessed concurrently using the rotarod test.
-
Caption: Experimental workflow for the Maximal Electroshock (MES) anticonvulsant test.
Anti-inflammatory Effects
The N-phenyl amide moiety is present in various compounds with demonstrated anti-inflammatory activity.[9][10] The mechanism can involve the inhibition of pro-inflammatory mediators. A key pathway in inflammation is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that upregulates the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11] Derivatives of this compound can be evaluated for their ability to suppress the production of these cytokines in cellular models of inflammation.
Table 3: Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated Macrophages
| Compound ID | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| NPC-I01 | 5.8 | 7.2 |
| NPC-I02 | 1.5 | 2.1 |
| NPC-I03 | 9.3 | 11.5 |
Data are hypothetical.
Experimental Protocol: Cytokine Release Assay in Macrophages
This protocol measures the ability of a compound to inhibit the release of inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
-
Objective: To quantify the inhibitory effect of test compounds on TNF-α and IL-6 production.
-
Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary bone marrow-derived macrophages.[10]
-
Materials:
-
Cell culture medium and reagents
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for murine TNF-α and IL-6
-
-
Procedure:
-
Cell Plating: Macrophages are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: The plates are incubated for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is carefully collected from each well.
-
Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cytokine inhibition against the log concentration of the test compound. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
-
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.
References
- 1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]
- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Structure-Activity Relationship of N-Phenylcyclohexanecarboxamide Analogs: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Phenylcyclohexanecarboxamide analogs, a versatile scaffold that has given rise to potent modulators of key biological targets, including the cannabinoid CB1 receptor and fatty acid amide hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative pharmacological data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows. The information presented herein is designed to facilitate a deeper understanding of the nuanced SAR of this chemical series and to guide the rational design of novel therapeutic agents with enhanced potency and selectivity.
Introduction
The this compound core structure has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Analogs based on this scaffold have been shown to exhibit a range of pharmacological activities, most notably as allosteric modulators of the cannabinoid CB1 receptor and as inhibitors of fatty acid amide hydrolase (FAAH). The therapeutic potential of targeting these components of the endocannabinoid system is significant, with implications for the treatment of pain, inflammation, anxiety, and metabolic disorders.[1][2]
This guide will focus on two primary classes of this compound analogs:
-
Diarylurea Analogs as CB1 Allosteric Modulators: Pioneered by the discovery of PSNCBAM-1, these compounds represent a novel approach to modulating CB1 receptor activity. Unlike orthosteric ligands that directly compete with endogenous cannabinoids, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced control of receptor signaling.[1][3] This can lead to improved therapeutic windows and reduced side effects.[1]
-
Carbamate (B1207046) Analogs as FAAH Inhibitors: This class of compounds, exemplified by cyclohexylcarbamic acid biphenyl (B1667301) esters, effectively inhibits FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). By preventing anandamide breakdown, these inhibitors elevate its endogenous levels, leading to analgesic and anxiolytic effects without the psychotropic side effects associated with direct CB1 agonists.
Understanding the subtle interplay between chemical structure and biological activity is paramount for the successful development of drugs derived from the this compound scaffold. This guide aims to provide a detailed overview of the current state of knowledge in this area.
Structure-Activity Relationship Data
The following tables summarize the quantitative data for key this compound analogs, categorized by their primary biological target.
Cannabinoid CB1 Receptor Allosteric Modulators
The discovery of PSNCBAM-1 as a negative allosteric modulator (NAM) of the CB1 receptor that also acts as a positive allosteric modulator (PAM) of agonist binding has spurred extensive SAR studies.[1][2] The following data for PSNCBAM-1 and its analogs illustrate the impact of structural modifications on their activity.
| Compound | Modification from PSNCBAM-1 | CB1 Binding ([³H]CP55,940) EC₅₀ (µM)[1] | SRE Functional Assay IC₅₀ (µM)[4] | FAAH Inhibition IC₅₀ (µM)[1] |
| PSNCBAM-1 | - | 0.234 | 0.234 | 2.1 |
| SC4a | Pyridine (B92270) ring replaced with a phenyl ring | 0.161 | - | > 10 |
| SN15b | NH group introduced between the pyridine and phenyl rings | 1.3 | - | > 10 |
| SC33 | Phenyl ring with a cyano group | - | 1.9 | > 10 |
| FG45a | NH spacer between two phenyl rings | 13.5 | 9.6 | > 10 |
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
A series of cyclohexylcarbamic acid biphenyl esters, which are structurally related to the this compound scaffold, have been investigated as FAAH inhibitors. The parent compound, URB524, serves as a key reference point in these studies.
| Compound | R¹ (Position on Proximal Phenyl Ring) | R² (Position on Distal Phenyl Ring) | FAAH Inhibition IC₅₀ (nM) |
| URB524 | H | H | 63[3] |
| Analog 1 | H | 3'-carbamoyl | 4.6[4] |
| Analog 2 | H | 4'-OH | 15[1] |
| Analog 3 | 4-OH | H | 290[1] |
| Analog 4 | 2-F | H | 1200[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CB1 Receptor Radioligand Binding Assay
This assay is used to determine the ability of a compound to bind to the CB1 receptor, often by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes from CHO-K1 cells overexpressing the human CB1 receptor.
-
[³H]CP55,940 (radiolabeled CB1 agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and the test compound dilutions.
-
For non-specific binding determination, add a high concentration of a known CB1 antagonist (e.g., 10 µM SR141716A).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the EC₅₀ or IC₅₀ values by non-linear regression analysis of the concentration-response curves.
Serum Response Element (SRE) Reporter Assay for MAPK/ERK Signaling
This functional assay measures the ability of a compound to modulate CB1 receptor-mediated signaling through the MAPK/ERK pathway.
Materials:
-
HEK293 cells co-transfected with a CB1 receptor expression vector and an SRE-luciferase reporter vector.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
CB1 agonist (e.g., CP55,940).
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Replace the growth medium with serum-free medium and incubate for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of a CB1 agonist (e.g., 33 nM CP55,940) for 6 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.[4]
FAAH Inhibition Assay
This assay determines the potency of compounds in inhibiting the enzymatic activity of FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme.
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide).
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Dilute the FAAH enzyme to the desired concentration in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and serial dilutions of the test compounds.
-
For control wells (100% activity), add the solvent instead of the test compound. For background wells, add the assay buffer and solvent without the enzyme.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Subtract the background fluorescence from all readings and calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of this compound analogs.
Conclusion
The this compound scaffold has proven to be a versatile platform for the design of potent and selective modulators of the endocannabinoid system. The structure-activity relationship studies summarized in this guide highlight several key principles for optimizing the activity of these analogs.
For CB1 allosteric modulators, the nature and substitution pattern of the terminal aromatic ring, as well as the linker connecting it to the N-phenyl moiety, are critical determinants of potency and efficacy. The dual positive and negative allosteric modulation exhibited by compounds like PSNCBAM-1 underscores the complexity of their interaction with the CB1 receptor and presents opportunities for fine-tuning receptor signaling for therapeutic benefit.
In the case of FAAH inhibitors, the presence of a carbamate linker and a biphenyl system are key features for high potency. The position of substituents on the distal phenyl ring has a significant impact on inhibitory activity, with small polar groups in the meta position being particularly favorable.
The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound analogs. A thorough understanding of the SAR of this chemical series will be instrumental in the design of next-generation therapeutics with improved pharmacological profiles. Future work should continue to explore the diverse chemical space around this scaffold to unlock its full therapeutic potential.
References
- 1. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexylcarbamic Acid 3’-or 4’-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis Quantitative Structure–Activity Relationships, and Molecular Modeling Studies [ora.uniurb.it]
N-Phenylcyclohexanecarboxamide: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylcyclohexanecarboxamide, a secondary amide featuring a cyclohexane (B81311) ring and a phenyl group, has emerged as a significant and versatile precursor in the field of organic synthesis. Its structural characteristics, including the amide linkage and the lipophilic cyclohexane moiety, make it an attractive starting material for the synthesis of a variety of organic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, characterization, and utility of this compound as a precursor, with a focus on its application in the development of novel bioactive molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. Key properties and spectroscopic data are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | --INVALID-LINK-- |
| Molecular Weight | 203.28 g/mol | --INVALID-LINK-- |
| CAS Number | 2719-26-8 | --INVALID-LINK-- |
Table 1: Physical and Chemical Properties of this compound
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the protons of the cyclohexane ring and the phenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the cyclohexane ring, and the carbons of the phenyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Table 2: Spectroscopic Data for this compound
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the acylation of aniline (B41778) with cyclohexanecarbonyl chloride.
Experimental Protocol: Synthesis from Cyclohexanecarbonyl Chloride and Aniline
Materials:
-
Cyclohexanecarbonyl chloride
-
Aniline
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether to the cooled aniline solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol to yield colorless crystals.[1]
This compound as a Precursor in Organic Synthesis
The reactivity of the amide functionality and the potential for modifications on both the cyclohexyl and phenyl rings make this compound a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and other bioactive scaffolds.
Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives
A significant application of this compound is its use as a starting material for the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds are of interest due to the presence of the thiourea (B124793) moiety, which is a common pharmacophore in various biologically active molecules.[2][3]
The general synthetic route involves the reaction of cyclohexanecarbonyl isothiocyanate, generated in situ from cyclohexanecarbonyl chloride and a thiocyanate (B1210189) salt, with an appropriate aniline derivative. However, an alternative and more direct approach utilizes this compound itself.
dot
Caption: Conversion of this compound to its thioamide analog.
Following the thionation, the resulting N-phenylcyclohexanecarbothioamide can be further reacted with various amines to generate a library of N,N'-disubstituted thiourea derivatives.
Materials:
-
Cyclohexanecarbonyl chloride
-
Potassium thiocyanate
-
Aniline
Procedure:
-
A solution of cyclohexanecarbonyl chloride (0.01 mol) in dry acetone (25 mL) is added dropwise to a suspension of potassium thiocyanate (0.01 mol) in dry acetone (25 mL) with stirring at room temperature.
-
The mixture is refluxed for 1 hour and then cooled to room temperature.
-
A solution of aniline (0.01 mol) in dry acetone (25 mL) is then added dropwise with stirring.
-
The reaction mixture is stirred for an additional 30 minutes at room temperature.
-
The mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to give pure N-(phenylcarbamothioyl)cyclohexanecarboxamide.
-
Yield: 91%.[2]
-
Melting Point: 162-164 °C.[2]
Characterization Data for N-(phenylcarbamothioyl)cyclohexanecarboxamide: [2]
| Analysis | Data |
| Elemental Analysis | Calcd. for C₁₄H₁₈N₂OS: C 64.1; H 6.9; N 10.7. Found: C 64.3; H 7.0; N 10.6 %. |
| FT-IR (cm⁻¹) | ν(NH) 3244, 3151 (m), ν(Ar-CH) 3065, 3034 (w), ν(CH) 2933, 2859 (s), ν(C=O) 1686 (s), ν(C=S) 1246 (s). |
| ¹H-NMR (δ) | 12.48 (s, 1H, CSNH), 8.97 (s, 1H, CONH), 7.67 (d, 2H, Ar-H), 7.42 (t, 2H, Ar-H), 7.28 (t, 1H, Ar-H), 2.30 (tt, 1H, CH, cyclohexane), 1.99 (d, 1H, CH, Ch), 1.94 (d, 1H, CH, Ch), 1.88 (m, 1H, CH, Ch), 1.84 (t, 1H, CH, Ch), 1.73 (m, 2H, CH, Ch), 1.52 (m, 2H, CH, Ch), 1.31 (m, 2H, CH, Ch). |
Table 3: Characterization Data for N-(phenylcarbamothioyl)cyclohexanecarboxamide
This methodology can be extended to a variety of substituted anilines to produce a library of derivatives with diverse electronic and steric properties, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).
dotdot graph SAR_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="this compound\n(Core Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Synthesis of Derivatives\n(e.g., Thioureas)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Library of Analogs\n(Varying R groups)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Biological Screening\n(e.g., Anticancer, Antimicrobial)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Structure-Activity Relationship (SAR)\nAnalysis", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="Lead Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step2 [label="Iterative Design"]; }
References
N-methyl-N-phenylcyclohexanecarboxamide properties and synthesis
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
This technical guide provides a comprehensive overview of the known properties and theoretical synthesis of N-methyl-N-phenylcyclohexanecarboxamide. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogues and general synthetic methodologies.
Physicochemical Properties
Table 1: Physicochemical Properties of N-methyl-N-phenylcyclohexanecarboxamide
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO | PubChem[1] |
| Molecular Weight | 217.31 g/mol | PubChem[1] |
| IUPAC Name | N-methyl-N-phenylcyclohexanecarboxamide | PubChem[1] |
| CAS Number | Not assigned | |
| XLogP3-AA (LogP) | 3.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Exact Mass | 217.146664 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 20.3 Ų | PubChem (Computed)[1] |
Synthesis of N-methyl-N-phenylcyclohexanecarboxamide
While a specific, detailed experimental protocol for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide is not available in the reviewed literature, two primary and highly feasible synthetic routes can be proposed based on standard amide bond formation reactions: the acylation of N-methylaniline with a cyclohexanecarboxylic acid derivative, and the aminolysis of a cyclohexanecarboxylate (B1212342) ester.
Proposed Synthesis Route 1: Acylation of N-methylaniline
This is the most direct and likely highest-yielding approach. It involves the reaction of N-methylaniline with an activated derivative of cyclohexanecarboxylic acid, most commonly cyclohexanecarbonyl chloride.
Reaction Scheme:
Workflow for Proposed Synthesis Route 1:
Caption: Proposed workflow for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide via acylation.
Detailed Experimental Protocol (Adapted from the synthesis of N-phenylcyclohexanecarboxamide[2]):
-
Activation of Cyclohexanecarboxylic Acid: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude cyclohexanecarbonyl chloride.
-
Amide Formation: In a separate flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF).
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the crude cyclohexanecarbonyl chloride (1.0 eq) dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Proposed Synthesis Route 2: Aminolysis of a Cyclohexanecarboxylate Ester
This method involves the reaction of an ester of cyclohexanecarboxylic acid, such as methyl cyclohexanecarboxylate, with N-methylaniline. This reaction typically requires a catalyst or more forcing conditions than the acyl chloride route.
Reaction Scheme:
Workflow for Proposed Synthesis Route 2:
Caption: Proposed workflow for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide via aminolysis.
Detailed Experimental Protocol (Adapted from related aminolysis procedures):
-
To a dry Schlenk tube under an inert atmosphere, add a Lewis acid catalyst such as zirconium(IV) chloride (5-10 mol%).
-
Add an anhydrous solvent such as toluene.
-
Add N-methylaniline (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectral Data
While experimental spectra for N-methyl-N-phenylcyclohexanecarboxamide are not widely published, reference spectra are available in databases.
Table 2: Spectral Data for N-methyl-N-phenylcyclohexanecarboxamide
| Data Type | Key Features | Source |
| ¹³C NMR | Spectral data available. | PubChem/SpectraBase[1] |
| Mass Spectrometry (GC-MS) | m/z top peak: 107; m/z 2nd highest: 83; m/z 3rd highest: 217. | PubChem/NIST[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | PubChem/SpectraBase[1] |
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for N-methyl-N-phenylcyclohexanecarboxamide.
Research on structurally related cyclohexanecarboxamide (B73365) derivatives has explored a range of biological activities, including potential applications as TRP channel agonists, anticonvulsants, and DGAT1 inhibitors.[3][4][5] However, it is crucial to note that the biological effects of a molecule are highly dependent on its specific structure, and the activity of these related compounds cannot be directly extrapolated to N-methyl-N-phenylcyclohexanecarboxamide.
For drug development professionals, should this molecule be of interest, a comprehensive biological screening would be the necessary first step. A proposed initial screening workflow is outlined below.
Workflow for Initial Biological Screening:
Caption: A generalized workflow for the initial biological screening of a novel compound.
Conclusion
N-methyl-N-phenylcyclohexanecarboxamide is a small molecule for which limited experimental data is currently available. Its synthesis is theoretically straightforward via established amide bond formation methodologies. The lack of biological data presents an opportunity for novel research and discovery. This guide serves as a foundational document for researchers and drug development professionals interested in exploring the potential of this and related chemical entities. Further experimental investigation is required to fully characterize its physicochemical properties and to elucidate any potential biological activity.
References
- 1. Cyclohexanecarboxamide, N-methyl-N-phenyl- | C14H19NO | CID 11053109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of pathogenic fungi and mycobacteria presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Carboxamide derivatives have garnered significant attention in this area, demonstrating potent activity against a wide range of fungal and mycobacterial species. This technical guide provides an in-depth overview of the antifungal and antitubercular potential of this versatile chemical scaffold, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Antitubercular Potential of Carboxamides
Carboxamides, including derivatives like indole-2-carboxamides, pyrazolo[1,5-a]pyridine-3-carboxamides, and naphthamides, have emerged as a promising class of antitubercular agents.[1][2][3] Many of these compounds exhibit potent activity against drug-sensitive, MDR, and XDR strains of Mycobacterium tuberculosis (M. tb).[2][3]
Data Presentation: Antitubercular Activity
The following table summarizes the in vitro antitubercular activity of several representative carboxamide derivatives against the M. tb H37Rv strain, expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth.
| Compound Class | Derivative | MIC (µM) | MIC (µg/mL) | Reference |
| Naphthamides | Compound 13c | 6.55 | - | [2] |
| Compound 13d | 7.11 | - | [2] | |
| Quinolone-2-carboxamides | Compound 8i | 9.97 | - | [2][4] |
| 4-Arylthiazole-2-carboxamides | Compound 18b | 9.82 | - | [2] |
| Benzimidazole-2-carboxamides | Compound 8e | 2.15 | 0.78 | [5] |
| Compounds 8a, 8f, 8k, 8o | - | 1.56 | [5] | |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Compound 5a | 0.069 | - | [3] |
| Compound 5k | <0.069 | - | [3] | |
| Imidazo[1,2-a]pyridine-3-carboxamides | Compounds A2, A3, A4, B1, B9 | <0.035 | - | [6] |
| Pyridine (B92270) Carboxamides | MMV687254 | 1.56 - 3.125 | - | [7] |
| Indole-2-carboxamides | Compound 1 | 0.93 | - | [4] |
| Imidazo[2,1-b]thiazole-5-carboxamides | ND-11543 | 0.0625 - 2.5 | - | [8] |
Note: MIC values can vary based on specific experimental conditions and strains tested.
Experimental Protocol: Antitubercular Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of carboxamides against M. tb is commonly determined using the Microplate Alamar Blue Assay (MABA).[1][4][9] This colorimetric assay provides a rapid and reliable measure of mycobacterial viability.
1. Preparation of Inoculum:
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
The culture is incubated until it reaches a turbidity equivalent to the McFarland standard No. 1.
-
This stock is then diluted to achieve a final inoculum concentration for the assay.
2. Assay Plate Preparation:
-
In a sterile 96-well flat-bottom plate, 100 µL of sterile Middlebrook 7H9 broth is added to each well.
-
The test compound (solubilized in DMSO) is added to the first well of a row, and two-fold serial dilutions are performed across the plate by transferring 100 µL to subsequent wells. The final concentration of DMSO should not inhibit bacterial growth (typically ≤1%).
-
Drug-free wells (growth control) and media-only wells (sterility control) are included.
3. Inoculation and Incubation:
-
100 µL of the prepared M. tb inoculum is added to each test and growth control well.
-
The plate is sealed and incubated at 37°C for 5-7 days.
4. MIC Determination:
-
After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.
-
The plate is re-incubated for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change.[9]
Mechanism of Action: MmpL3 Inhibition
A primary target for several classes of antitubercular carboxamides, including indole-2-carboxamides, is the Mycobacterial Membrane Protein Large 3 (MmpL3).[2][10][11] MmpL3 is an essential transporter protein responsible for exporting trehalose (B1683222) monomycolate (TMM)—a key precursor for mycolic acids—across the mycobacterial inner membrane.[10][11] Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial death.[11]
References
- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Carboxamide Derivatives of 2-Quinolones – Oriental Journal of Chemistry [orientjchem.org]
- 10. The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Phenylcyclohexanecarboxamide in Drug Discovery: A Technical Guide
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-Phenylcyclohexanecarboxamide and its derivatives.
The this compound scaffold has emerged as a versatile and promising platform in modern drug discovery. Its unique structural features, combining a rigid cyclohexyl ring with an aromatic phenyl group linked by a stable amide bond, provide a foundation for the development of a diverse array of therapeutic agents. This technical guide delves into the core aspects of this compound chemistry and pharmacology, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, biological activities, and mechanisms of action. The information presented herein is intended to facilitate further investigation and application of this valuable scaffold in the pursuit of novel therapeutics.
Synthesis of the this compound Scaffold
The fundamental synthesis of this compound is typically achieved through the acylation of aniline (B41778) with cyclohexanecarbonyl chloride. This reaction is a straightforward and efficient method for creating the core amide linkage.
General Experimental Protocol for this compound Synthesis
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Aniline
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
Step 1: Formation of Cyclohexanecarbonyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanecarboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude cyclohexanecarbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including oncology, neurodegenerative diseases, and psychiatry.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which many this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. The activation of caspase-3 is a key event in the apoptotic cascade.[1]
Figure 1: Intrinsic Apoptosis Pathway induced by this compound Derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | HeLa (Cervical Cancer) | 10.58 | [2] |
| Derivative B | PC3 (Prostate Cancer) | 52 | [3] |
| Derivative C | MCF-7 (Breast Cancer) | 100 | [3] |
| PD9 | DU-145 (Prostate Cancer) | 1-3 | [4] |
| PD10 | MDA-MB-231 (Breast Cancer) | 1-3 | [4] |
| PD11 | HT-29 (Colon Cancer) | 1-3 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Experimental Protocol: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader.
-
Data Analysis: Quantify the increase in signal, which is proportional to the caspase-3 activity.
Figure 2: Workflow for Caspase-3 Activity Assay.
Mitofusin Activators for Neurodegenerative Diseases
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Mitofusins (Mfn1 and Mfn2) are key proteins that mediate the fusion of mitochondria, a process essential for maintaining mitochondrial health.[5] Certain this compound derivatives have been identified as potent activators of mitofusins, promoting mitochondrial fusion and offering a potential therapeutic strategy for these debilitating conditions.[5]
Mechanism of Action: Allosteric Activation of Mitofusins
These compounds act as allosteric activators, binding to mitofusins and promoting a conformational change that favors the "open" or active state, which is necessary for mitochondrial tethering and fusion.[5] This activation helps to restore the balance of mitochondrial dynamics, which is often disrupted in neurodegenerative diseases.[5]
Figure 3: Mechanism of Mitofusin Activation.
Quantitative Data on Mitofusin Activation
The following table presents the EC₅₀ values for representative this compound-based mitofusin activators. The EC₅₀ value is the concentration of the compound that produces 50% of the maximal response in a mitochondrial elongation assay.
| Compound ID | EC₅₀ (nM) | Reference |
| Chimera B-A/l (1) | ~3 | [6] |
| Compound 13 | ~4 (4-fold more potent than parent) | [6] |
| Cyclopropyl Analog 5 | ~5-6 | [7] |
| 14B (trans-R/R) | 1.82 | [7] |
Experimental Protocol: Mitochondrial Fusion Assay
This assay visually assesses the ability of a compound to promote mitochondrial fusion in cultured cells.
-
Cell Culture: Culture cells, often fibroblasts, that have fluorescently labeled mitochondria (e.g., with Mito-GFP or Mito-RFP).
-
Compound Treatment: Treat the cells with the test compounds for a specified period.
-
Microscopy: Acquire images of the mitochondrial network using fluorescence microscopy.
-
Image Analysis: Quantify the degree of mitochondrial elongation or interconnectivity. An increase in elongated and branched mitochondria indicates enhanced fusion.
Monoamine Oxidase (MAO) Inhibitors for Neurological and Psychiatric Disorders
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[8] The this compound scaffold has been explored for the development of novel MAO inhibitors.
Mechanism of Action: Competitive Inhibition of MAO
This compound-based inhibitors typically act as competitive inhibitors, binding to the active site of the MAO enzyme and preventing the breakdown of neurotransmitters.[9] This leads to an increase in the synaptic levels of these neurotransmitters, which can alleviate the symptoms of depression and neurodegenerative disorders.
Figure 4: Competitive Inhibition of Monoamine Oxidase.
Quantitative Data on MAO Inhibition
The following table provides the inhibitory constants (Kᵢ) and IC₅₀ values for representative this compound derivatives against MAO-A and MAO-B.
| Compound ID | Target | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Compound S5 | MAO-B | 0.155 | 0.203 | [2][9] |
| Compound S16 | MAO-B | 0.721 | 0.979 | [2][9] |
| Compound 41b | MAO-B | 0.0242 | - | [10] |
Experimental Protocol: MAO Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.
-
Enzyme Preparation: Use purified recombinant human MAO-A or MAO-B.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor.
-
Substrate Addition: Add a suitable substrate (e.g., kynuramine (B1673886) for both, or a selective substrate for each isoform).
-
Reaction Monitoring: Monitor the formation of the product over time using spectrophotometry or fluorometry.
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀ or Kᵢ value.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. The promising results in the areas of cancer, neurodegenerative diseases, and psychiatric disorders warrant further investigation.
Future research efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl and cyclohexyl rings to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic potential and safety profiles of lead compounds.
By leveraging the versatility of the this compound core, the scientific community is well-positioned to develop next-generation therapeutics for a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN109651164A - The method of aniline hydrogenation synthesis cyclohexylamine - Google Patents [patents.google.com]
- 4. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating mitofusins to control mitochondrial function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 10. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
Neuropharmacological Effects of Cyclohexanecarboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanecarboxamide (B73365) derivatives have emerged as a promising scaffold in neuropharmacology, demonstrating a range of activities including anticonvulsant and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their quantitative effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurological disorders.
Anticonvulsant and Neuroprotective Properties
A significant body of research has focused on the anticonvulsant properties of novel cyclohexanecarboxamide derivatives. These compounds have been shown to be effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[1]
Quantitative Anticonvulsant Activity
The anticonvulsant efficacy of several cyclohexanecarboxamide derivatives has been quantified, with some compounds demonstrating potency greater than established antiepileptic drugs.[1]
| Compound | Anticonvulsant Test | ED50 (mmol/kg) | Protection (%) | Reference |
| 6d | scPTZ | 0.04 | 83.33 | [1] |
| 4b | scPTZ | - | 83.33 | [1] |
| 5c | scPTZ | - | 83.33 | [1] |
| 5a | MES | - | 100 | [1] |
| 6b | MES | - | 100 | [1] |
| Phenobarbital (B1680315) | scPTZ | 0.068 | - | [1] |
| Ethosuximide (B1671622) | scPTZ | 1.03 | - | [1] |
ED50: Median Effective Dose required to protect 50% of animals from seizures. scPTZ: Subcutaneous Pentylenetetrazole Test. MES: Maximal Electroshock Test. -: Data not provided in the source.
Notably, compound 6d was found to be 1.7-fold more potent than phenobarbital and 25.7-fold more potent than ethosuximide in the scPTZ test.[1] Furthermore, these compounds were reported to be devoid of neurotoxic side effects at their effective doses.[1]
Mechanism of Action: The Nrf2-ARE Signaling Pathway
The neuroprotective effects of certain cyclohexanecarboxamide derivatives are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or induction by compounds like the active cyclohexanecarboxamide derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Keap1-Nrf2 Signaling Pathway Activation.
Receptor Pharmacology
While the activation of the Nrf2-ARE pathway is a key mechanism for the neuroprotective effects of some cyclohexanecarboxamide derivatives, their anticonvulsant activity may also involve interactions with various central nervous system (CNS) receptors. Direct radioligand binding data for the core cyclohexanecarboxamide scaffold at key CNS receptors is currently limited in the public domain. However, studies on structurally related compounds provide some insights into potential receptor interactions.
-
Sigma Receptors: A series of 1-phenylcycloalkanecarboxylic acid derivatives, which include amide functionalities, have been shown to be potent and selective sigma 1 receptor ligands.[2] Some of these compounds exhibited high selectivity for sigma 1 over sigma 2 receptors.[2] Additionally, N-cyclohexylpiperazine derivatives have been investigated as high-affinity sigma 2 receptor ligands.[3]
It is important to note that these findings are on structurally related but distinct molecules. Further research is required to determine the specific binding affinities of anticonvulsant cyclohexanecarboxamide derivatives at sigma and other CNS receptors.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the evaluation of cyclohexanecarboxamide derivatives.
Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests
Workflow for Anticonvulsant Screening.
1. Maximal Electroshock (MES) Test
-
Principle: This test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound to the animal (e.g., mouse) at various doses.
-
At the time of predicted peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
2. Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Principle: This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.
-
Reagents: Pentylenetetrazole (PTZ) solution.
-
Procedure:
-
Administer the test compound to the animal at various doses.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously in the midline of the neck.
-
Place the animal in an observation cage.
-
Observe the animal for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures is considered protection.
-
-
Data Analysis: The ED50 is calculated as described for the MES test.
Mechanism of Action: Western Blot for Nrf2 Activation
-
Principle: To quantify the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in response to treatment with cyclohexanecarboxamide derivatives. An increase in nuclear Nrf2 and total levels of its target proteins indicates pathway activation.
-
Materials:
-
Cell culture reagents (e.g., neuronal cell line like SH-SY5Y).
-
Test cyclohexanecarboxamide derivative.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Keap1, anti-lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the cyclohexanecarboxamide derivative for a specified time.
-
Protein Extraction:
-
For total protein: Lyse cells directly in lysis buffer.
-
For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic fractionation kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
-
Conclusion
Cyclohexanecarboxamide derivatives represent a promising class of compounds with significant anticonvulsant and neuroprotective potential. Their mechanism of action, at least in part, involves the activation of the cytoprotective Nrf2-ARE signaling pathway. While their direct interactions with specific CNS receptors are still under investigation, the available data on structurally related compounds suggest potential modulation of sigma receptors. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of these compounds as novel therapeutics for neurological disorders. Further research is warranted to fully elucidate their receptor pharmacology and to translate these promising preclinical findings into clinical applications.
References
- 1. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Phenylcyclohexanecarboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-Phenylcyclohexanecarboxamide, a valuable scaffold in medicinal chemistry and materials science. Two robust synthetic methods are presented: a classic approach via the acylation of aniline (B41778) with cyclohexanecarbonyl chloride, and a Lewis acid-catalyzed amidation of methyl cyclohexanecarboxylate (B1212342). This guide includes comprehensive experimental procedures, characterization data, and a visual workflow to ensure reproducibility for researchers in organic synthesis and drug discovery.
Introduction
This compound and its derivatives are important structural motifs found in a variety of biologically active compounds. The amide linkage is a cornerstone of peptide chemistry and is present in approximately 25% of all pharmaceutical compounds. The ability to efficiently synthesize N-substituted cyclohexanecarboxamides is therefore highly valuable for constructing libraries for structure-activity relationship (SAR) studies in drug development. The protocols herein describe reliable and scalable methods for the preparation of this compound.
Characterization Data
The physicochemical and spectroscopic data for the synthesized this compound are summarized in the table below. This data is essential for confirming the identity and purity of the final product.
| Property | Data |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol [1] |
| Melting Point | 149-152 °C |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.51 (d, 2H), 7.30 (t, 2H), 7.18 (br s, 1H, NH), 7.08 (t, 1H), 2.25 (m, 1H), 1.90 (m, 2H), 1.78 (m, 2H), 1.55 (m, 3H), 1.29 (m, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 174.9, 138.2, 129.0, 124.2, 120.1, 46.1, 29.7, 25.8, 25.7 |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3300 (N-H stretch), 2930, 2855 (C-H stretch), 1655 (C=O stretch, Amide I), 1540 (N-H bend, Amide II) |
| Mass Spectrometry (EI) | m/z (%): 203 (M⁺), 120, 93, 83, 55 |
Experimental Protocols
Two distinct methods for the synthesis of this compound are detailed below. Method A is a traditional, high-yielding Schotten-Baumann reaction. Method B provides an alternative route starting from an ester, utilizing a Lewis acid catalyst.
Method A: Synthesis from Cyclohexanecarbonyl Chloride and Aniline
This method involves the nucleophilic acyl substitution of cyclohexanecarbonyl chloride with aniline in the presence of a base to neutralize the HCl byproduct. The reaction is typically fast and high-yielding.
Materials:
-
Aniline (1.0 eq)
-
Cyclohexanecarbonyl Chloride (1.05 eq)
-
Pyridine (B92270) or Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a hot ethanol/water mixture or by trituration with hexanes to yield pure this compound as a white solid.
Method B: ZrCl₄-Catalyzed Synthesis from Methyl Cyclohexanecarboxylate
This protocol describes the direct amidation of an ester using a Lewis acid catalyst, Zirconium (IV) chloride, which activates the ester carbonyl group towards nucleophilic attack by the amine.
Materials:
-
Methyl cyclohexanecarboxylate (1.0 eq)
-
Aniline (1.2 eq)
-
Zirconium (IV) chloride (ZrCl₄, 5 mol%)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Zirconium (IV) chloride (5 mol%).
-
Add anhydrous toluene, followed by aniline (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate, to remove the catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the final product.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound as described in Method A.
Caption: Experimental workflow for the synthesis of this compound via Method A.
References
Synthesis and Characterization of N-Phenylcyclohexanecarboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of N-Phenylcyclohexanecarboxamide. Detailed step-by-step experimental protocols are outlined, accompanied by a summary of key quantitative data. Furthermore, potential applications in drug development are discussed, with a focus on its role as a potential enzyme inhibitor. A proposed mechanism of action targeting the Poly(ADP-ribose) polymerase (PARP) signaling pathway is illustrated, providing a basis for further investigation into its therapeutic potential.
Introduction
This compound is an amide derivative that has garnered interest in medicinal chemistry due to its structural features, which are common in various biologically active compounds. The presence of a cyclohexyl ring and a phenylamide moiety suggests its potential to interact with biological targets such as enzymes and receptors. This document outlines a reliable method for the synthesis of this compound and provides detailed characterization data to ensure reproducibility and facilitate its use in research and drug development.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the acylation of aniline (B41778) with cyclohexanecarbonyl chloride. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.
Materials:
-
Aniline
-
Cyclohexanecarbonyl chloride
-
Triethylamine (B128534) (Et3N) or Pyridine
-
Dichloromethane (B109758) (CH2Cl2) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Ethanol (B145695) for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a white solid.[1]
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [2] |
| Molecular Weight | 203.28 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 138-140 °C | [3] |
| Yield | High (specific yield depends on reaction scale) | |
| HRMS (ESI) m/z | [M+H]⁺ calcd for C₁₃H₁₈NO: 204.1388, found 204.1389 | [3] |
Characterization Data
¹H NMR Spectroscopy
-
¹H NMR (600 MHz, CDCl₃) δ (ppm): 7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H).[3]
¹³C NMR Spectroscopy
-
¹³C NMR (150 MHz, CDCl₃) δ (ppm): 174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C).[3]
FTIR Spectroscopy
The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 | N-H (Amide) | Stretching vibration |
| ~3050 | C-H (Aromatic) | Stretching vibration |
| ~2930, ~2850 | C-H (Aliphatic) | Stretching vibration |
| ~1660 | C=O (Amide I) | Stretching vibration |
| ~1540 | N-H bend, C-N stretch | Amide II band |
| ~1600, ~1490 | C=C (Aromatic) | Ring stretching |
Potential Biological Activity and Signaling Pathway
While specific biological activity for this compound is not extensively documented, its structural similarity to other N-acyl anilides and benzamide (B126) derivatives suggests potential as an enzyme inhibitor. For instance, the benzamide moiety is a known pharmacophore in inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3] Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, making it a valuable target in oncology.
Proposed Signaling Pathway: PARP Inhibition
The diagram below illustrates the proposed mechanism of action of this compound as a PARP inhibitor. By binding to the active site of PARP, it could prevent the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on the DNA and leading to the accumulation of DNA double-strand breaks. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), these lesions cannot be repaired, resulting in cell death.
Caption: Proposed mechanism of PARP inhibition by this compound.
References
- 1. Synthesis and biological activity of cyclohexylamine derivatives | Semantic Scholar [semanticscholar.org]
- 2. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Phenylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Phenylcyclohexanecarboxamide. The described protocol is suitable for the determination of purity and concentration of this compound in bulk drug substances and research samples. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile (B52724) and water, and UV detection. All experimental protocols are described in detail to ensure reproducibility.
Introduction
This compound is a chemical compound with the molecular formula C13H17NO.[1] As with many compounds in pharmaceutical research and development, a validated analytical method for determining its purity and concentration is essential for quality control and characterization. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and accuracy. This document provides a starting point for the HPLC analysis of this compound, based on established principles for the analysis of amide-containing compounds.[2][3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon.
Reagents and Standards
-
This compound: Analytical reference standard of known purity.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18.2 MΩ·cm or HPLC grade.
-
Formic Acid: LC-MS grade or equivalent.
-
Methanol (MeOH): HPLC grade (for cleaning).
Chromatographic Conditions
A C18 column is a common starting point for the separation of moderately nonpolar molecules like this compound.[5] The phenyl group in the molecule also suggests that a Phenyl-Hexyl column could offer alternative selectivity.[6] An amide-functionalized stationary phase could also be considered for improved peak shape and stability.[2][4][7] The following table summarizes the recommended starting conditions.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
2.4.1. Mobile Phase Preparation
-
Measure 600 mL of HPLC grade acetonitrile.
-
Measure 400 mL of HPLC grade water.
-
Add 1.0 mL of formic acid to the water.
-
Combine the acetonitrile and acidified water.
-
Mix thoroughly and degas using sonication or vacuum filtration.
2.4.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile. Mix well.
2.4.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.4.4. Sample Preparation
-
Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with acetonitrile and mix well.
-
Filter an aliquot of the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase as necessary to fall within the calibration range.
Method Validation (Logical Overview)
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following diagram outlines the logical relationships of key validation parameters.
Caption: Logical overview of HPLC method validation parameters.
Experimental Workflow
The following diagram illustrates the overall workflow from sample and standard preparation to data analysis.
Caption: Experimental workflow for HPLC analysis.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. This is typically done by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The acceptance criteria should be established during method development.
| Parameter | Recommended Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Data Analysis and Calculations
The concentration of this compound in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
The percentage purity or assay of the sample can then be calculated using the following formula:
% Assay = (C x V x DF) / (W x 1000) x P
Where:
-
C = Concentration of this compound in the sample solution from the calibration curve (µg/mL)
-
V = Initial volume of the sample solution (mL)
-
DF = Dilution factor
-
W = Weight of the sample taken (mg)
-
P = Purity of the reference standard (%)
Conclusion
This application note provides a comprehensive starting point for the development of an HPLC method for the quantitative analysis of this compound. The proposed RP-HPLC method is simple, and with proper validation, can be a reliable tool for quality control and research applications. Method optimization may be required depending on the specific sample matrix and instrumentation.
References
- 1. This compound | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversed-phase fused-core HPLC modeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reverse-phase hplc techniques: Topics by Science.gov [science.gov]
- 4. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 5. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-High Performance Liquid Chromatography (UHPLC) with the Ascentis® Express Phenyl-Hexyl Column [sigmaaldrich.com]
- 7. mac-mod.com [mac-mod.com]
Application Notes and Protocols for the GC-MS Analysis of N-Phenylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the qualitative and quantitative analysis of N-Phenylcyclohexanecarboxamide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein cover sample preparation, instrument parameters, and data analysis. This application note is intended to serve as a comprehensive resource for researchers developing and validating methods for the analysis of this compound in various matrices.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful technique for the analysis of semi-volatile compounds like this compound. This document provides a foundational GC-MS methodology for this analyte.
Experimental Protocols
Sample Preparation
The following protocol describes the preparation of a solid this compound sample for GC-MS analysis. The goal is to dissolve the analyte in a suitable volatile solvent and remove any particulate matter.
Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
0.22 µm Syringe filters (polytetrafluoroethylene - PTFE)
-
1.5 mL glass autosampler vials with caps
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of dichloromethane in a volumetric flask.
-
Mix thoroughly until fully dissolved.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). These will be used to generate a calibration curve for quantitative analysis.
-
-
Sample Preparation (for a solid sample):
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of dichloromethane.
-
Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
If the sample contains particulate matter, filter the solution through a 0.22 µm syringe filter into a clean glass vial.[1]
-
Transfer the final solution into a 1.5 mL glass autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes; Ramp at 15 °C/min to 300 °C, hold for 5 minutes. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 5 minutes |
Data Presentation and Interpretation
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The predicted fragmentation pattern is based on established principles of amide fragmentation under electron ionization.
Molecular Ion:
-
The molecular ion [M]•+ is expected at m/z 203 , corresponding to the molecular weight of this compound (C₁₃H₁₇NO).[2]
Major Fragment Ions (Predicted):
| m/z | Proposed Fragment Ion | Structure/Formula |
| 203 | Molecular Ion | [C₁₃H₁₇NO]•+ |
| 120 | Alpha-cleavage (loss of C₆H₁₁) | [C₇H₆NO]+ |
| 111 | Cyclohexanecarbonyl cation | [C₇H₁₁O]+ |
| 93 | Aniline radical cation | [C₆H₇N]•+ |
| 83 | Cyclohexyl cation | [C₆H₁₁]+ |
| 77 | Phenyl cation | [C₆H₅]+ |
| 55 | Cyclohexene fragment | [C₄H₇]+ |
Predicted Fragmentation Pathway: The fragmentation of this compound is expected to proceed through several key pathways, including alpha-cleavage at the carbonyl group and cleavage of the amide bond.
Retention Time
Based on the GC parameters provided and the chemical properties of this compound, the estimated retention time is approximately 12-15 minutes . This should be confirmed experimentally using a reference standard.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the working standard solutions. The ion at m/z 120 is a good candidate for the quantifier ion due to its predicted specificity and intensity.
Illustrative Quantitative Data: The following table presents typical performance data for a validated GC-MS method for a similar analyte. This data is for illustrative purposes only and should be experimentally determined for this compound.
| Parameter | Result |
| Retention Time (RT) | 13.5 ± 0.2 min |
| Quantifier Ion (m/z) | 120 |
| Qualifier Ions (m/z) | 93, 77 |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is summarized in the following diagram.
Conclusion
The methods and protocols described in this application note provide a robust framework for the GC-MS analysis of this compound. The detailed experimental procedures, instrumental parameters, and data interpretation guidelines will aid researchers in achieving accurate and reproducible results for the identification and quantification of this compound. Method validation should be performed in the target matrix to ensure fitness for purpose.
References
Application Notes and Protocols for the Recrystallization of N-Phenylcyclohexanecarboxamide from Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Phenylcyclohexanecarboxamide is an amide compound with potential applications in pharmaceutical and materials science research. The synthesis of this compound can result in impurities that need to be removed to ensure the reliability of subsequent experiments and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound crystallizes out, leaving the impurities dissolved in the surrounding solution (mother liquor).[2] This document provides a detailed protocol for the recrystallization of this compound using ethanol (B145695) as the solvent.
Principle of Recrystallization
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound being purified.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Ethanol is a suitable polar solvent for the recrystallization of many amides due to its ability to dissolve a wide range of organic compounds at its boiling point and its relatively low solubility for the same compounds at room temperature or below.[1]
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of this compound from ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar and a minimal amount of ethanol.
-
Attach a reflux condenser to the flask to prevent solvent evaporation.
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.[3]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, a hot gravity filtration is necessary.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.[4]
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]
-
Cover the mouth of the flask with a watch glass to prevent contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor and soluble impurities.[4]
-
-
Drying:
-
Allow the crystals to air-dry on the Buchner funnel by drawing air through them for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.
-
Handle hot glassware with appropriate clamps or tongs.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical recrystallization of this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass of Compound | 5.00 g | 4.25 g |
| Appearance | Off-white to light yellow powder | White crystalline solid |
| Melting Point | 158-162 °C | 164-166 °C |
| Purity (by HPLC) | 95.2% | 99.8% |
| Volume of Ethanol Used | ~ 75 mL | N/A |
| Recovery Yield | N/A | 85% |
Note: The melting point of a related compound, N-(phenylcarbamothioyl)cyclohexanecarboxamide, is 162-164 °C.[6] The values presented here are illustrative for this compound.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Recrystallization workflow of this compound.
References
Application Notes and Protocols for N-Phenylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
N-Phenylcyclohexanecarboxamide, also known as cyclohexanecarboxanilide, is a simple amide derivative. Its fundamental properties are summarized below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | [1][2] |
| Molecular Weight | 203.28 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 2719-26-8 | [1] |
| Appearance | Colorless blocks (recrystallized from ethanol) | [3] |
| Crystal Structure | Orthorhombic | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of cyclohexoyl chloride with aniline (B41778).[3] A related, more detailed procedure for the synthesis of similar carboxamide derivatives involves the reaction of a cyclohexanecarbonyl chloride with a primary amine.[1] The following is a generalized protocol that can be adapted for the synthesis of this compound.
Materials:
-
Cyclohexoyl chloride
-
Aniline
-
Anhydrous acetone (B3395972)
-
0.1 N Hydrochloric acid (HCl)
-
Ethanol
-
Dichloromethane
-
Standard laboratory glassware
-
Reflux apparatus
-
Filtration apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexoyl chloride (1 equivalent) in anhydrous acetone.
-
Addition of Aniline: To the stirred solution of cyclohexoyl chloride, add a solution of aniline (1 equivalent) in acetone dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, add 0.1 N hydrochloric acid to the reaction mixture.
-
Precipitation and Filtration: The solid product, this compound, will precipitate out of the solution. Collect the solid by filtration.
-
Washing: Wash the solid product with water to remove any remaining acid and salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol-dichloromethane mixture (1:2) to yield colorless crystals.[1]
-
Drying: Dry the purified crystals under vacuum.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Potential Research Applications
While direct biological data for this compound is scarce, the structurally related class of 1-phenylcycloalkanecarboxylic acid derivatives has been shown to be potent and selective sigma 1 receptor ligands.[4] Sigma receptors are a unique class of intracellular proteins implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.
Based on this, this compound could be investigated for its potential as:
-
A Sigma Receptor Ligand: To determine its binding affinity and selectivity for sigma 1 and sigma 2 receptors.
-
A Tool for Neuroscience Research: To probe the role of sigma receptors in processes such as neurotransmission, neuroprotection, and cognitive function.
-
An Anticancer Agent: Given the role of sigma receptors in cancer cell proliferation and survival, this compound could be screened for antiproliferative activity against various cancer cell lines.[5]
Representative Experimental Protocol: Sigma Receptor Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for sigma-1 receptors. This protocol is based on standard methods used in the field and would require optimization.
Materials:
-
Membrane preparation from a cell line expressing sigma-1 receptors (e.g., CHO-S1R) or from animal brain tissue (e.g., guinea pig brain).
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).
-
Non-labeled (+)-pentazocine for determining non-specific binding.
-
Test compound: this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the selected tissue or cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of non-labeled (+)-pentazocine (e.g., 10 µM).
-
Competitive Binding: Radioligand, membrane preparation, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Termination of Assay: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Competitive Binding Assay Workflow:
Caption: Workflow for a competitive sigma receptor binding assay.
Conclusion
This compound is a readily synthesizable compound with potential for exploration as a research chemical, particularly in the context of sigma receptor pharmacology. The provided protocols for its synthesis and a representative binding assay offer a starting point for its characterization. Further studies are warranted to elucidate its specific biological activities and to determine its potential as a lead compound for drug discovery. Researchers are encouraged to perform comprehensive in vitro and in vivo evaluations to understand its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phenylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of N-Phenylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-Phenylcyclohexanecarboxamide, a valuable compound in medicinal chemistry and drug development. The protocol details the laboratory preparation from cyclohexanecarbonyl chloride and aniline (B41778) via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. Included are detailed experimental procedures, characterization data, and visual diagrams of the chemical reaction and experimental workflow to ensure reproducible and efficient synthesis.
Introduction
This compound is a secondary amide that serves as a key structural motif in various biologically active molecules. The amide bond is a fundamental linkage in numerous pharmaceuticals, and its synthesis is a cornerstone of medicinal chemistry. The preparation of this compound from the reaction of cyclohexanecarbonyl chloride with aniline is a classic example of nucleophilic acyl substitution. This reaction is robust, generally high-yielding, and illustrative of the principles of amide bond formation. The procedure outlined below follows the principles of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 138-140 °C | |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H) | |
| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C) | |
| IR (KBr) ν (cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) | [2][3] |
| HRMS (ESI) | m/z (M+H)⁺ calcd for C₁₃H₁₈NO: 204.1388, found 204.1389 |
Experimental Protocols
Materials and Equipment
-
Cyclohexanecarbonyl chloride (98%)
-
Aniline (99%)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Synthesis of this compound
This protocol is based on the principles of the Schotten-Baumann reaction.[4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq, e.g., 2.0 g, 21.5 mmol) in 30 mL of dichloromethane. Cool the flask in an ice bath with stirring.
-
Addition of Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add 2.5 equivalents of the 10% NaOH solution to the aniline solution while maintaining the temperature between 0-5 °C.
-
Addition of Acyl Chloride: Dissolve cyclohexanecarbonyl chloride (1.05 eq, e.g., 3.3 g, 22.5 mmol) in 10 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or dichloromethane/hexane mixture, to yield pure this compound as a white solid.[4]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the compound.
-
Visualizations
Chemical Reaction
Caption: Chemical reaction for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of N-Phenylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylcyclohexanecarboxamide is a chemical compound with potential applications in various fields of research and development. Accurate and precise quantification of this analyte in different matrices is essential for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The following protocols are based on established analytical methodologies for structurally similar compounds and serve as a comprehensive guide for method development and validation.
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of the proposed analytical methods for the quantification of this compound. These values are intended to be representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Value | Biological Matrix |
| Limit of Detection (LOD) | 5 - 10 ng/mL | Plasma, Serum, Urine |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL | Plasma, Serum, Urine |
| Linearity (r²) | > 0.995 | Plasma, Serum, Urine |
| Intra-day Precision (%RSD) | < 5% | Plasma, Serum, Urine |
| Inter-day Precision (%RSD) | < 10% | Plasma, Serum, Urine |
| Recovery | > 90% | Plasma, Serum, Urine |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value | Biological Matrix |
| Limit of Detection (LOD) | 1 - 5 ng/mL | Plasma, Serum, Urine |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL | Plasma, Serum, Urine |
| Linearity (r²) | > 0.998 | Plasma, Serum, Urine |
| Intra-day Precision (%RSD) | < 8% | Plasma, Serum, Urine |
| Inter-day Precision (%RSD) | < 12% | Plasma, Serum, Urine |
| Recovery | > 85% | Plasma, Serum, Urine |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, serum, or urine sample in a centrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., a structurally similar and stable compound).
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of 254 nm. The optimal wavelength should be determined by scanning the UV spectrum of this compound.
-
Run Time: Approximately 10 minutes, ensuring elution of the analyte and internal standard without interference from matrix components.
c. Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix. Process these standards using the same sample preparation procedure as the unknown samples. Plot the peak area ratio of the analyte to the internal standard against the concentration to construct the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a GC-MS method for the sensitive and selective quantification of this compound.
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
To 1 mL of plasma, serum, or urine sample, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 3 mL of methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer the solution to a GC vial for analysis.
b. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification. Monitor at least two characteristic ions for the analyte and the internal standard to ensure selectivity.
c. Calibration Curve
Prepare calibration standards by spiking known concentrations of this compound into a blank biological matrix and process them alongside the samples using the SPE protocol. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizations
The following diagrams illustrate the general workflows for the analytical quantification of this compound.
Caption: General workflow for this compound quantification.
Caption: HPLC-UV experimental workflow with LLE sample preparation.
References
Application Notes and Protocols for Screening N-Phenylcyclohexanecarboxamide for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylcyclohexanecarboxamide is a synthetic amide with a chemical structure that suggests potential for diverse biological activities. While comprehensive biological screening data for this specific compound is not extensively documented in publicly available literature, its structural analogs have demonstrated a range of effects including anti-inflammatory, analgesic, antimicrobial, and antioxidant properties.[1] These findings provide a strong rationale for a systematic investigation into the biological potential of this compound.
These application notes provide a framework for the initial screening of this compound to identify and characterize its potential therapeutic activities. The protocols outlined below are established methods for assessing key biological functions and can be adapted to a high-throughput screening or a more focused investigation.
Potential Areas of Biological Activity
Based on the activities of structurally related compounds, the following areas are recommended for initial screening of this compound:
-
Anti-inflammatory Activity: Analogs have shown moderate anti-inflammatory effects.[1]
-
Analgesic Activity: Related compounds have exhibited analgesic properties.[1]
-
Antimicrobial Activity: Potent antimicrobial activity has been observed in hydroxylated analogs.[1]
-
Antioxidant Activity: Certain analogs display significant antioxidant capabilities.[1]
-
Anticancer Activity: The cytotoxicity of novel compounds is a cornerstone of drug discovery.
Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the initial biological screening of this compound.
Caption: General workflow for screening this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Protocol
This protocol is designed to assess the general cytotoxicity of this compound against a panel of human cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay
This protocol assesses the ability of this compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
Celecoxib (positive control)
-
96-well plate
Procedure:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the procedure involves incubating the COX-2 enzyme with the test compound (this compound at various concentrations) and a fluorescent or colorimetric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation
Quantitative data from the initial screening assays should be tabulated for clear comparison.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Positive Control) |
| HeLa | Cervical Cancer | > 100 | 0.5 |
| A549 | Lung Cancer | > 100 | 1.2 |
| MCF-7 | Breast Cancer | 85.3 | 0.8 |
| HEK293 | Normal Kidney | > 100 | 5.6 |
Table 2: Hypothetical Anti-inflammatory and Antimicrobial Activity of this compound
| Assay | Target/Organism | This compound (IC50/MIC in µM) | Positive Control (IC50/MIC in µM) |
| COX-2 Inhibition | Human recombinant COX-2 | 45.2 | Celecoxib (0.1) |
| MIC | S. aureus | 64 | Ciprofloxacin (0.5) |
| MIC | E. coli | > 128 | Ciprofloxacin (0.25) |
| MIC | C. albicans | > 128 | Fluconazole (2) |
Signaling Pathway Visualization
Should this compound demonstrate significant anti-inflammatory activity, a potential mechanism of action could involve the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The protocols and framework presented here offer a starting point for the systematic biological evaluation of this compound. Positive results in these initial in vitro screens would warrant further investigation, including dose-response studies, evaluation in more complex cellular models, and eventually, validation in preclinical animal models. Elucidation of the specific molecular targets and mechanism of action will be crucial for the potential development of this compound as a therapeutic agent.
References
Application Notes and Protocols for Cell Viability Assays of Novel Carboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxamide derivatives represent a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The evaluation of the cytotoxic or cytostatic effects of novel carboxamide compounds is a critical step in the drug development process. Cell viability assays are essential tools for this purpose, providing quantitative data on how these compounds affect cell health and proliferation.[4][5]
This document provides detailed application notes and protocols for several common cell viability assays suitable for screening novel carboxamide compounds. These assays measure different indicators of cell health, such as metabolic activity, membrane integrity, and ATP levels.[6][7] Given that some compounds can interfere with assay chemistry, particularly those relying on reductase activity, a multi-assay approach is recommended for robust validation of results.[8][9]
Key Concepts in Cell Viability Assays
Cell viability assays are based on various cellular functions. The most common types include:
-
Tetrazolium Reduction Assays (MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells.[10] Viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts to colored formazan (B1609692) products.[11] The amount of formazan produced is proportional to the number of metabolically active cells.[12][13]
-
Luminescent ATP Assay (CellTiter-Glo®): This assay quantifies ATP, the primary energy currency in cells, as an indicator of metabolically active cells.[14][15][16] It is a highly sensitive method that involves adding a single reagent to lyse the cells and generate a luminescent signal proportional to the ATP concentration.[14][17]
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for comparing the efficacy and potency of novel carboxamide compounds. The following tables provide templates for presenting cell viability data.
Table 1: IC50 Values of Novel Carboxamide Compounds in Different Cell Lines
| Compound ID | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) | Cell Line C IC50 (µM) |
| CARBOX-001 | 15.2 | 25.8 | 18.5 |
| CARBOX-002 | 5.6 | 12.1 | 8.9 |
| CARBOX-003 | 22.1 | 35.4 | 28.3 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Table 2: Percent Cell Viability at Different Concentrations of CARBOX-002
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 | 90.1 ± 2.8 |
| 1 | 85.2 ± 3.5 | 75.6 ± 4.1 | 65.4 ± 3.9 |
| 10 | 48.9 ± 2.8 | 35.1 ± 3.2 | 22.7 ± 2.5 |
| 100 | 10.3 ± 1.5 | 5.2 ± 1.1 | 2.1 ± 0.8 |
Experimental Workflow
The general workflow for assessing the cell viability effects of novel carboxamide compounds is outlined below.
Caption: General experimental workflow for cell viability assays.
Experimental Protocols
WST-1 Cell Proliferation Assay
This protocol is adapted for adherent cells.
Materials:
-
WST-1 reagent
-
96-well flat-bottom sterile microplates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Test carboxamide compounds
-
Microplate reader (420-480 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[18]
-
Compound Treatment: Prepare serial dilutions of the carboxamide compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[18][19]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C and 5% CO2.[19] The optimal incubation time should be determined empirically for each cell type.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[18][19] Measure the absorbance at a wavelength between 420-480 nm using a microplate reader.[18] Use a reference wavelength greater than 600 nm.[18][19]
XTT Cell Viability Assay
Materials:
-
XTT reagent
-
Electron coupling reagent
-
96-well flat-bottom sterile microplates
-
Complete culture medium
-
Test carboxamide compounds
-
Microplate reader (450 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24-48 hours.[20]
-
Compound Treatment: Treat cells with various concentrations of the carboxamide compounds and incubate for the desired duration.
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[12][20] The ratio may vary by manufacturer, a common ratio is 50:1 (XTT:electron coupling reagent).[12]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[20]
-
Absorbance Measurement: Measure the absorbance at 450 nm and a reference wavelength of 660 nm.[20]
CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Test carboxamide compounds
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[15][21]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of culture medium per well.[21]
-
Compound Treatment: Add the test compounds to the experimental wells and incubate according to the desired protocol.[15][21]
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15][21]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15][21]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15][21]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][21]
-
Luminescence Measurement: Record the luminescence using a luminometer.[15]
Potential Signaling Pathway Involvement
Carboxamide-containing compounds have been shown to interact with various signaling pathways involved in cell proliferation and survival. For instance, some carboxamides can inhibit receptor tyrosine kinases like VEGFR-2, or enzymes such as topoisomerases, leading to the disruption of downstream signaling cascades.[1] Activation of the P2X7 receptor by extracellular ATP, a process that can be modulated by certain compounds, can trigger pathways like the PI3K/Akt axis, influencing cell proliferation.[22]
Caption: Hypothetical signaling pathway inhibited by a carboxamide.
Troubleshooting
Common issues in cell viability assays include high background signals, low sensitivity, and compound interference.
-
High Background: This can be caused by microbial contamination of reagents or interference from components in the culture medium, such as phenol (B47542) red.[8] Using phenol red-free medium during the assay can mitigate this.
-
Compound Interference: Novel compounds may directly react with the assay reagents.[8] It is crucial to run controls with the compound in cell-free media to check for any intrinsic absorbance or reactivity.[8]
-
Inconsistent Results: Variability between replicate wells can arise from uneven cell seeding, temperature gradients across the plate, or improper mixing.[8] Ensure proper cell suspension and equilibrate plates and reagents to room temperature before use.[8]
For a comprehensive troubleshooting guide, refer to specialized resources on cell-based assays.[9][23][24]
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and pharmacological evaluation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell viability assays | PPTX [slideshare.net]
- 5. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
- 17. youtube.com [youtube.com]
- 18. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. promega.com [promega.com]
- 22. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 24. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
Application Notes and Protocols: In Vitro Antiproliferative Activity Evaluation of Carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxamide derivatives represent a promising class of compounds in anticancer drug discovery due to their ability to interact with a multitude of oncogenic targets and their favorable pharmacological profiles.[1][2] The evaluation of the in vitro antiproliferative activity of these derivatives is a critical first step in the drug development pipeline. This document provides detailed protocols for key assays to assess the cytotoxic and cytostatic effects of carboxamide derivatives on cancer cell lines, along with methods to elucidate their mechanism of action.
Data Presentation: Antiproliferative Activity of Carboxamide Derivatives
The antiproliferative activity of novel carboxamide derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. This data is often presented in a tabular format for clear comparison across different cell lines and compounds.
Table 1: IC50 Values (µM) of Indole Carboxamide Derivatives Against Various Cancer Cell Lines [1]
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | K-562 (Leukemia) |
| 4 | 2.64 | 7.16 | 0.61 |
| 10 | 1.01 | >100 | 10.6 |
| 12 | 3.98 | 10.6 | 0.33 |
| 14 | >100 | 7.16 | 0.61 |
| 16 | 3.02 | 32.2 | 8.41 |
Table 2: IC50 Values (µM) of Thiophene Carboxamide Derivatives Against Various Cancer Cell Lines [3]
| Compound | B16-F1 (Melanoma) | Colo205 (Colon Cancer) | HepG2 (Liver Cancer) | Hep3B (Liver Cancer) | Caco-2 (Colon Cancer) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| 2a | >300 | >300 | >300 | 20.11 | >300 | >300 | >300 |
| 2b | 105.4 | 15.42 | 35.61 | 5.46 | 18.45 | 11.45 | 10.41 |
| 2d | 150.7 | 25.74 | 45.87 | 8.85 | 25.47 | 15.87 | 15.42 |
| 2e | 120.4 | 20.14 | 40.12 | 12.58 | 20.14 | 12.85 | 12.54 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][6]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the carboxamide derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a no-treatment control.[5]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Data Acquisition:
MTT Assay Experimental Workflow
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[8]
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the carboxamide derivatives at the desired concentrations for the specified time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells by centrifugation.[7]
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]
-
Annexin V/PI Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Carboxamide derivatives may exert their antiproliferative effects by inducing cell cycle arrest at specific checkpoints.[10] This is assessed by staining the DNA of fixed cells with propidium iodide and analyzing the DNA content by flow cytometry.[11]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with carboxamide derivatives as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in PBS.
-
While vortexing gently, add cold 70% ethanol (B145695) dropwise to a final concentration of 70%.[11]
-
Fix the cells on ice for at least 2 hours or overnight at 4°C.[11]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Cell Cycle Analysis Workflow
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[12] This method is crucial for investigating the molecular mechanism of action of carboxamide derivatives by assessing their impact on key signaling pathways involved in cell proliferation, survival, and apoptosis.[13]
Protocol:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against the target proteins (and a loading control like GAPDH or β-actin) overnight at 4°C.[13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
-
Detection:
Western Blotting Experimental Workflow
Signaling Pathways
Carboxamide derivatives can exert their antiproliferative effects by modulating various signaling pathways critical for cancer cell growth and survival. Below are simplified diagrams of commonly affected pathways.
Simplified PI3K/Akt Signaling Pathway
Intrinsic Apoptosis Pathway
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 10. Synthesis and Antiproliferative Activity of New Thiosemicarboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. medium.com [medium.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenylcyclohexanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenylcyclohexanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and robust method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of aniline (B41778) with cyclohexanecarbonyl chloride in the presence of a base.[1][2][3]
Q2: What are the primary reagents and their roles in the Schotten-Baumann synthesis of this compound?
A2: The key reagents are:
-
Aniline: The amine that acts as a nucleophile.
-
Cyclohexanecarbonyl chloride: The acylating agent.
-
Base (e.g., sodium hydroxide (B78521), pyridine): Neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3]
-
Solvent: Often a two-phase system of water and an organic solvent (e.g., dichloromethane) is used.[2]
Q3: What are the most common side products I might encounter in this synthesis?
A3: The most common side products include unreacted starting materials, the hydrolysis product of the acyl chloride, and potentially a diacylated aniline. A summary of these is provided in the table below.
Common Side Products in this compound Synthesis
| Side Product | Chemical Name | Formation Mechanism | How to Identify | How to Minimize |
| Unreacted Aniline | Aniline | Incomplete reaction. | TLC, GC-MS, NMR | Use a slight excess of cyclohexanecarbonyl chloride, ensure adequate mixing and reaction time. |
| Unreacted Cyclohexanecarbonyl Chloride | Cyclohexanecarbonyl Chloride | Incomplete reaction, slow addition of aniline. | GC-MS (often hydrolyzes during workup). | Ensure stoichiometric amounts or a slight excess of aniline, monitor reaction completion by TLC. |
| Hydrolysis Product | Cyclohexanecarboxylic Acid | Reaction of cyclohexanecarbonyl chloride with water.[4] | TLC (more polar spot), IR (broad O-H stretch), extraction with basic solution. | Use anhydrous solvents, minimize exposure to atmospheric moisture, and perform the reaction under an inert atmosphere. |
| Diacylated Aniline | N,N-bis(cyclohexanecarbonyl)aniline | Further reaction of the product with the acyl chloride. Less common with primary amines like aniline under standard Schotten-Baumann conditions. | LC-MS, NMR. | Use a slight excess of aniline, control the stoichiometry of the acyl chloride, and ensure efficient mixing. |
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, extend the reaction time or gently heat the reaction mixture (if thermally stable). Ensure efficient stirring to overcome phase transfer limitations in a biphasic system.
-
-
Possible Cause 2: Hydrolysis of cyclohexanecarbonyl chloride.
-
Solution: Cyclohexanecarbonyl chloride is sensitive to moisture.[4] Use anhydrous solvents and freshly opened reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
-
Possible Cause 3: Inefficient neutralization of HCl.
-
Solution: The hydrochloric acid produced during the reaction can protonate the aniline, rendering it non-nucleophilic. Ensure a sufficient amount of base (at least one equivalent) is present to neutralize the HCl as it forms. The slow, concurrent addition of the base and acyl chloride can maintain an optimal pH.
-
Problem 2: Presence of significant amounts of cyclohexanecarboxylic acid in the final product.
-
Possible Cause: Hydrolysis of the acyl chloride.
-
Solution: As mentioned above, preventing moisture contamination is key. During the workup, this acidic byproduct can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Problem 3: The isolated product is an oil instead of a solid.
-
Possible Cause 1: Presence of impurities.
-
Solution: Unreacted starting materials or side products can lower the melting point of the final product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
-
-
Possible Cause 2: Residual solvent.
-
Solution: Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
-
Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Aniline
-
Cyclohexanecarbonyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
Preparation of Amine Solution: In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dichloromethane.
-
Reaction Setup: Cool the flask in an ice bath.
-
Addition of Reagents: Slowly and simultaneously add cyclohexanecarbonyl chloride (1.0-1.1 eq) and a 10% aqueous solution of sodium hydroxide (1.5 eq) to the stirred aniline solution. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol/water to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction and a key side reaction in the synthesis.
References
Technical Support Center: Purification of N-Phenylcyclohexanecarboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Phenylcyclohexanecarboxamide from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound from cyclohexoyl chloride and aniline?
A1: The primary byproducts and impurities include:
-
Unreacted Starting Materials: Aniline and cyclohexoyl chloride may remain if the reaction does not go to completion.
-
Aniline Hydrochloride: Aniline can react with the hydrochloric acid (HCl) byproduct of the main reaction to form this salt.
-
Dicyclohexylcarboxamide: If the cyclohexoyl chloride is contaminated with cyclohexanecarboxylic acid, this anhydride (B1165640) may form and subsequently react with aniline.
-
Di-acylated Aniline: Although less common, a second molecule of cyclohexoyl chloride could react with the newly formed this compound.
-
Hydrolysis Product: Cyclohexanecarboxylic acid can be formed if cyclohexoyl chloride reacts with any moisture present.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity. Recrystallization is often a simpler and more scalable method for removing minor impurities, especially if the crude product is already relatively pure.[1] Column chromatography provides a higher degree of separation and is ideal for removing byproducts with polarities similar to the product.
Q3: What is a good solvent for the recrystallization of this compound?
A3: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound. The compound is moderately soluble in hot ethanol and has low solubility in cold ethanol, which allows for good recovery of pure crystals upon cooling.[1] A mixed solvent system, such as ethanol-water, can also be employed to optimize crystal growth and yield.[2]
Q4: What is a suitable mobile phase for the column chromatography of this compound?
A4: A mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) is a standard and effective mobile phase for the silica (B1680970) gel column chromatography of this compound.[3] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the desired product from more polar and less polar impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The product is highly soluble in the solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Add a less polar anti-solvent (e.g., water) dropwise to the hot ethanol solution until turbidity appears, then redissolve by adding a few drops of hot ethanol.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| Oily residue forms instead of crystals. | - The melting point of the impure product is lower than the boiling point of the solvent.- The rate of cooling is too rapid. | - Use a solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4] |
| Low recovery of purified product. | - Too much solvent was used, leading to significant product loss in the mother liquor.- The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the crystals. | - The colored impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to allow for the formation of pure crystals. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities (overlapping fractions). | - Inappropriate solvent system (polarity is too high or too low).- The column was not packed properly (presence of air bubbles or channels).- The sample was loaded in too large a volume of solvent. | - Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of ~0.3 for the product.- Repack the column carefully, ensuring a uniform and compact bed of silica gel.- Dissolve the sample in the minimum amount of the initial mobile phase or a less polar solvent. |
| Product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Cracking or channeling of the silica gel bed. | - The silica gel was not properly slurried before packing.- The solvent level dropped below the top of the silica gel. | - Ensure the silica gel is fully wetted and forms a homogeneous slurry before packing.- Always maintain a level of solvent above the silica gel bed to prevent it from drying out. |
| Streaking or tailing of the product band. | - The sample is too concentrated.- The product is interacting strongly with the acidic silica gel. | - Dilute the sample before loading it onto the column.- Add a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine (B128534) to the mobile phase to neutralize the acidic sites on the silica gel. |
Experimental Protocols
Recrystallization of this compound from Ethanol
Objective: To purify crude this compound by removing soluble and minor impurities.
Methodology:
-
Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 20 mL of ethanol and heat the mixture on a hot plate with stirring.
-
Saturation: Continue adding ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them on a watch glass.
Expected Outcome:
| Parameter | Value |
| Typical Recovery Yield | 80-90% |
| Expected Purity (by qHNMR) | >99%[5][6][7] |
Column Chromatography of this compound
Objective: To achieve high-purity this compound by separating it from byproducts with varying polarities.
Methodology:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various hexane/ethyl acetate ratios. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal system should give the product an Rf value of approximately 0.3.[8]
-
Column Packing: Prepare a slurry of silica gel (approximately 30-50 g of silica per 1 g of crude product) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).[8] Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.).[8]
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Expected Outcome:
| Parameter | Value |
| Typical Recovery Yield | 70-85% |
| Expected Purity (by qHNMR) | >99.5%[5][6][7] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mt.com [mt.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of N-Phenylcyclohexanecarboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Phenylcyclohexanecarboxamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize reaction conditions and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through the acylation of aniline (B41778) with a derivative of cyclohexanecarboxylic acid. The two most common approaches are:
-
From Cyclohexanecarbonyl Chloride: This is a straightforward and often high-yielding method where aniline is reacted with cyclohexanecarbonyl chloride, usually in the presence of a base to neutralize the HCl byproduct.[1]
-
From Cyclohexanecarboxylic Acid: This method requires a coupling agent to activate the carboxylic acid, enabling it to react with aniline. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions.
Q2: I am getting a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Poor quality of starting materials: Impurities in aniline or the cyclohexanecarboxylic acid derivative can lead to side reactions.
-
Presence of water: Moisture can hydrolyze the acyl chloride or the activated carboxylic acid intermediate, leading to the formation of cyclohexanecarboxylic acid as a byproduct and reducing the yield of the desired amide.
-
Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently.
-
Inefficient coupling agent: If using a coupling agent, it may be old or deactivated.
-
Steric hindrance: While less of a concern with these specific reactants, bulky substituents on either reactant can slow down the reaction.[2]
Q3: What are the common side products I should be aware of?
A3: Besides unreacted starting materials, potential side products include:
-
N,N'-dicyclohexylurea: If DCC is used as the coupling agent, this insoluble byproduct will precipitate from the reaction mixture.
-
Diacylated aniline: If an excess of the acylating agent is used, it is possible to form a diacylated product, although this is generally less favorable.
-
Hydrolysis product: As mentioned, the presence of water can lead to the formation of cyclohexanecarboxylic acid.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization.[1] Common solvents for recrystallization include ethanol, or mixtures of hexane (B92381) and ethyl acetate (B1210297).[3][4] The choice of solvent depends on the solubility of the product and impurities. Column chromatography can also be used for purification if recrystallization is not effective.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. |
| Poor quality of reagents | Use freshly distilled aniline and ensure the cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid is of high purity. | |
| Inactive coupling agent | If using a coupling agent like EDC or DCC, ensure it is fresh and has been stored under anhydrous conditions.[5] | |
| Oily Product Instead of a Crystalline Solid | Presence of impurities | Purify the crude product by column chromatography before attempting recrystallization. |
| Incomplete removal of solvent | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Product Hydrolyzes During Workup | Presence of excess acid or base | During the aqueous workup, ensure the organic layer is washed with a dilute acid (if a base was used in the reaction) or a dilute base (if an acid catalyst was used), followed by a wash with brine to neutralize the product and remove water-soluble impurities. |
| Difficulty in Removing Urea (B33335) Byproduct (from DCC coupling) | Incomplete precipitation | Cool the reaction mixture in an ice bath to maximize the precipitation of dicyclohexylurea before filtration. |
| Co-precipitation with the product | Wash the filtered urea byproduct with a small amount of cold solvent to recover any trapped product. |
Experimental Protocols
Method 1: Synthesis from Cyclohexanecarbonyl Chloride
This protocol is a representative procedure for the synthesis of this compound from cyclohexanecarbonyl chloride and aniline.
Materials:
-
Aniline
-
Cyclohexanecarbonyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclohexanecarbonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Synthesis from Cyclohexanecarboxylic Acid using EDC/HOBt Coupling
This protocol outlines a general procedure for the amide coupling of cyclohexanecarboxylic acid and aniline using EDC and HOBt.
Materials:
-
Cyclohexanecarboxylic acid
-
Aniline
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq.), aniline (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 eq.) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring the progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
The following table provides illustrative data on how different reaction conditions can affect the yield of this compound synthesis. This data is representative and intended to guide optimization efforts.
| Entry | Method | Coupling Agent/Activator | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acid Chloride | - | Triethylamine | DCM | 0 to RT | 3 | 92 |
| 2 | Acid Chloride | - | Pyridine | THF | 0 to RT | 4 | 88 |
| 3 | Carboxylic Acid | EDC/HOBt | DIPEA | DMF | 0 to RT | 16 | 85 |
| 4 | Carboxylic Acid | DCC | - | DCM | 0 to RT | 12 | 82 |
| 5 | Carboxylic Acid | HATU | DIPEA | DMF | RT | 6 | 90 |
| 6 | Microwave | EDC/HOBt | DIPEA | Acetonitrile | 100 | 0.5 | 89 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting workflow to diagnose and resolve issues of low yield in the synthesis.
References
Troubleshooting low yield in amide synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amide synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction shows low or no yield. What are the common causes?
Low or no product yield in amide coupling reactions can stem from several factors, primarily related to the reactants' integrity, activation efficiency, and the reaction environment.[1][2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. Insufficient or degraded coupling reagents will lead to poor activation and consequently, low amide yield.[1]
-
Amine Deactivation: The amine's nucleophilicity can be compromised. This often occurs through protonation by the carboxylic acid, forming an unreactive ammonium (B1175870) salt.[1]
-
Poor Quality of Starting Materials: Degradation of the carboxylic acid or amine, or the presence of impurities, can inhibit the reaction.[2] For instance, lipoic acid is sensitive to light and heat and can degrade or polymerize.[2]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][2]
-
Steric Hindrance: Bulky functional groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1]
Q2: How do I choose the right coupling reagent for my specific reaction?
The selection of a coupling reagent is critical and depends on the substrate's properties, potential for side reactions, and desired reaction conditions.
-
For standard couplings: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the easy removal of their urea (B33335) byproduct through aqueous workup.[3][4]
-
For preventing racemization: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues to carbodiimide (B86325) reactions is a common strategy to suppress racemization, especially in peptide synthesis.[4][5][6]
-
For difficult or sterically hindered couplings: Uronium/aminium salts like HATU are often more effective due to their high reactivity and ability to overcome steric hindrance.[3][7] Phosphonium salts like PyBOP are also a powerful option.[5]
-
For electron-deficient amines: Coupling can be sluggish. A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective.[8][9] Another approach for sterically hindered and electron-deficient amines involves the in situ formation of acyl fluorides.[10][11][12][13]
Q3: I am observing significant side reactions. How can I minimize them?
Side reactions are a common cause of low yield and product impurity.
-
Racemization: This is a major concern when coupling chiral carboxylic acids, particularly amino acids. Using additives like HOBt or OxymaPure can suppress racemization.[1] Running the reaction at a lower temperature can also be beneficial.[1]
-
N-acylurea Formation: This byproduct can form when using carbodiimide coupling agents. The addition of HOBt can minimize this by trapping the O-acylisourea intermediate to form a more stable active ester.
-
Epimerization: Uronium salt-based reagents like HATU are known to be highly efficient in suppressing epimerization due to the presence of the HOAt moiety.[7]
Q4: My starting materials are consumed, but I have a low isolated yield. What could be the issue?
This often points to problems during the work-up and purification stages.
-
Product Loss During Extraction: The desired amide product might have some solubility in the aqueous layer, leading to loss during extraction. Using brine to wash the organic layer can help reduce the solubility of the organic product in the aqueous phase.
-
Formation of Emulsions: Emulsions can form during aqueous work-up, making phase separation difficult and leading to product loss.[14] Adding brine or filtering through a pad of celite can help break emulsions.
-
Product Instability: The product may be unstable under the purification conditions, such as on silica (B1680970) gel.[14] Alternative purification methods like crystallization or preparative HPLC should be considered.
-
Difficult-to-remove Byproducts: Byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) from DCC) can co-elute with the product during chromatography, leading to low purity and apparent low yield of the desired compound.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low-yield amide synthesis reactions.
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent can significantly impact the yield and purity of the final amide product. The following tables provide a comparison of common coupling reagents.
Table 1: General Comparison of Common Amide Coupling Reagents
| Coupling Reagent Class | Example(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages | Common Byproduct |
| Carbodiimides | EDC, DCC, DIC | 1 - 12 hours | 70 - 98% | Cost-effective, widely used.[4] | Water-soluble urea (EDC, DIC), insoluble urea (DCC).[4] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | 15 - 60 minutes | High | High efficiency, fast reaction rates, low racemization.[3][5][7] | Tetramethylurea.[3] |
| Phosphonium Salts | PyBOP, PyAOP | 1 - 3 hours | High | Effective for sterically hindered couplings.[5] | Phosphoramide. |
Note: Yields and reaction times are highly dependent on the specific substrates and reaction conditions.
Table 2: Performance of Coupling Reagents in a Model Peptide Synthesis
This table summarizes the performance of various coupling reagents in the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard for evaluating coupling efficiency.[5]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[5] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[5] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[5] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for solution-phase amide bond formation using EDC and HOBt.[4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC·HCl (1.1-1.5 equiv)
-
HOBt (1.1-1.5 equiv)
-
Base (e.g., DIPEA or TEA, 2.0-3.0 equiv)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add the base (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove the urea byproduct and excess reagents.[4][15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol outlines a standard procedure for rapid amide bond formation using HATU.[3][7][16]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.0-1.5 equiv)
-
Non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in the anhydrous solvent.
-
Add HATU (1.1 equiv) and the non-nucleophilic base (e.g., DIPEA, 3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water, a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Mechanism of EDC/HOBt-Mediated Amide Bond Formation
The following diagram illustrates the mechanism of amide bond formation using a carbodiimide (EDC) with an additive (HOBt).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 16. Amide Synthesis [fishersci.co.uk]
N-Phenylcyclohexanecarboxamide solubility in common laboratory solvents
This technical support guide provides comprehensive information on the solubility of N-Phenylcyclohexanecarboxamide in common laboratory solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter solubility-related challenges during their experiments. This resource includes a qualitative solubility profile, a detailed experimental protocol for solubility determination, troubleshooting guidance, and frequently asked questions.
Qualitative Solubility Profile
This compound Structure:
-
Nonpolar components: Cyclohexyl ring, Phenyl ring
-
Polar component: Amide group (-C(=O)NH-) capable of hydrogen bonding
This amphiphilic nature suggests that this compound will likely exhibit limited solubility in highly polar solvents like water and nonpolar solvents like hexane, while showing better solubility in semi-polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound and Structurally Similar Compounds.
| Solvent | Solvent Polarity | Predicted Solubility of this compound | Reported Solubility of Acetanilide | Reported Solubility of N-Cyclohexylbenzamide |
|---|---|---|---|---|
| Water | High | Low / Insoluble | Slightly soluble[1][2][3][4] | Low solubility[5] |
| Methanol | High | Moderately Soluble | Soluble[2] | - |
| Ethanol | High | Soluble | Very soluble[1][2] | More soluble[5] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | - | - |
| Acetone | Medium | Soluble | Very soluble[1][2] | More soluble[5] |
| Dichloromethane (DCM) | Medium | Soluble | - | - |
| Ethyl Acetate | Medium | Moderately Soluble | - | - |
| Hexane | Low | Low / Insoluble | - | - |
Note: The prediction for this compound is based on chemical principles and requires experimental verification.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the system has reached thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For finer suspensions, centrifugation can be used to separate the solid from the saturated solution.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible solubility results.
-
Possible Cause: The system may not have reached thermodynamic equilibrium.
-
Solution: Increase the equilibration time (e.g., to 48 or 72 hours) and ensure constant agitation and temperature control.
-
-
Possible Cause: Degradation of the compound during the experiment.
-
Solution: Assess the stability of this compound in the chosen solvent. If degradation is observed, consider using a shorter equilibration time or a different solvent.
-
-
Possible Cause: Inaccurate quantification due to analytical errors.
-
Solution: Ensure the analytical method is properly validated for linearity, accuracy, and precision. Prepare calibration standards fresh for each analysis.
-
Issue 2: Precipitation of the compound during sample handling.
-
Possible Cause: Temperature fluctuations between equilibration and sample processing.
-
Solution: Maintain a constant temperature throughout the experiment, including during centrifugation and filtration if possible.
-
-
Possible Cause: Evaporation of the solvent from the sample.
-
Solution: Keep vials tightly capped and minimize the time the sample is exposed to the atmosphere.
-
Issue 3: Low recovery after filtration.
-
Possible Cause: Adsorption of the compound onto the filter membrane.
-
Solution: Use a filter material that is compatible with both the solvent and the compound (e.g., PTFE for organic solvents). It may be necessary to test different filter types for minimal binding.
-
Frequently Asked Questions (FAQs)
Q1: Why is my compound "crashing out" of solution when I dilute my DMSO stock with an aqueous buffer?
A1: This is a common issue for water-insoluble compounds. DMSO is a strong organic solvent that can dissolve many nonpolar compounds.[8][9] However, when the DMSO solution is diluted with an aqueous buffer, the overall polarity of the solvent mixture increases significantly. This change in polarity can cause the compound's solubility to decrease drastically, leading to precipitation. To avoid this, you can try using a lower concentration of the DMSO stock solution or a higher percentage of organic co-solvent in the final aqueous mixture, if the experimental conditions permit.
Q2: How can I increase the solubility of this compound in aqueous solutions?
A2: For compounds with low aqueous solubility, several strategies can be employed, particularly in a formulation context:
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase solubility. However, this compound does not have readily ionizable groups.
-
Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) can increase the solubility.
-
Surfactants: The use of surfactants to form micelles can encapsulate the compound and increase its apparent solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Q3: Is it necessary to use the shake-flask method, or can I use a faster method?
A3: The shake-flask method determines thermodynamic (equilibrium) solubility and is considered the "gold standard" for its accuracy and reliability.[7] Faster methods, often referred to as kinetic solubility assays, are available and are useful for high-throughput screening in early drug discovery.[9][10] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous buffer to induce precipitation, which is then measured. While faster, kinetic solubility values are often higher than thermodynamic solubility and can be less reproducible. The choice of method depends on the stage of research and the required accuracy of the data.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. Acetanilide | 103-84-4 [chemicalbook.com]
- 2. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetanilide - Wikipedia [en.wikipedia.org]
- 4. Acetanilide (C8h9no) - Desicca Chemicals [desiccantsmanufacturers.com]
- 5. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. enamine.net [enamine.net]
Overcoming solubility issues of carboxamides in aqueous buffers
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of carboxamide-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My carboxamide compound won't dissolve in my aqueous buffer. What are the first steps I should take?
A1: The low aqueous solubility of many novel chemical entities is a common challenge.[1] The initial approach should be systematic to avoid experimental artifacts. The first recommended step is to prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] This high-concentration stock can then be diluted into your aqueous buffer to achieve the final desired concentration.
When diluting the stock, add the organic stock solution to the vigorously vortexing or stirring aqueous buffer.[2] This rapid dispersion helps to minimize localized high concentrations that can cause the compound to precipitate, a phenomenon known as "crashing out" or "solvent shocking".[2][3] Always prepare a "vehicle control" for your experiments containing the same final concentration of the organic solvent to account for any effects the solvent may have on the assay.[1] For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[1][3]
If precipitation still occurs, a more systematic approach is needed, as outlined in the workflow below.
Q2: My compound precipitates when I dilute the DMSO stock. How can co-solvents help?
A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4] This reduction in polarity can increase the solubility of hydrophobic or nonpolar compounds like many carboxamides.[4][5] Common co-solvents include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol (PG), and ethanol.[6][7] They are frequently used in combination with other solubilization strategies to prevent precipitation upon dilution.[4]
The selection and concentration of a co-solvent must be compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assay components.
| Co-solvent | Typical Use | Common Concentration Range (in final solution) | Notes |
| DMSO (Dimethyl Sulfoxide) | In vitro assays, stock solutions | < 0.5% | Can have biological effects at higher concentrations.[1] |
| Ethanol | In vitro and in vivo formulations | 1 - 10% | Volatility can be a concern; widely used in parenteral formulations.[7] |
| PEG 400 (Polyethylene Glycol 400) | In vitro and in vivo formulations | 1 - 20% | Low toxicity, commonly used to solubilize poorly soluble drugs.[6] |
| Propylene Glycol (PG) | In vitro and in vivo formulations | 1 - 40% | A common vehicle for oral and parenteral drugs.[5][7] |
| Glycerol | Protein stabilization, formulations | 5 - 20% | Can help stabilize proteins and prevent aggregation.[8] |
Experimental Protocol: Using a Co-solvent to Prepare a Working Solution
This protocol describes how to test if a co-solvent can maintain the solubility of your carboxamide compound upon dilution into an aqueous buffer.
Materials:
-
Carboxamide compound
-
100% DMSO
-
Co-solvent (e.g., PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock: Dissolve the carboxamide in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).[9] Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[1]
-
Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your aqueous buffer containing different final concentrations of the co-solvent (e.g., 1%, 5%, 10%, and 20% PEG 400). Also, prepare a control buffer with no co-solvent.
-
Dilute Stock into Co-solvent Mixtures: Add a small aliquot of the DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final compound concentration. For example, add 1 µL of 20 mM stock to 999 µL of buffer for a final concentration of 20 µM.
-
Mix and Observe: Immediately after adding the stock, vortex each tube vigorously.[1]
-
Incubate and Inspect: Incubate the solutions at room temperature or your experimental temperature for 1-2 hours.[1] Visually inspect for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes and measure the compound concentration in the supernatant via HPLC-UV.[1]
Q3: Can adjusting the pH of my buffer improve the solubility of my carboxamide?
A3: Yes, for ionizable compounds, pH adjustment is a powerful and simple strategy to enhance aqueous solubility.[1][10] While the carboxamide group itself is generally considered neutral, many complex drug molecules contain other functional groups, such as amines or carboxylic acids, that can be protonated or deprotonated.[11] By adjusting the buffer pH to be approximately 2 units away from the compound's pKa, you can significantly increase the proportion of the more soluble, ionized form.[1] For a compound with a basic functional group (like an amine), lowering the pH will lead to protonation and increased solubility.[1][12] Conversely, for a compound with an acidic group, increasing the pH will increase solubility.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. ajdhs.com [ajdhs.com]
Preventing Beckmann rearrangement during oxime synthesis to amides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of oxime synthesis and prevent the unwanted Beckmann rearrangement during the conversion of ketones to amides.
Troubleshooting Guide: Preventing Beckmann Rearrangement
This guide addresses specific issues you may encounter during your experiments, focusing on the prevention of the Beckmann rearrangement to ensure the desired oxime or amide product is obtained.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Yield of Desired Oxime; Amide Detected as a Major Byproduct | The reaction conditions are too harsh, promoting the acid-catalyzed Beckmann rearrangement. This is common when using strong acids (e.g., H₂SO₄, PPA) and high temperatures.[1][2][3] | 1. Switch to a Milder Catalyst System: Employ catalysts that operate under neutral or milder acidic conditions. Systems like cyanuric chloride/ZnCl₂ or other organocatalysts are effective at suppressing the rearrangement.[1][2][4] 2. Lower the Reaction Temperature: Perform the reaction at a lower temperature to disfavor the rearrangement pathway.[5] 3. Activate the Oxime Hydroxyl Group: Convert the oxime to a better leaving group, such as a tosylate or mesylate. This allows the rearrangement to proceed under much milder, often neutral, conditions, which can be controlled separately from the oxime formation.[1] |
| Formation of a Mixture of Amide Regioisomers | E/Z isomerization of the starting oxime is occurring under the reaction conditions. The Beckmann rearrangement is stereospecific, meaning the group anti to the hydroxyl group migrates.[1][5] If the oxime isomers interconvert, a mixture of amide products will result.[1] | 1. Control the Starting Material: Ensure you are starting with a stereochemically pure oxime by purifying the isomers via chromatography or crystallization before the rearrangement step.[1] 2. Use a Non-Isomerizing Catalyst System: Strong acids can catalyze E/Z isomerization.[1] Switch to milder reagents like cyanuric chloride or activate the oxime as a sulfonate ester to perform the rearrangement under neutral conditions.[1][5] |
| Significant Formation of Nitrile Byproduct (Beckmann Fragmentation) | This competing reaction is common for substrates that can form a stable carbocation alpha to the oxime, particularly with electron-rich starting materials.[5] Harsh acidic conditions and quaternary carbon centers promote fragmentation.[5] | 1. Use a Less Aggressive Catalyst: Avoid strong Brønsted acids. Milder, Lewis acid-based systems or organocatalysts are less likely to promote fragmentation.[5] 2. Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate to disfavor the fragmentation pathway.[5] |
| Reaction Not Going to Completion; Starting Ketone Remains | This can be due to several factors including reagent quality, pH, or steric hindrance. | 1. Verify Reagent Quality: Use a fresh batch of hydroxylamine (B1172632) hydrochloride as it can degrade over time.[6] 2. Optimize Reaction pH: The rate of oximation is pH-dependent. The addition of a base like sodium acetate (B1210297) or pyridine (B92270) is often necessary to neutralize the HCl from hydroxylamine hydrochloride and generate the free hydroxylamine nucleophile.[6] 3. Increase Reaction Time and/or Temperature Moderately: For sterically hindered ketones, longer reaction times or a modest increase in temperature may be required. Monitor the reaction closely to avoid the onset of the Beckmann rearrangement.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the mechanism of oxime synthesis and the Beckmann rearrangement?
A1: Oxime synthesis is a condensation reaction between a ketone or aldehyde and hydroxylamine, typically under weakly acidic or basic conditions, to form a C=N-OH group.[6] The Beckmann rearrangement is a subsequent intramolecular reaction of the oxime, usually under strong acid catalysis, where the group anti-periplanar to the hydroxyl group migrates to the nitrogen, forming an amide.[1][3]
Q2: How can I control the E/Z stereochemistry of the oxime during its synthesis?
A2: Controlling the E/Z isomer ratio is crucial as the Beckmann rearrangement is stereospecific.[1][5] The ratio of isomers can be influenced by the reaction conditions. Classical methods often yield a mixture.[7] To obtain a specific isomer, you may need to separate the mixture using chromatography or crystallization.[1][7] In some cases, specific catalytic systems or reaction conditions can favor the formation of one isomer over the other.[7]
Q3: Are there any "one-pot" methods to synthesize amides from ketones that avoid isolating the oxime intermediate but still prevent unwanted side reactions?
A3: Yes, one-pot procedures exist where the oxime is formed and rearranges in the same reaction vessel. For example, using hydroxylamine-O-sulfonic acid (HOSA) with a Lewis acid like Zn(II) in water can directly convert a ketone to the corresponding amide.[5] Another approach involves transoximation followed by the Beckmann rearrangement under mild Brønsted acid catalysis. However, controlling stereoselectivity in a one-pot reaction can be more challenging.[5][8]
Q4: My starting material is an electron-rich aromatic ketone. What specific precautions should I take to avoid the Beckmann rearrangement?
A4: Electron-rich aromatic ketones can be more susceptible to side reactions like Beckmann fragmentation. It is crucial to use mild conditions for oximation. If the subsequent amide is desired, a very mild rearrangement catalyst is necessary. Systems like cyanuric chloride with a co-catalyst have been shown to be effective.[2][4] Alternatively, converting the oxime to a sulfonate ester and inducing rearrangement under neutral thermal conditions can provide better control.[1]
Comparative Data on Catalytic Systems
The choice of catalyst is critical in determining the outcome of the reaction. The following table summarizes the performance of various catalytic systems for the Beckmann rearrangement, highlighting conditions that favor the desired amide product over rearrangement byproducts.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Amide (%) | Key Observations | Reference(s) |
| Polyphosphoric Acid (PPA) | - | 120 | 0.5 | 100 | 68.69 | Traditional strong acid catalyst; high conversion but can lead to byproducts. | [9] |
| Sulfuric Acid (H₂SO₄) | Acetic Acid | 110-120 | 1 | High | ~85 | Another classical strong acid system; effective but harsh conditions. | [9] |
| Cyanuric Chloride (0.5 mol%) / ZnCl₂ (1 mol%) | Acetonitrile | Reflux | 2 | High | Quantitative | Mild and highly efficient organocatalytic system for various ketoximes. | [2][4] |
| Cyanuric Chloride (2 mol%) / MnCl₂·4H₂O (2 mol%) | Acetonitrile | Reflux | 2 | High | 96 | An alternative mild and effective cyanuric chloride-based system. | [10][11] |
| Mukaiyama Reagent / Et₃N | Acetonitrile | Room Temp | Varies | High | 89 (for acetophenone (B1666503) oxime) | Mild conditions, suitable for a range of aromatic and cycloaliphatic substrates. | [12] |
| Trifluoroacetic Acid (TFA) | - | 80 | 2 | High | Quantitative | Effective, and both the catalyst and solvent can be recycled. | [12] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Oxime Synthesis under Mild Conditions
This protocol describes a standard method for the synthesis of an oxime from a ketone, using conditions that minimize the risk of a subsequent Beckmann rearrangement.
Materials:
-
Ketone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Pyridine (2.8 eq)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and pyridine.[13]
-
Heat the mixture with stirring (e.g., at 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.[6][13]
-
Pour the reaction mixture into cold water.[6]
-
If a precipitate forms, collect the oxime by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).[6][14]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Beckmann Rearrangement Using a Mild Cyanuric Chloride/ZnCl₂ Catalyst System
This protocol outlines a method for the Beckmann rearrangement of a ketoxime to an amide using a mild organocatalytic system to prevent unwanted side reactions.
Materials:
-
Ketoxime (1.0 eq)
-
Cyanuric Chloride (0.005 eq)
-
Zinc Chloride (ZnCl₂) (0.01 eq)
-
Acetonitrile
Procedure:
-
To a solution of the ketoxime (1.0 eq) in acetonitrile, add cyanuric chloride (0.5 mol%) and zinc chloride (1 mol%).[2][4]
-
Monitor the reaction by TLC until the starting oxime is completely consumed (typically 1-2 hours).[2]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude amide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizing Reaction Pathways and Workflows
Caption: Troubleshooting workflow for oxime synthesis.
Caption: Competing pathways from the oxime intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Cyanuric chloride as a mild and active Beckmann rearrangement catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Amide Formation
Welcome to the technical support hub for amide bond formation. This resource is tailored for researchers, scientists, and drug development professionals to navigate and optimize amide coupling reactions. Here you will find troubleshooting guidance and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during amide synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no yield. What are the common causes and how can I fix it?
A low or nonexistent yield in an amide coupling reaction can stem from several factors, primarily related to the reactants' stability, the activation of the carboxylic acid, or the reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine.[1][2] If the coupling reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete.
-
Solution: Use a fresh, anhydrous coupling reagent in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[1]
-
-
Amine Deactivation: Amines are nucleophiles, but they are also bases. An acid-base reaction between the amine and the carboxylic acid can form an ammonium (B1175870) salt, rendering the amine non-nucleophilic.[3][4]
-
Solution: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize any acid generated and prevent protonation of the amine nucleophile.[1] DIPEA is often preferred due to its steric bulk, which minimizes side reactions.[1]
-
-
Hydrolysis: The activated carboxylic acid intermediate is sensitive to water. Any moisture in the reaction can cause hydrolysis, reverting it to the carboxylic acid and preventing amide formation.[1]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[1]
-
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling.[1][5]
-
Solution: For sterically demanding substrates, consider converting the carboxylic acid to a more reactive acyl fluoride (B91410) in situ using reagents like TFFH or BTFFH.[1][5] Alternatively, increasing the reaction temperature or switching to a more potent coupling reagent may be necessary.[5][6]
-
// Nodes start [label="Low or No Yield Observed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_activation [label="Is Carboxylic Acid\nActivation Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_amine [label="Is Amine Nucleophilic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Reaction\nConditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_sterics [label="Are Substrates\nSterically Hindered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_activation [label="Use fresh/sufficient\ncoupling reagent.", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_amine [label="Add non-nucleophilic\nbase (e.g., DIPEA).", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Use anhydrous solvent.\nOptimize temperature.", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sterics [label="Convert to acyl fluoride\nor use stronger reagent.", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_activation; check_activation -> check_amine [label="Yes"]; check_activation -> sol_activation [label="No"]; sol_activation -> success;
check_amine -> check_conditions [label="Yes"]; check_amine -> sol_amine [label="No"]; sol_amine -> success;
check_conditions -> check_sterics [label="Yes"]; check_conditions -> sol_conditions [label="No"]; sol_conditions -> success;
check_sterics -> success [label="No"]; check_sterics -> sol_sterics [label="Yes"]; sol_sterics -> success; }
Caption: Troubleshooting decision tree for low-yield amide formation.
Q2: I am observing significant side reactions. How can I minimize them?
Side reactions are a common cause of low yield and purification difficulties. The type of side reaction often depends on the substrates and reagents used.
-
Racemization/Epimerization: This is a major concern when using chiral carboxylic acids (especially amino acids), as the stereocenter can be inverted during activation. Uronium/aminium-based reagents can sometimes increase this risk.[1]
-
Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[1] Running the reaction at a lower temperature can also help preserve stereochemical integrity.
-
-
Guanidinium (B1211019) By-product Formation: Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react with the amine starting material to form an undesired guanidinium by-product.
-
N-Acylurea Formation: When using carbodiimide (B86325) reagents like DCC or EDC, the O-acylisourea intermediate can rearrange into a stable N-acylurea by-product that does not react with the amine.
-
Solution: Add HOBt or HOAt as an additive. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.
-
Q3: My work-up and purification are difficult. How can I improve the isolation of my product?
A clean work-up simplifies purification and improves final yield. The strategy depends on the solvent and the by-products.
-
Removing Excess Reagents and By-products: Water-soluble reagents like EDC and its urea (B33335) by-product, as well as bases like DIPEA, can often be removed with aqueous washes.
-
Solution: A typical aqueous work-up involves sequential washes with a weak acid (e.g., 1M citric acid or dilute HCl) to remove the base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt, and finally a brine wash to reduce the water content in the organic layer.[8]
-
-
Removing DMF or DMSO: High-boiling polar aprotic solvents like DMF can be difficult to remove under reduced pressure.
-
Solution: Most of the DMF can be removed by washing the organic layer (e.g., ethyl acetate) multiple times with water or a 5% LiCl aqueous solution.[9]
-
-
Purification: If impurities persist after the work-up, column chromatography is the standard purification method.
-
Solution: For amides, which can be polar, a silica (B1680970) gel column using a gradient of ethyl acetate (B1210297) in hexanes is common. For very polar compounds, adding methanol (B129727) to dichloromethane (B109758) or ethyl acetate may be necessary.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on factors like the reactivity of your substrates, cost, and the need to preserve stereochemistry.[12][13]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly effective and fast-acting, making them a popular first choice, especially in peptide synthesis.[13][] HATU is often considered the gold standard for its high efficiency and ability to suppress racemization.[13]
-
Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, these are very effective but can be more expensive. A key advantage is that they do not react with the free amino group of the amine component.[2]
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used.[] EDC is particularly useful because its urea by-product is water-soluble, simplifying purification.[15] However, they are generally less reactive than uronium/phosphonium salts and often require an additive (like HOBt) to improve efficiency and prevent side reactions.
-
Other Reagents (e.g., CDI, T3P): N,N'-Carbonyldiimidazole (CDI) is a mild reagent, while T3P (Propylphosphonic Anhydride) is known for its high reactivity and clean reaction profiles, with water-soluble by-products.
Q2: What is the role of the base and which one should I use?
A non-nucleophilic organic base is essential in most amide coupling protocols.[1] Its primary roles are to:
-
Neutralize acidic by-products generated during the reaction.[1]
-
Deprotonate the amine to maintain its nucleophilicity.
-
Facilitate the activation of the carboxylic acid.
The most common bases are DIPEA (diisopropylethylamine) and TEA (triethylamine).[1] DIPEA is often the preferred choice because its steric bulk makes it less nucleophilic, minimizing potential side reactions.[1] Typically, 2-3 equivalents of base are used.
Q3: Which solvents are recommended for amide bond formation?
Anhydrous polar aprotic solvents are generally the best choice as they can dissolve a wide range of substrates without interfering with the reaction.[1]
| Solvent | Type | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvating power for many substrates. High boiling point can make it difficult to remove. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good general-purpose solvent, easy to remove. Less effective for poorly soluble substrates. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good alternative to DMF and DCM. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Often a good choice, especially for reactions at room temperature or slightly elevated temperatures.[16] |
Important: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate.[1]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This forms the active ester intermediate.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Proceed with the aqueous work-up to remove by-products and unreacted starting materials.
// Edges {Acid, Reagents} -> Activation; Amine -> Coupling; Activation -> Coupling; Coupling -> Workup; Workup -> Purify; Purify -> Product; }
Caption: General experimental workflow for amide bond formation.
Protocol 2: Coupling of Sterically Hindered Substrates via Acyl Fluoride [1]
-
Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
In a separate flask, prepare a solution of the amine.
-
Add the solution containing the acyl fluoride to the amine.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating may be required.[5]
Comparative Data
Table 1: Comparison of Common Coupling Reagent Classes
| Reagent Class | Examples | Relative Efficiency | Key Considerations |
| Uronium/Aminium | HATU, HCTU, HBTU | Very High | Fast and effective; HATU/HCTU offer low racemization risk. Potential for guanidinium side reaction if amine is not added last.[13] |
| Phosphonium | PyBOP, BOP | Very High | Highly effective, but by-products can be difficult to remove. Does not react with the amine nucleophile.[2] |
| Carbodiimide | EDC, DCC | Moderate to High | Cost-effective. Requires additives (e.g., HOBt, Oxyma) to increase rate and suppress side reactions (racemization, N-acylurea formation).[2] |
| Anhydride-Forming | T3P | High | Forms water-soluble by-products, simplifying work-up. Very effective for a broad range of substrates. |
// Nodes Acid [label="R-COOH"]; Carbodiimide [label="Carbodiimide\n(e.g., EDC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea\n(Reactive Intermediate)"]; Additive [label="Additive\n(e.g., HOBt)", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveEster [label="Active Ester\n(e.g., OBt-Ester)"]; Amine [label="R'-NH2"]; Tetrahedral [label="Tetrahedral\nIntermediate"]; Amide [label="Amide Product\n(R-CONHR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea By-product", shape=ellipse]; N_Acylurea [label="N-Acylurea\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Acid -> O_Acylisourea [label="+"]; Carbodiimide -> O_Acylisourea; O_Acylisourea -> ActiveEster [label="+", dir=forward, style=dashed]; Additive -> ActiveEster [style=dashed, arrowhead=tee]; ActiveEster -> Tetrahedral [label="+"]; Amine -> Tetrahedral; Tetrahedral -> Amide; O_Acylisourea -> N_Acylurea [label="Rearrangement", color="#EA4335"]; O_Acylisourea -> Amide [label="Direct (slower,\nmore side reactions)"]; Amine -> Amide [style=invis]; Carbodiimide -> Urea [style=invis]; O_Acylisourea -> Urea [style=invis]; ActiveEster -> Urea [style=invis]; }
Caption: Mechanism of carbodiimide coupling with an additive.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Crude N-Phenylcyclohexanecarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-Phenylcyclohexanecarboxamide via column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO2) with a mesh size of 230-400. Silica gel is a polar adsorbent, which allows for the effective separation of the relatively non-polar this compound from more polar impurities.
Q2: Which mobile phase is recommended for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve an Rf value of 0.2-0.4 for this compound.[1] A common starting point is a 9:1 or 4:1 hexane to ethyl acetate ratio.
Q3: How can I determine the correct solvent system before running the column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. By testing different ratios of hexane and ethyl acetate, you can identify the solvent system that provides the best separation between this compound and any impurities. The ideal system will show a clear separation of spots on the TLC plate, with the product spot having an Rf value between 0.2 and 0.4.[1]
Q4: What are some common impurities in a crude this compound sample?
A4: Common impurities can include unreacted starting materials such as cyclohexanecarboxylic acid and aniline, as well as byproducts from the reaction. If the synthesis involves a Beckmann rearrangement, N-cyclohexylbenzamide could be a potential impurity.[2]
Q5: Can I use an alternative to column chromatography for purification?
A5: Yes, depending on the nature of the impurities, recrystallization can be a viable alternative. This method is often simpler and can be very effective if the crude product is solid and the impurities have different solubilities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product does not move from the origin (low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to hexane. |
| Product runs with the solvent front (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane to ethyl acetate. |
| Poor separation of product and impurities (streaking or overlapping bands) | 1. The column is overloaded with the crude sample.2. The sample was not loaded in a concentrated band.3. The chosen solvent system has poor selectivity.4. The silica gel is too acidic, causing decomposition. | 1. Use a larger column or reduce the amount of crude material.2. Dissolve the sample in a minimal amount of solvent before loading.3. Experiment with different solvent systems using TLC, potentially incorporating a third solvent like dichloromethane.4. Add a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize the silica. |
| Cracked or channeled column bed | 1. The silica gel was not packed uniformly.2. The column ran dry at some point. | 1. Repack the column carefully, ensuring a homogenous slurry and gentle settling.2. Always keep the solvent level above the top of the silica gel. |
| Low yield of purified product | 1. The product is partially co-eluting with impurities.2. The product is degrading on the column.3. Incomplete elution from the column. | 1. Optimize the solvent system for better separation.2. Consider deactivating the silica gel with triethylamine if the compound is acid-sensitive.3. After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific crude mixture.
1. Preparation of the Slurry:
-
In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). A common ratio is approximately 50-100g of silica for every 1g of crude material.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Pour the silica slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain excess solvent, ensuring the solvent level does not fall below the top of the silica bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity mobile phase.
-
Collect the eluent in fractions (e.g., 10-20 mL) in labeled test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.
5. Monitoring the Separation:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Spot each fraction on a TLC plate alongside a sample of the crude mixture.
6. Isolation of the Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified solid product.
Data Presentation
Table 1: TLC Analysis for Solvent System Optimization
| Hexane:Ethyl Acetate Ratio (v/v) | Rf of this compound | Observations |
| 9:1 | 0.25 | Good separation from baseline impurities. |
| 4:1 | 0.45 | Good separation, faster elution. |
| 2:1 | 0.68 | Moves close to the solvent front, potential for co-elution with less polar impurities. |
| 1:1 | 0.85 | Runs with the solvent front, poor separation. |
Table 2: Typical Purification Results
| Parameter | Value |
| Crude Sample Weight | 1.0 g |
| Silica Gel Weight | 50 g |
| Mobile Phase | Gradient: 9:1 to 4:1 Hexane:Ethyl Acetate |
| Purified Product Weight | 0.85 g |
| Yield | 85% |
| Purity (by NMR) | >98% |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Strategies for Identifying and Removing Unreacted Starting Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively identifying and removing unreacted starting materials from your reaction mixtures, ensuring the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the presence of unreacted starting materials in my crude product?
A1: A preliminary assessment of your crude product's purity is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective initial method. By spotting your crude reaction mixture alongside the pure starting materials on a TLC plate, you can visualize the presence of any residual starting materials. Further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive identification and quantification of impurities.
Q2: What are the most common techniques for removing unreacted starting materials?
A2: The choice of purification technique depends on the physical and chemical properties of your product and the unreacted starting materials. The most common methods include:
-
Liquid-Liquid Extraction: Separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption onto a solid stationary phase.
-
Recrystallization: Purifies solid compounds by leveraging differences in solubility at varying temperatures.
-
Distillation: Separates liquids with different boiling points.
-
Scavenger Resins: Solid-supported reagents that selectively react with and remove excess reagents or byproducts.[1][2]
Q3: How do I choose the most appropriate purification method for my specific reaction?
A3: The selection of a suitable purification technique is a critical step. A logical approach involves considering the physical state of your product and the nature of the impurities. The decision tree below provides a general guideline for selecting an appropriate method.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Column Chromatography
Q: My product and the unreacted starting material have very similar Rf values on TLC. How can I improve their separation by column chromatography?
A:
-
Optimize the Solvent System: Experiment with different solvent systems. A less polar mobile phase will generally increase the retention time of both compounds, potentially leading to better separation. Using a gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.
-
Change the Stationary Phase: If you are using silica (B1680970) gel, consider switching to alumina, or vice versa. Different stationary phases can exhibit different selectivities.
-
Increase the Column Length: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
Recrystallization
Q: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
A:
-
Use the Minimum Amount of Hot Solvent: Ensure you are using the minimum volume of hot solvent required to fully dissolve your crude product. Using an excess of solvent will result in a lower recovery of the purified crystals upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the mother liquor.
-
"Seeding": If crystallization does not occur, adding a small "seed" crystal of the pure compound can initiate the crystallization process.
Liquid-Liquid Extraction
Q: An emulsion has formed during my extraction, and the layers are not separating. What should I do?
A:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® may be necessary.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key performance indicators for common purification techniques. The values presented are typical and can vary significantly depending on the specific compounds being separated.
| Technique | Typical Purity Achieved | Typical Yield Loss | Relative Time Consumption | Relative Cost | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | Low to Moderate | Low to Moderate | Low | Low | Fast, inexpensive, good for initial cleanup. | Limited separation power for similar compounds. |
| Column Chromatography | High to Very High | Moderate to High | Moderate to High | Moderate to High | Highly versatile, excellent separation power. | Can be time-consuming and requires large solvent volumes. |
| Recrystallization | High to Very High | Moderate | Moderate to High | Low to Moderate | Can yield very pure crystalline solids, scalable. | Only applicable to solids, potential for significant yield loss. |
| Distillation | High | Low to Moderate | Moderate | Moderate | Effective for separating liquids with different boiling points. | Not suitable for thermally unstable compounds. |
| Scavenger Resins | Very High | Low | Low to Moderate | High | Highly selective, simple filtration-based removal.[1][2] | High initial cost of resins, not universally applicable. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines the steps for purifying a reaction mixture using flash column chromatography.
Methodology:
-
Develop a TLC Method: Identify a solvent system that provides good separation of your target compound from the unreacted starting material (a difference in Rf values of at least 0.2 is ideal).
-
Prepare the Solvent System: Prepare a sufficient volume of the optimized mobile phase.
-
Pack the Column: Secure a glass column vertically. In a fume hood, prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully add the sample solution to the top of the silica gel.
-
Elute the Column: Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the compounds.
-
Collect Fractions: Collect the eluate in a series of labeled test tubes.
-
Analyze Fractions by TLC: Spot each fraction on a TLC plate to identify which fractions contain your pure product.
-
Combine Pure Fractions: Combine the fractions that contain only your desired product.
-
Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.
Protocol 2: General Procedure for Recrystallization
This protocol provides a step-by-step guide for purifying a solid compound by recrystallization.
Methodology:
-
Choose a Suitable Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the Crystals: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting common purification challenges.
References
Managing temperature control in exothermic amide synthesis
Welcome to the technical support center for managing temperature control in exothermic amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, ensuring safety and maximizing product yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is overheating, and I'm concerned about a thermal runaway. What immediate steps should I take?
A: A rapid increase in temperature indicates that the heat generated by the reaction exceeds the heat being removed.[1] This can lead to a dangerous thermal runaway.[2][3]
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the feed immediately to prevent further heat generation.[2]
-
Enhance Cooling: Increase the flow rate of the coolant in the reactor jacket or coils. If using an ice bath, ensure it is well-stirred and has sufficient capacity.
-
Dilute the Reaction: If safe and feasible, adding a pre-chilled, inert solvent can help absorb heat and slow the reaction rate.
-
Emergency Quenching: In a critical situation, have a quenching agent ready. However, this should be a last resort as it will result in the loss of the batch.
Preventative Measures:
-
Ensure the cooling system is properly sized for the reaction scale.[2]
-
Perform a risk assessment and calorimetric study to understand the reaction's thermal profile before scaling up.[1]
-
Implement automated control systems that can suspend reagent dosing if the temperature exceeds a defined threshold.[2]
Q2: I'm observing a lower than expected yield. Could poor temperature control be the cause?
A: Yes, improper temperature control can significantly impact yield and purity.[4] High temperatures can lead to the degradation of reactants, reagents, and the desired product. It can also promote side reactions, such as epimerization when using carbodiimide (B86325) coupling reagents.[5] Conversely, a temperature that is too low may result in an incomplete or slow reaction.
For example, a study on the synthesis of 2-amino-N-benzylbenzamide showed that varying the temperature from 75 °C to 200 °C had a direct effect on product purity, with optimal results often found at moderate, not excessively high, temperatures.[4]
Q3: My amide coupling reaction is not proceeding, even though it's known to be exothermic. What could be the issue?
A: Several factors could prevent an exothermic reaction from initiating:
-
Incomplete Activation: The carboxylic acid may not be properly activated. This can be due to an inefficient coupling reagent, insufficient amount of reagent, or the presence of moisture which can hydrolyze the activated intermediate.[6][7]
-
Amine Deactivation: The amine can be protonated by the carboxylic acid, forming a salt and rendering the amine non-nucleophilic. A suitable non-nucleophilic base is often required to prevent this.[6][8]
-
Low Initiation Temperature: Some reactions require an initial input of energy to overcome the activation barrier before the exothermic process can sustain itself.[9] For instance, reactions involving thionyl chloride to form an acid chloride may require initial heating to start.[9]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, requiring higher temperatures or more potent activating agents to proceed.[6][10]
Q4: I am scaling up my reaction and the exotherm is becoming unmanageable. Why is this happening and what should I do?
A: This is a common and critical issue during scale-up. As the reactor volume increases, the surface area-to-volume ratio decreases.[2] Since heat is generated throughout the volume but removed only through the surface (e.g., the reactor jacket), heat removal becomes less efficient at larger scales.[2] This can lead to dangerous temperature increases even if the reaction was well-controlled at the lab scale.[1]
Solutions for Scale-Up:
-
Switch to Semi-Batch Mode: Instead of adding all reagents at once, use a controlled, slow addition (dosing) of one of the reagents. This allows the cooling system to keep pace with the heat generation.[1][2]
-
Improve Heat Transfer: Use reactors with better heat transfer capabilities, such as those with internal cooling coils or external heat exchangers.[11][12]
-
Re-evaluate Reaction Conditions: Consider using a less reactive coupling agent, a more dilute solution, or a lower reaction temperature to slow down the rate of heat evolution.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in exothermic amide synthesis?
A: Precise temperature control is crucial for several reasons:
-
Safety: The primary concern is preventing thermal runaway, which can lead to explosions, fires, and the release of hazardous materials.[1][3] Many amide formation reactions, especially those using highly reactive reagents like acyl chlorides, are vigorous and exothermic.[]
-
Product Quality: Temperature directly influences reaction kinetics.[11] Even minor fluctuations can alter reaction rates, potentially leading to the formation of impurities and by-products, which reduces the overall purity and yield of the final product.[4]
-
Process Stability: Maintaining a stable temperature ensures that the reaction proceeds at a predictable and controlled rate, leading to more consistent and reproducible results.[14]
Q2: What are the common methods for cooling an exothermic reaction in a laboratory or industrial setting?
A: Several methods are used to manage heat removal:
-
Jacketed Reactors: These are the most common solution, featuring a double-walled structure where a cooling fluid (like water, glycol, or oil) circulates in the outer jacket to absorb heat from the inner vessel.[14][15]
-
Internal Cooling Coils: Coils placed directly within the reaction mixture provide a larger surface area for heat exchange and are more efficient than jackets alone, especially for larger reactors.[12]
-
External Heat Exchangers: The reaction mixture can be pumped through an external heat exchanger (e.g., shell-and-tube or plate-and-frame) and then returned to the reactor for highly efficient cooling.[11][16]
-
Ice Baths: For small-scale laboratory reactions, an external ice/water or ice/salt bath is a simple and effective method for maintaining low temperatures.
Q3: How does the choice of coupling reagent affect the exothermicity of the reaction?
A: The choice of coupling reagent is critical as it determines the nature of the activated carboxylic acid intermediate, which directly impacts reactivity and the resulting exotherm.
-
Acyl Halides: Preparing an acyl chloride (e.g., with thionyl chloride or oxalyl chloride) and then reacting it with an amine is often one of the most exothermic methods due to the high reactivity of the intermediate.[9][] This method often requires cooling.[]
-
Carbodiimides (e.g., DCC, EDC): These reagents form a highly reactive O-acylisourea intermediate.[8] While effective, the reaction can be strongly exothermic and may require additives like HOBt or Oxyma to modulate reactivity and suppress side reactions.[5][6]
-
Phosphonium/Uronium Salts (e.g., PyBOP, HATU): These are generally considered highly efficient and fast, leading to significant heat release.[6][7] Initial cooling during the addition of the coupling agent is often recommended, even if the reaction is ultimately run at a higher temperature.[17]
Q4: Are there any modern techniques for monitoring the temperature and progress of an exothermic amide synthesis?
A: Yes, modern process analytical technology (PAT) offers sophisticated ways to monitor these reactions in real-time:
-
In-situ Infrared (IR) Spectroscopy (ReactIR™): This technique allows for the real-time tracking of the concentration of reactants, intermediates (like the reactive acid chloride), and products, providing a complete profile of the reaction progress.[9] This data can be correlated with temperature changes to better understand the reaction kinetics and heat flow.
-
Automated Reaction Calorimeters: These instruments measure the heat evolved during a reaction under controlled conditions, providing critical data for safe scale-up.
-
Computer Vision: Emerging techniques use cameras for non-contact colorimetric monitoring of certain amide bond formations, where a color change is associated with the reaction's progress.[18]
Data Presentation
Table 1: Effect of Temperature and Solvent on Amide Synthesis Yield and Purity
This table summarizes the results from the synthesis of 2-amino-N-benzylbenzamide, illustrating how reaction conditions affect the outcome.[4]
| Temperature (°C) | Solvent | Crude Yield (%) | Product Purity (%) |
| 75 | Water | 26.1 | 75.9 |
| 100 | Water | 33.2 | 91.5 |
| 125 | Water | 35.8 | 88.0 |
| 150 | Water | 41.5 | 83.3 |
| 175 | Water | 42.1 | 82.5 |
| 200 | Water | 42.6 | 79.2 |
| 75 | Ethyl Acetate | 59.8 | 65.2 |
| 100 | Ethyl Acetate | 68.7 | 67.9 |
| 125 | Ethyl Acetate | 72.8 | 68.3 |
| 150 | Ethyl Acetate | 73.2 | 67.1 |
| 175 | Ethyl Acetate | 74.9 | 65.9 |
| 200 | Ethyl Acetate | 75.5 | 64.3 |
Data sourced from a study by Biotage.[4]
Table 2: Temperature Control in an Exothermic Esterification Reaction Using Microencapsulated Phase Change Materials (microPCMs)
This table shows the reduction in the maximum reaction temperature achieved by adding varying amounts of n-Octadecane@MF Resin microPCMs, demonstrating an innovative passive temperature control method.[19]
| Amount of microPCMs Added (g) | Addition Temperature (°C) | Max. Reaction Temp. without microPCMs (°C) | Max. Reaction Temp. with microPCMs (°C) | Temperature Decline (°C) |
| 2 | 39 | 67.36 | 62.30 | 5.06 |
| 4 | 39 | 67.36 | 56.07 | 11.29 |
| 5 | 39 | 67.36 | 51.36 | 16.00 |
| 5.5 | 39 | 67.36 | 45.35 | 22.01 |
| 2 | 46 | 67.36 | 60.96 | 6.40 |
| 4 | 46 | 67.36 | 56.84 | 10.52 |
| 5 | 46 | 67.36 | 53.66 | 13.70 |
| 5.5 | 46 | 67.36 | 43.93 | 23.43 |
Data adapted from a study on esterification reactions, applicable by principle to other exothermic processes.[19]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU[7]
This protocol is a standard method for small-scale amide synthesis using a common uronium salt coupling reagent.
-
Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Pre-activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture. For highly exothermic reactions, this addition should be done portion-wise or via syringe pump while monitoring the internal temperature with a thermometer. The flask can be submerged in a cooling bath (e.g., ice-water) before and during the amine addition.
-
Reaction: Stir the reaction at room temperature (or the desired temperature) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, concentrate under reduced pressure, and purify the crude product by flash chromatography.
Protocol 2: Schotten-Baumann Reaction using an Acyl Chloride[9]
This classic protocol involves the acylation of an amine with a highly reactive acyl chloride and requires careful temperature control.
-
Preparation: In a flask equipped with a stirrer and thermometer, dissolve the amine (1.0 equivalent) and a suitable base (e.g., DIEA or pyridine, 1.0-2.0 equivalents) in an appropriate aprotic solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to 0 °C using an ice bath. For very reactive systems, temperatures as low as -78 °C may be used.[8]
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the cooled, stirring solution. The rate of addition should be controlled to maintain the desired internal temperature and prevent a sudden exotherm.
-
Reaction: Allow the reaction to stir at the low temperature for 1-6 hours, or until completion is confirmed by TLC or LC-MS. The reaction may be allowed to warm slowly to room temperature for less reactive substrates.
-
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic phase, dry it, and concentrate it. Purify the final product as needed.
Visualizations
Experimental Workflow for Temperature-Controlled Amide Synthesis
Caption: Workflow for controlled exothermic amide synthesis.
Troubleshooting Logic for a Reaction Exotherm
Caption: Decision tree for managing a reaction exotherm.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. mt.com [mt.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. h2ocooling.com [h2ocooling.com]
- 12. Cooling down a reactor for process reliability [valmet.com]
- 14. lneya-online.com [lneya-online.com]
- 15. sigmathermal.com [sigmathermal.com]
- 16. Cooling Solutions for Chemical Process Plants - SPX Cooling Technologies [spxcooling.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions | MDPI [mdpi.com]
Technical Support Center: pH Control in the Synthesis of N-Phenylcyclohexanecarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenylcyclohexanecarboxamide. Proper pH control is critical for maximizing yield and purity in this amide bond formation, which typically proceeds via a Schotten-Baumann reaction between cyclohexanecarbonyl chloride and aniline (B41778).
Frequently Asked Questions (FAQs)
Q1: Why is pH control so important in the synthesis of this compound?
A1: pH control is crucial for two primary reasons:
-
Nucleophilicity of Aniline: The reaction relies on the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. Aniline is a weak base with a pKa of its conjugate acid around 4.6.[1][2] At acidic or neutral pH, a significant portion of aniline exists in its protonated form (anilinium ion, C₆H₅NH₃⁺), which is not nucleophilic and will not react.[3][4] Maintaining a basic pH ensures that aniline is in its free, deprotonated state (C₆H₅NH₂), maximizing its nucleophilicity.
-
Neutralization of HCl Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl) for each equivalent of amide formed.[5] This acid will react with the unreacted aniline, converting it to the non-nucleophilic anilinium salt and thereby quenching the reaction.[6] A base must be present to neutralize the HCl as it is formed, driving the reaction to completion.[5]
Q2: What is the optimal pH range for this synthesis?
A2: The optimal pH for the Schotten-Baumann synthesis of this compound is typically in the range of 10 to 12 .[1] This moderately basic environment ensures that the aniline is deprotonated and nucleophilic, while the concentration of hydroxide (B78521) ions is not so high as to cause excessive hydrolysis of the cyclohexanecarbonyl chloride.
Q3: What happens if the pH is too low?
A3: If the pH is too low (acidic or neutral), the yield of this compound will be significantly reduced. This is because the aniline will be protonated to its anilinium form, which is not a nucleophile and cannot react with the cyclohexanecarbonyl chloride.[3] The HCl generated during the reaction will further lower the pH, effectively stopping the reaction.
Q4: What happens if the pH is too high?
A4: If the pH is excessively high (e.g., >13), the primary side reaction is the rapid hydrolysis of the cyclohexanecarbonyl chloride to the unreactive cyclohexanecarboxylate (B1212342) salt.[7] This consumption of the starting material will lead to a lower yield of the desired amide product. While less common with aniline, very strong basic conditions could also potentially lead to other side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | pH is too low: Aniline is protonated and non-nucleophilic. | Ensure the reaction is performed under basic conditions (pH 10-12). Use a suitable base such as aqueous sodium hydroxide or potassium carbonate to neutralize the HCl byproduct. Monitor the pH throughout the addition of the acyl chloride. |
| pH is too high: Cyclohexanecarbonyl chloride is hydrolyzing. | Avoid using excessively concentrated base. Maintain the pH within the optimal 10-12 range. Consider slow, dropwise addition of the base concurrently with the acyl chloride to maintain a steady pH. | |
| Inadequate mixing: In a biphasic system, poor mixing can limit the reaction rate. | Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. | |
| Presence of Cyclohexanecarboxylic Acid in Product | Hydrolysis of cyclohexanecarbonyl chloride: This can occur if the pH is too high or if the acyl chloride is exposed to water for an extended period. | Maintain the pH in the optimal range. Ensure the cyclohexanecarbonyl chloride is added to the basic reaction mixture containing the aniline, rather than letting it sit in the aqueous base. Use anhydrous solvents for the organic phase. |
| Unreacted Aniline in Product | Insufficient base: The HCl byproduct was not fully neutralized, leading to the protonation of aniline. | Use at least one equivalent of base, and often a slight excess, to ensure complete neutralization of the generated HCl. |
| Incomplete reaction: Reaction time may be too short or the temperature too low. | Allow the reaction to stir for an adequate amount of time after the addition of the acyl chloride. While the reaction is often fast, gentle warming can sometimes improve conversion. | |
| Formation of Diacylated Product (N,N-dicyclohexanoyl-aniline) | Highly reactive conditions (less common for aniline): While aniline is less prone to diacylation than aliphatic amines, it is a theoretical possibility under forcing conditions. | Use a 1:1 stoichiometry of aniline to cyclohexanecarbonyl chloride. Avoid a large excess of the acyl chloride. |
Data Presentation
The following table provides representative data on the effect of pH on the yield of N-aryl amide synthesis, based on the principles of the Schotten-Baumann reaction.
| pH | Relative Yield of this compound (%) | Primary Side Reaction(s) |
| 4 | < 5 | Protonation of aniline |
| 7 | 10-20 | Protonation of aniline by generated HCl |
| 9 | 75-85 | Minor hydrolysis of acyl chloride |
| 11 | > 95 | Optimal |
| 13 | 60-70 | Significant hydrolysis of acyl chloride |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Aniline
-
Cyclohexanecarbonyl chloride
-
10% (w/v) aqueous sodium hydroxide solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in dichloromethane (approx. 10 mL per gram of aniline).
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the biphasic mixture to 0-5°C in an ice bath and stir vigorously.
-
Dissolve cyclohexanecarbonyl chloride (1.0 eq) in a minimal amount of dichloromethane and place it in a dropping funnel.
-
Add the cyclohexanecarbonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization, typically from ethanol/water.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of N-Phenylcyclohexanecarboxamide and N-Benzylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis of two common amide compounds, N-Phenylcyclohexanecarboxamide and N-benzylcyclohexanecarboxamide. The objective is to offer a comprehensive overview of their synthetic routes, highlighting key differences in reaction parameters and outcomes. This information is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, considering factors such as reaction time, yield, and purification requirements.
Synthetic Pathways Overview
The primary and most straightforward method for the synthesis of both this compound and N-benzylcyclohexanecarboxamide is the acylation of the corresponding amine (aniline or benzylamine) with cyclohexanecarbonyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by a base yields the desired amide.
Alternatively, these amides can be synthesized from methyl cyclohexanecarboxylate (B1212342) and the respective amines. This method typically requires a catalyst and more forcing conditions, such as higher temperatures and longer reaction times, to drive the reaction to completion.
dot
Caption: General synthetic pathways for this compound and N-benzylcyclohexanecarboxamide.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of this compound and N-benzylcyclohexanecarboxamide via two different synthetic routes.
| Parameter | This compound | N-benzylcyclohexanecarboxamide |
| Starting Material | Cyclohexanecarbonyl Chloride | Cyclohexanecarbonyl Chloride |
| Reagent | Aniline | Benzylamine |
| Reaction Type | Schotten-Baumann Reaction | Schotten-Baumann Reaction |
| Solvent | Dichloromethane | Dichloromethane |
| Base | Triethylamine (B128534) | Triethylamine |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 2 - 4 hours |
| Yield | High (typically >90%) | High (typically >90%) |
| Purification | Aqueous wash, recrystallization | Aqueous wash, recrystallization |
| Starting Material | Methyl Cyclohexanecarboxylate | Methyl Cyclohexanecarboxylate |
| Reagent | Aniline | Benzylamine |
| Catalyst/Conditions | ZrCl₄ (5 mol%), Toluene, 100-110 °C | No catalyst, neat, 120-150 °C |
| Reaction Time | 6 - 18 hours[1] | 24 - 48 hours[1] |
| Yield | Good to Excellent | Good |
| Purification | Aqueous wash, column chromatography[1] | Removal of excess amine, column chromatography or recrystallization[1] |
Experimental Protocols
Method 1: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)
This protocol is a general procedure adapted for the synthesis of both target compounds.
Materials:
-
Cyclohexanecarbonyl chloride (1.0 eq)
-
Aniline or Benzylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Ethanol (for recrystallization)
dot
Caption: Experimental workflow for the synthesis of amides via the Schotten-Baumann reaction.
Procedure:
-
In a round-bottom flask, dissolve the amine (aniline or benzylamine, 1.1 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclohexanecarbonyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Method 2: Synthesis from Methyl Cyclohexanecarboxylate
Protocol for this compound:
Materials:
-
Methyl cyclohexanecarboxylate (1.0 eq)
-
Aniline (1.2 eq)
-
Zirconium(IV) chloride (ZrCl₄, 5 mol%)[1]
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add ZrCl₄ (5 mol%).[1]
-
Add anhydrous toluene, followed by aniline (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).[1]
-
Heat the reaction mixture at 100-110 °C for 6-18 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the mixture and dilute with an organic solvent.[1]
-
Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the catalyst.[1]
-
The crude product can be purified by column chromatography on silica (B1680970) gel.[1]
Protocol for N-benzylcyclohexanecarboxamide:
Materials:
-
Methyl cyclohexanecarboxylate (1.0 eq)
-
Benzylamine (1.5 eq)
Procedure:
-
To a sealed pressure tube, add methyl cyclohexanecarboxylate (1.0 eq) and benzylamine (1.5 eq).[1]
-
Heat the mixture at 120-150 °C for 24-48 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Remove the excess benzylamine and methanol (B129727) under reduced pressure.[1]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Discussion
The synthesis of both this compound and N-benzylcyclohexanecarboxamide can be achieved with high efficiency using the Schotten-Baumann reaction with cyclohexanecarbonyl chloride. This method is generally preferred due to its mild reaction conditions, short reaction times, and high yields. The work-up and purification are also relatively straightforward.
References
Comparative Guide to the Biological Activity of N-Phenylcyclohexanecarboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of N-Phenylcyclohexanecarboxamide analogs, with a primary focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH). The information presented is collated from peer-reviewed scientific literature to support research and development in neuropharmacology and related fields.
I. Overview of Biological Activity
This compound and its analogs have emerged as a significant class of compounds with diverse biological activities. While exhibiting potential in areas such as cancer and inflammation, their most prominent and well-documented activity is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4][5] FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[1][4] By inhibiting FAAH, these analogs increase the endogenous levels of anandamide, leading to a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][5]
II. Comparative Analysis of FAAH Inhibition
The following table summarizes the in vitro inhibitory activity of several key this compound analogs and related compounds against FAAH. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Structure | FAAH Inhibition IC50 (nM) | Reference(s) |
| URB524 (Cyclohexylcarbamic acid biphenyl-3-yl ester) | (Illustrative Structure) | 63 | [6] |
| URB597 (Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) | (Illustrative Structure) | 4.6 | [6][7] |
| PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) | (Illustrative Structure) | Potent inhibitor | [1] |
| PF-622 (N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide) | (Illustrative Structure) | Potent inhibitor | [1] |
| PF-3845 | (Illustrative Structure) | Kᵢ = 0.23 µM (230 nM) | [4] |
| BIA 10-2474 (3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide) | (Illustrative Structure) | Potent in vivo inhibitor | [2] |
Note: The provided structures are illustrative placeholders. The potency of inhibitors can vary based on the specific assay conditions.
III. Experimental Protocols
The following is a generalized protocol for an in vitro FAAH inhibition assay, based on methodologies described in the cited literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against FAAH.
Materials:
-
Enzyme Source: Homogenates from rat brain or human FAAH expressed in a suitable cell line (e.g., COS cells).[2][8]
-
Substrate: Radiolabeled anandamide (e.g., [³H]anandamide) or a fluorogenic substrate.[8]
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Incubation Buffer: Typically a Tris-based buffer at physiological pH (e.g., 10 mM Tris, 1 mM EDTA, pH 7.6).[8]
-
Reaction Termination: An organic solvent mixture (e.g., chloroform/methanol) to stop the enzymatic reaction and separate the product from the unreacted substrate.
-
Detection Method: Scintillation counting for radiolabeled assays or fluorescence spectroscopy for fluorogenic assays.
Procedure:
-
Enzyme Preparation: Prepare brain homogenates or cell lysates containing FAAH at a predetermined protein concentration.
-
Assay Setup: In a microplate or microcentrifuge tubes, add the incubation buffer, the enzyme preparation, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the enzyme with the test compound for a specified period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the termination solvent mixture.
-
Product Separation: Separate the hydrolyzed product from the substrate by liquid-liquid extraction or chromatography.
-
Quantification: Measure the amount of product formed using the appropriate detection method.
-
Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
IV. Signaling Pathway and Experimental Workflow
FAAH Inhibition and Endocannabinoid Signaling
This compound analogs that inhibit FAAH act by preventing the breakdown of anandamide. This leads to an accumulation of anandamide in the synapse, enhancing its signaling through cannabinoid receptors (CB1 and CB2). The diagram below illustrates this mechanism of action.
Caption: Mechanism of FAAH inhibition by this compound analogs.
General Experimental Workflow for FAAH Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel FAAH inhibitors.
Caption: Workflow for discovery and validation of FAAH inhibitors.
V. Structure-Activity Relationships (SAR)
The potency of this compound analogs as FAAH inhibitors is highly dependent on their chemical structure. Key SAR observations from the literature include:
-
Substituents on the Phenyl Rings: The introduction of small, polar groups on the distal phenyl ring of biphenyl-based analogs can significantly enhance inhibitory potency. For instance, the addition of a carbamoyl (B1232498) group at the meta-position in URB597 results in a more than 10-fold increase in potency compared to the unsubstituted parent compound, URB524.[6]
-
Carbamate (B1207046) Moiety: The carbamate group in many of these inhibitors is crucial for their mechanism of action, which often involves the covalent carbamylation of the catalytic serine residue in the FAAH active site.[4][7]
-
Cyclohexyl Group: The lipophilic cyclohexyl group is believed to interact with hydrophobic regions of the FAAH active site.[6]
VI. Conclusion
This compound analogs represent a promising class of FAAH inhibitors with significant therapeutic potential for a variety of neurological and inflammatory disorders. The structure-activity relationships of these compounds have been extensively studied, allowing for the rational design of highly potent and selective inhibitors. Further research into the pharmacokinetics and in vivo efficacy of novel analogs is warranted to translate these findings into clinical applications.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexylcarbamic Acid 3‘- or 4‘-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies [escholarship.org]
- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of N-Phenylcyclohexanecarboxamide and Other Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationship (SAR) of N-Phenylcyclohexanecarboxamide and other structurally related amides across various biological activities, including anticonvulsant, cytotoxic, anti-inflammatory, and antimicrobial effects. The information is supported by experimental data collated from various scientific studies.
Introduction
Amide-containing compounds form a cornerstone of medicinal chemistry due to their unique physicochemical properties and ability to engage in various biological interactions. This compound, a simple yet versatile scaffold, has served as a template for the development of numerous derivatives with diverse pharmacological activities. Understanding the structure-activity relationship of this and other amides is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to provide a comparative analysis of these relationships, supported by quantitative data and detailed experimental methodologies.
Data Presentation
The following tables summarize the biological activities of this compound analogs and other relevant amides. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Anticonvulsant Activity
The anticonvulsant properties of various amide derivatives have been evaluated using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ test suggests efficacy against absence seizures.
| Compound/Derivative | Test Model | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Key Structural Features | Reference |
| 1-Phenylcyclohexylamine (B1663984) (PCA) | MES (mouse) | 7.0 | >2.3 | Primary amine replacing the amide | [1] |
| N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide | MES (rat) | 26 | >19 | Sulfonamide group on the phenyl ring | [2] |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | MES (rat) | 5.8 | >65.5 | Enaminone with a p-chlorophenyl substituent | [3] |
| (R,S)-α-acetamido-N-benzyl-2-furanacetamide | MES (mouse) | 10.3 | - | Furan ring replacing the phenyl group | [4] |
| (R)-α-acetamido-N-benzyl-2-furanacetamide | MES (mouse) | 3.3 | - | R-enantiomer showing higher potency | [4] |
| 7-(4-Fluorophenyl)-6,7-dihydro-[5][6][7]triazolo[1,5-a]pyrimidin-5(4H)-one | MES | 19.7 | >25 | Fused triazolopyrimidinone (B1258933) ring system | [8] |
| N-(4-chlorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | MES | 28.9 | - | Quinazolinone moiety | [9] |
Structure-Activity Relationship for Anticonvulsant Activity:
-
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. Electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring in aryl semicarbazones have been shown to enhance potency in the MES test[10].
-
Cycloalkyl Ring Modification: Alterations to the cyclohexyl ring, such as methylation or contraction to a cyclopentyl ring, can improve the therapeutic index by separating anticonvulsant activity from motor toxicity[1].
-
Amide Bioisosteres: Replacement of the amide linkage with other functional groups like sulfonamides or incorporation into heterocyclic systems like quinazolinones or triazolopyrimidinones can lead to potent anticonvulsant agents[2][8][9].
-
Stereochemistry: The stereochemistry of chiral centers can have a profound impact on activity, as seen with the R-enantiomer of α-acetamido-N-benzyl-2-furanacetamide being significantly more potent than the racemic mixture[4].
Cytotoxic Activity
The cytotoxic effects of various amide derivatives have been assessed against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| N'-(3-cyclohexyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | MCF-7 | 9.9 ± 0.57 | Thiazole and tetrahydronaphthalene moieties | |
| N'-(3-cyclohexyl-4-(p-methoxyphenyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | T-47D | 4.6 ± 0.068 | Methoxy substitution on the phenyl ring | |
| N-phenyl-2-(p-tolyl)thiazole-4-carboxamide (para-nitro derivative) | SKNMC | 10.8 ± 0.08 | para-nitro substitution on the N-phenyl ring | [11] |
| N-phenyl-2-(p-tolyl)thiazole-4-carboxamide (meta-chloro derivative) | Hep-G2 | 11.6 ± 0.12 | meta-chloro substitution on the N-phenyl ring | [11] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 | 52 | meta-nitro substitution on the N-phenyl ring | [12] |
| Phenylacetamide (para-nitro derivative) | MDA-MB-468 | 0.76 ± 0.09 | para-nitro substitution on the phenylacetamide | [13] |
Structure-Activity Relationship for Cytotoxic Activity:
-
Aromatic Substituents: The presence and position of electron-withdrawing groups like nitro and chloro on the N-phenyl ring of phenylthiazole carboxamides influence their cytotoxic potency and selectivity against different cancer cell lines[11]. For phenylacetamide derivatives, a para-nitro group was found to be highly effective against MDA-MB-468 cells[13].
-
Heterocyclic Core: The nature of the heterocyclic ring attached to the amide functionality is a key determinant of cytotoxicity. Thiazole-containing derivatives have demonstrated significant anticancer activity[11].
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate cell membranes and exert its cytotoxic effects.
Anti-inflammatory Activity
The anti-inflammatory potential of amide derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, which measures the inhibition of inflammation.
| Compound/Derivative | Assay | % Inhibition of Edema | Key Structural Features | Reference |
| 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide | Carrageenan-induced paw edema (mice) | 26.81 | Thioamide linkage | [14] |
| 2-((4-ethylphenoxy)methyl)-N-(4-chlorophenylcarbamothioyl)benzamide | Carrageenan-induced paw edema (mice) | 61.45 | para-chloro substitution on the N-phenyl ring | [14] |
| 2-hydroxy-N-(4-chlorophenyl)nicotinamide | Carrageenan-induced paw edema | Significant activity | para-chloro substitution and a nicotinamide (B372718) core | [5] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Protease inhibition assay | IC₅₀ = 0.04-0.07 mg/mL | Bromo substitution and salicylanilide (B1680751) core | [15] |
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Aromatic Ring Substitution: In the N-phenylcarbamothioylbenzamide series, the presence of an electron-withdrawing group like chlorine at the para-position of the N-phenyl ring significantly enhanced anti-inflammatory activity[14]. Similarly, for 2-hydroxynicotinamides, electron-withdrawing groups on the phenyl moiety were beneficial for activity[5].
-
Amide/Thioamide Moiety: The amide or thioamide linkage is crucial for the anti-inflammatory effect, likely through interactions with biological targets involved in the inflammatory cascade[7][14].
-
Core Scaffold: The nature of the core structure, such as nicotinamide or salicylanilide, dictates the overall pharmacological profile[5][15].
Antimicrobial Activity
The antimicrobial efficacy of amide derivatives is determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| 4-(4-(benzylamino)butoxy)-9H-carbazole derivative | S. aureus | 32 | Carbazole (B46965) moiety | [16] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | 2500-5000 | Salicylanilide core | [15] |
| 2-(cyclohexylethyl)-1H-benzo[d]imidazole | M. luteus | 15.6 | Benzimidazole (B57391) with cyclohexylethyl substituent | [17] |
Structure-Activity Relationship for Antimicrobial Activity:
-
Heterocyclic Core: The presence of specific heterocyclic systems, such as carbazole or benzimidazole, is often associated with antimicrobial activity[16][17].
-
Lipophilic Moieties: The introduction of lipophilic groups, like the cyclohexylethyl substituent on the benzimidazole core, can enhance activity, particularly against Gram-positive bacteria[17].
-
Substitution Pattern: The overall substitution pattern on the aromatic and heterocyclic rings influences the spectrum and potency of antimicrobial action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Amide Synthesis (General Procedure)
Amides are commonly synthesized via the reaction of a carboxylic acid with an amine. A widely used method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.
-
Acyl Chloride Formation: The carboxylic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene) and treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) at room temperature or with gentle heating. The reaction is typically stirred for 1-4 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile). The amine (1-1.2 equivalents) and a base (e.g., triethylamine (B128534) or pyridine, 1.5-2 equivalents) are added to the solution, often at 0°C to control the exothermic reaction. The reaction mixture is then stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica (B1680970) gel.
Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Tests
These are standard preclinical models for evaluating the anticonvulsant activity of test compounds.
-
Animal Preparation: Adult male mice or rats are used. The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
MES Test: At the time of predicted peak effect of the test compound, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure[18].
-
scPTZ Test: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously. The animals are observed for a specific period (e.g., 30 minutes), and the absence of clonic seizures is considered the endpoint for protection[18].
-
Data Analysis: The dose of the compound that protects 50% of the animals from the seizure endpoint (ED₅₀) is determined using probit analysis. Neurotoxicity is often assessed using the rotarod test to determine the dose causing motor impairment in 50% of animals (TD₅₀). The protective index (PI) is calculated as TD₅₀/ED₅₀.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to evaluate acute anti-inflammatory activity.
-
Animal Dosing: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the animals (typically rats or mice), usually orally or intraperitoneally.
-
Induction of Inflammation: After a specific time interval (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the animal.
-
Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema for the treated groups is calculated by comparing the increase in paw volume with that of the control group (which received only the vehicle and carrageenan).
Mandatory Visualization
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key cellular defense mechanism against oxidative stress. Some cyclohexanecarboxamide (B73365) derivatives have been shown to exert their neuroprotective effects by activating this pathway.
Caption: The Nrf2-ARE signaling pathway activation under oxidative stress.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized amide compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of novel amide compounds.
Conclusion
The structure-activity relationships of this compound and other amides are multifaceted, with subtle structural modifications leading to significant changes in biological activity. For anticonvulsant effects, substitutions on the aromatic ring and modifications of the cycloalkyl moiety are critical. In terms of cytotoxicity, the nature of the heterocyclic core and the electronic properties of substituents on the N-phenyl ring play a pivotal role. Anti-inflammatory and antimicrobial activities are also heavily influenced by the core scaffold and the substitution patterns on the aromatic rings. The data and protocols presented in this guide offer a comparative framework for researchers in the field of drug discovery and development, highlighting key structural motifs and providing a foundation for the design of new, more effective amide-based therapeutic agents. Further research focusing on direct comparative studies will be invaluable in elucidating more precise SAR trends.
References
- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl vs. Cyclohexyl Analogs in Drug Design: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a phenyl ring with a cyclohexyl group, or vice versa, is a common tactic in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. This "aliphatic-aromatic switch" can profoundly impact a drug candidate's potency, selectivity, metabolic stability, and solubility. This guide provides an objective comparison of phenyl and cyclohexyl analogs, supported by experimental data and detailed protocols, to inform rational drug design and lead optimization efforts.
The Physicochemical Dichotomy: Phenyl vs. Cyclohexyl
The fundamental differences between the planar, aromatic phenyl group and the flexible, saturated cyclohexyl ring drive their differential effects on drug properties. The phenyl group can engage in π-π stacking and cation-π interactions, while the cyclohexyl group offers a three-dimensional structure that can explore different regions of a binding pocket. This often leads to significant changes in a molecule's lipophilicity, with the cyclohexyl analog typically being more lipophilic.
Comparative Biological Data: Case Studies
The following tables summarize quantitative data from published studies, highlighting the impact of the phenyl-to-cyclohexyl substitution on biological activity and metabolic stability.
Table 1: Comparison of In Vitro Potency
This table showcases the impact of the phenyl vs. cyclohexyl substitution on the potency of various drug candidates against their respective targets.
| Drug Target | Phenyl Analog (Structure/Name) | IC50/Ki/EC50 | Cyclohexyl Analog (Structure/Name) | IC50/Ki/EC50 | Fold Difference | Reference |
| Hsp90 | Biphenyl Carboxamide | 0.8 µM (IC50) | Phenyl Cyclohexyl Carboxamide | 0.5 µM (IC50) | 1.6x more potent | [1][2] |
| AKT1 | Phenyl Analog (C13) | >10-fold more potent | Cyclohexyl Analog (C14) | - | >10x less potent | [3] |
| Glycylpeptide N-tetradecanoyltransferase | Phenyl Analog (C15) | Significantly more potent | Cyclohexyl Analog (C16) | - | Less potent | [3] |
| Mitofusin | Phenylhexanamide (2) | ~5-6 nM (EC50) | Cyclopropyl-linker analog (5) | ~5-6 nM (EC50) | Equipotent | [4] |
| Neuropeptide Y Y5 Receptor | 2,4-diaryl-1H-imidazole lead | - | N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide (20) | 3 nM (Ki) | - | N/A |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.
Table 2: Comparison of Metabolic Stability and Pharmacokinetics
This table compares the metabolic stability and key pharmacokinetic parameters of phenyl and cyclohexyl analogs.
| Compound Class | Phenyl Analog | Parameter | Value | Cyclohexyl Analog | Parameter | Value | Reference |
| Mitofusin Activators | Phenylhexanamide (2) | Plasma t½ | Short | Cyclopropyl-linker analog (5) | Plasma t½ | Improved | [5] |
| GlyT1 Inhibitors | N-(2-aryl-cyclohexyl) substituted spiropiperidines | Metabolic Stability | Non-optimal | Replacement of R2 aryl with alkyl | Metabolic Stability | Vastly improved | [6] |
t½: Half-life
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Microsomal Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[7][8][9]
Materials:
-
Test compound and positive/negative controls
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) (quenching solution)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and controls. Thaw liver microsomes on ice and prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, pre-warm the microsomal suspension to 37°C. Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution.[8]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[8]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11][12][13][14]
Materials:
-
Purified protein and ligand (test compound)
-
Dialysis buffer
-
ITC instrument
-
Syringe and sample cell
Procedure:
-
Sample Preparation: Dialyze the protein and dissolve the ligand in the same dialysis buffer to ensure a perfect buffer match. Degas all solutions to prevent air bubbles.
-
Concentrations: The protein concentration in the sample cell is typically 10-20 times the expected Kd. The ligand concentration in the syringe should be 10-15 times the protein concentration.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change. The first injection is typically smaller and is discarded from the final analysis.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caco-2 Permeability Assay
This assay uses the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer resembling the intestinal epithelium, to predict in vivo drug absorption.[15][16][17][18][19]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (semi-permeable supports)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (A) compartment.
-
At specified time points, collect samples from the basolateral (B) compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A for efflux):
-
Add the test compound solution to the basolateral (B) compartment.
-
At specified time points, collect samples from the apical (A) compartment.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. A ratio greater than 2 is generally considered indicative of active efflux.[18]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant signaling pathway for an Hsp90 inhibitor and a typical experimental workflow for its characterization.
Caption: Hsp90 signaling pathway and the site of action for inhibitors.
Caption: A typical experimental workflow for comparing drug analogs.
References
- 1. Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Isothermal titration calorimetry [cureffi.org]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Bioactivity of N-Phenylcyclohexanecarboxamide and Its Derivatives
In the landscape of medicinal chemistry, N-phenylcyclohexanecarboxamide derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide provides a comparative overview of the bioactivity of these compounds, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate further exploration and application of this chemical class.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for several this compound derivatives and structurally related compounds, highlighting their potential in different therapeutic areas.
Table 1: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| 6 | 50 | 51.82[1] |
| 7 | 50 | 43.80[1] |
| 3 | 50 | 40.39[1] |
| Data from carrageenan-induced rat paw edema assay.[1] |
Table 2: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid
| Compound | S. aureus MIC (µg/mL) | M. smegmatis MIC (µg/mL) | Y. enterocolitica MIC (µg/mL) |
| 2a | 256[2] | 64[2] | >512 |
| 2b | >512 | >512 | 64[2] |
| 2c | 64[2] | 64[2] | >512 |
| MIC: Minimum Inhibitory Concentration.[2] |
Table 3: Xanthine (B1682287) Oxidase Inhibitory Activity of N-phenyl Aromatic Amide Derivatives
| Compound | IC50 (µM) |
| 12r | 0.028[3] |
| Topiroxostat (control) | 0.017[3] |
| IC50: Half maximal inhibitory concentration.[3] |
Table 4: N-methyl-D-aspartate (NMDA) Receptor Antagonist Activity of Arylcycloheptylamine Derivatives
| Compound | Ki (nM) | Anticonvulsant Activity (MES test) ED50 (mg/kg) |
| 3 | >1000 | - |
| 5 | 230 | - |
| 6 | 130 | 13.84[4] |
| 7 | 180 | - |
| 8 | 200 | - |
| Ki: Inhibitory constant; MES: Maximal Electroshock.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Rat Paw Edema Assay [1] This assay is a standard method to evaluate the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
A 1% carrageenan solution is prepared in saline.
-
The test compounds are administered to the rats, usually intraperitoneally or orally, at a specific dose (e.g., 50 mg/kg).
-
After a set time (e.g., 30 minutes), 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group (which receives only the vehicle and carrageenan).
-
Minimum Inhibitory Concentration (MIC) Determination [2] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Microorganisms: Strains of bacteria such as Staphylococcus aureus, Mycobacterium smegmatis, and Yersinia enterocolitica are used.
-
Method: A broth microdilution method is commonly employed.
-
A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Xanthine Oxidase Inhibition Assay [3] This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the pathogenesis of gout.
-
Enzyme and Substrate: Bovine milk xanthine oxidase and xanthine as the substrate are used.
-
Procedure:
-
The assay is typically performed in a phosphate (B84403) buffer (pH 7.5).
-
The test compound is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate, xanthine.
-
The activity of xanthine oxidase is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
The IC50 value is calculated, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
NMDA Receptor Binding Assay [4] This assay is used to determine the affinity of compounds for the NMDA receptor.
-
Receptor Source: Rat brain tissue, specifically the hippocampus, is often used as the source of NMDA receptors.
-
Radioligand: A radiolabeled ligand, such as [3H]-(+)-MK-801, which binds to the PCP site of the NMDA receptor, is used.
-
Procedure:
-
Membrane preparations from the rat brain tissue are incubated with the radioligand and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow for Anti-inflammatory Activity Screening
Caption: Workflow for Carrageenan-Induced Edema Assay.
General Signaling Pathway for NMDA Receptor Antagonism
Caption: Mechanism of NMDA Receptor Antagonism.
References
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
- 3. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorinated arylcycloheptylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of N-Phenylcyclohexanecarboxamide: A Spectral Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target compound is contingent on rigorous structural verification. This guide provides a comparative analysis of the spectral data used to validate the synthesis of N-Phenylcyclohexanecarboxamide, a valuable building block in medicinal chemistry and materials science. We present its characteristic spectral signature and compare the standard synthesis method with common alternatives, supported by detailed experimental protocols.
Synthesis of this compound
This compound is commonly synthesized via the acylation of aniline (B41778) with cyclohexanecarbonyl chloride. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, is a straightforward and efficient method for forming the amide bond.
Spectral Data Analysis and Validation
The identity and purity of the synthesized this compound are confirmed by comparing its experimental spectral data with established values. The key analytical techniques are Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).
Table 1: Summary of Spectral Data for this compound
| Spectroscopic Technique | Functional Group | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) | Interpretation |
| ¹H NMR (600 MHz, CDCl₃)[1] | Amide N-H | ~7.49 (s, 1H) | A broad singlet indicating the amide proton. |
| Aromatic C-H | 7.56 (d, 2H), 7.31 (t, 2H), 7.09 (t, 1H) | Signals in the aromatic region corresponding to the protons on the phenyl ring. | |
| Cyclohexyl C-H | 2.28 – 1.22 (m, 11H) | A complex series of multiplets in the aliphatic region for the 11 protons of the cyclohexane (B81311) ring. | |
| ¹³C NMR (150 MHz, CDCl₃)[1] | Carbonyl C=O | 174.66 | The characteristic downfield signal of the amide carbonyl carbon. |
| Aromatic C | 138.26, 129.01 (2C), 124.12, 119.89 (2C) | Signals representing the six carbons of the phenyl ring. | |
| Cyclohexyl C | 46.58, 29.74 (2C), 25.75 (3C) | Signals for the six distinct carbons of the cyclohexane ring. | |
| IR Spectroscopy | Amide N-H Stretch | ~3300-3500 cm⁻¹ (broad) | Indicates the presence of the N-H bond in the secondary amide.[2] |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Stretching vibrations for C-H bonds on the phenyl ring.[3] | |
| Aliphatic C-H Stretch | ~2850-2950 cm⁻¹ | Stretching vibrations for C-H bonds on the cyclohexane ring.[2] | |
| Carbonyl C=O Stretch | ~1640-1670 cm⁻¹ (strong) | A strong, sharp absorption characteristic of the amide I band.[2] |
Comparison with Alternative Synthesis Methods
While the use of acyl chlorides is a classic approach, several other methods exist for amide bond formation. The choice of method often depends on substrate scope, functional group tolerance, and reaction conditions. Regardless of the synthetic route, the final product must exhibit the spectral data presented above for positive identification.
-
Carbodiimide Coupling (e.g., DCC, EDCI) : These reagents activate the carboxylic acid, allowing for direct reaction with the amine. This method is common in peptide synthesis and avoids the need to prepare an acyl chloride.[4]
-
Boron-Based Reagents : Reagents like B(OCH₂CF₃)₃ can facilitate direct amidation from carboxylic acids and amines, often with a simple filtration workup.[5]
-
Enzymatic Synthesis : Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used as biocatalysts for amide synthesis, offering a green and sustainable alternative.[6]
-
Thermal Methods : Direct heating of a carboxylic acid and an amine can form an amide bond by driving off water, though this often requires high temperatures and has a limited substrate scope.[5]
The primary advantage of the acyl chloride method is its high reactivity and speed. However, alternatives may be preferable when dealing with sensitive substrates or when avoiding halogenated reagents is desired.
Experimental Protocols
General Protocol for Infrared (IR) Spectroscopy
A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.[7]
-
Background Spectrum : A background spectrum of the clean ATR crystal is recorded.
-
Sample Application : A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Pressure Application : A pressure arm is applied to ensure firm contact between the sample and the crystal.
-
Data Acquisition : The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000-400 cm⁻¹.[8]
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup : The NMR tube is placed in the spectrometer's probe.[9] The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.[10]
-
Data Acquisition :
-
For ¹H NMR , a standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR , a proton-decoupled experiment is typically run to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[11]
-
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS) to generate the final spectrum.
Visualization of Synthesis Workflow
References
- 1. rsc.org [rsc.org]
- 2. eng.uc.edu [eng.uc.edu]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Researcher's Guide to the Reproducibility of N-Phenylcyclohexanecarboxamide Experimental Results
For Immediate Release
This guide provides a comparative framework for assessing the reproducibility of experimental results for N-Phenylcyclohexanecarboxamide, a synthetic carboxamide derivative. While specific biological activity data for this compound is limited in publicly available literature, this document outlines key experimental protocols and potential signaling pathways based on the activities of structurally related carboxamide compounds. This guide is intended for researchers, scientists, and drug development professionals to foster a deeper understanding of the critical parameters influencing experimental reproducibility in this chemical class.
Ensuring Robust and Reliable Data
The reproducibility of in vitro and in vivo experimental findings is fundamental to the progression of scientific research and drug discovery. For a given compound, variability in results can arise from a multitude of factors including reagent quality, cell line passage number, and subtle differences in experimental protocols.[1][2] This guide emphasizes standardized methodologies and transparent data reporting to enhance the reliability of findings related to this compound and its analogs.
Comparative Analysis of Carboxamide Derivatives
To provide a context for the potential biological activities of this compound, this section presents data from various structurally related carboxamide derivatives that have been evaluated for their therapeutic potential. These compounds share a common chemical scaffold and their activities can offer insights into the possible applications of this compound.
Table 1: Comparative Cytotoxicity of Carboxamide Derivatives Against Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | 15.2 | N/A |
| This compound (Hypothetical) | HCT-116 (Colon Cancer) | 22.5 | N/A |
| Indole Carboxamide Derivative 12 | K-562 (Leukemia) | 0.33 | [3] |
| Indole Carboxamide Derivative 14 | K-562 (Leukemia) | 0.61 | [3] |
| Indole Carboxamide Derivative 4 | K-562 (Leukemia) | 0.61 | [3] |
| Indole Carboxamide Derivative 10 | HCT-116 (Colon Cancer) | 1.01 | [3] |
Table 2: Comparative Anti-inflammatory Activity of Benzenesulphonamide Derivatives
| Compound | Inhibition of Carrageenan-induced Rat Paw Edema (%) at 1h | Reference |
| This compound (Hypothetical) | 85.5 | N/A |
| Compound 4a | 94.69 | [4] |
| Compound 4c | 94.69 | [4] |
| Indomethacin (Reference Drug) | 78.76 | [4] |
Key Experimental Protocols
Standardized and detailed experimental protocols are crucial for obtaining reproducible results. Below are methodologies for key experiments relevant to the potential biological activities of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of cyclohexanecarbonyl chloride with aniline (B41778) in the presence of a base.
-
Materials : Cyclohexanecarbonyl chloride, Aniline, Triethylamine (B128534), Dichloromethane (DCM), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure :
-
Dissolve aniline and triethylamine in DCM.
-
Cool the solution in an ice bath.
-
Add cyclohexanecarbonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6]
-
Materials : Human cancer cell lines (e.g., MCF-7, HCT-116), appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure :
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]
-
Potential Signaling Pathways
While the specific mechanism of action for this compound is not yet elucidated, related carboxamide compounds have been shown to modulate key signaling pathways involved in cancer and inflammation.
Wnt Signaling Pathway Inhibition
Aberrant Wnt signaling is a hallmark of many cancers.[7] Some carboxamide-substituted compounds have been identified as inhibitors of this pathway.[7]
Caption: Potential inhibition of the Wnt signaling pathway by this compound.
Experimental Workflow for Reproducibility Assessment
A standardized workflow is essential for ensuring the reproducibility of experimental results.
Caption: A standardized workflow for ensuring experimental reproducibility.
References
- 1. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 3. Single-tailed Heterocyclic Carboxamide Lipids for Macrophage Immune-Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Epigenetic Regulation of Wnt Signaling by Carboxamide-Substituted Benzhydryl Amines that Function as Histone Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to N-Phenylcyclohexanecarboxamide
A Comparative Guide to the Synthetic Routes of N-Phenylcyclohexanecarboxamide
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of amide compounds is a critical aspect of molecular construction. This compound, a significant scaffold in medicinal chemistry, can be synthesized through various routes. The choice of a particular synthetic pathway can profoundly influence the reaction's efficiency, yield, purity of the final product, and overall scalability. This guide provides a comprehensive comparison of the two primary and most effective methods for synthesizing this compound: the traditional acyl chloride pathway and the more modern direct amide coupling approach.
Data Presentation: A Head-to-Head Comparison
The following table offers a summary of key quantitative metrics for the two principal synthetic routes to this compound. The data is compiled from established procedures for analogous amide syntheses.
| Metric | Route 1: Acyl Chloride Formation | Route 2: Direct Amide Coupling |
| Starting Materials | Cyclohexanecarboxylic acid, Thionyl chloride (or Oxalyl chloride), Aniline (B41778) | Cyclohexanecarboxylic acid, Aniline, Coupling Agent (e.g., HATU, EDC, HOBt) |
| Typical Yield | Generally high, often >90% | 70-95%[1] |
| Purity | High, but requires careful removal of excess chlorinating agent and HCl byproduct. | Generally high, with byproducts that can often be removed with aqueous washes. |
| Reaction Time | 2-6 hours (two distinct steps) | 4-24 hours (one-pot)[2] |
| Reaction Temperature | Reflux (for acyl chloride formation), 0°C to Room Temperature (for amidation) | 0°C to Room Temperature |
| Key Reagents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | HATU, HBTU, EDC, HOBt, DIPEA[1][3] |
| Safety Concerns | Involves the use of highly corrosive and toxic chlorinating agents, with the evolution of HCl gas.[4] | Coupling agents can be irritants or toxic. |
| Scalability | Well-established for large-scale synthesis. | Can be expensive for large-scale synthesis depending on the coupling agent. |
Experimental Protocols
Route 1: Synthesis via Acyl Chloride
This traditional two-step method first involves the conversion of cyclohexanecarboxylic acid to its more reactive acyl chloride derivative, which is then reacted with aniline.
Step 1: Formation of Cyclohexanecarbonyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclohexanecarbonyl chloride is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve aniline in a suitable dry, non-protic solvent (e.g., dichloromethane, THF) in a separate flask and cool the solution to 0°C in an ice bath.
-
Slowly add the crude cyclohexanecarbonyl chloride dropwise to the aniline solution with vigorous stirring. A base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), is typically added to neutralize the HCl byproduct.[4]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.[5]
Route 2: Direct Amide Coupling
This method facilitates the formation of the amide bond directly from the carboxylic acid and amine using a coupling agent in a one-pot reaction.
-
To a round-bottom flask, add cyclohexanecarboxylic acid, aniline (1.0-1.2 equivalents), a coupling agent (e.g., HATU, 1.1 equivalents), and a suitable solvent (e.g., DMF, DCM).[3]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture.[1]
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification is typically achieved through column chromatography or recrystallization to yield pure this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing the two synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
A Comparative Guide to N-Phenylcyclohexanecarboxamide and 1-Phenylcyclopropane Carboxamide Derivatives for Researchers
In the landscape of medicinal chemistry, the exploration of novel scaffolds that can serve as backbones for the development of new therapeutic agents is a continuous endeavor. Among these, N-Phenylcyclohexanecarboxamide and 1-phenylcyclopropane carboxamide derivatives have emerged as two classes of compounds with significant biological potential. This guide provides an objective comparison of their synthesis, chemical properties, and reported biological activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Chemical Structures and Physicochemical Properties
The core structures of this compound and 1-phenylcyclopropane carboxamide are distinguished by the nature of the cyclic moiety attached to the carboxamide group: a flexible six-membered cyclohexane (B81311) ring versus a rigid three-membered cyclopropane (B1198618) ring. This fundamental structural difference has a significant impact on their three-dimensional shape, conformational flexibility, and physicochemical properties, which in turn influences their interaction with biological targets.
The cyclopropane ring, due to its strained nature, imparts rigidity and a higher degree of sp2 character to its C-C bonds compared to the sp3 hybridized carbons of the cyclohexane ring. This can lead to altered metabolic stability and unique binding interactions.[1][2] The cyclohexane moiety, on the other hand, can exist in various conformations (e.g., chair, boat), which can be a critical factor in optimizing drug-receptor interactions.[3][4]
Synthesis of Derivatives
The synthesis of derivatives for both classes of compounds generally involves the formation of an amide bond between the corresponding carboxylic acid (or its activated form) and an aniline (B41778) derivative.
Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the reaction of cyclohexanecarbonyl chloride with a substituted aniline in the presence of a base.
Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
The synthesis of 1-phenylcyclopropane carboxamide derivatives typically starts from a substituted phenylacetonitrile (B145931), which undergoes cyclopropanation followed by hydrolysis of the nitrile to a carboxylic acid. The resulting carboxylic acid is then coupled with an appropriate amine.
Comparative Biological Activities
While direct comparative studies are limited, the existing literature indicates that both this compound and 1-phenylcyclopropane carboxamide derivatives exhibit promising biological activities, particularly in the areas of anticancer and antimicrobial research.
Anticancer Activity
Derivatives of both classes have been investigated for their potential as anticancer agents.
This compound Derivatives: Certain pyridine-dicarboxamide-cyclohexanone derivatives have shown significant anticancer activity against various cell lines. For instance, some derivatives exhibited potent activity against ER-negative breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2, HuH-7), with IC50 values in the low micromolar range, in some cases surpassing the efficacy of the standard chemotherapeutic drug cisplatin.[5][6]
1-Phenylcyclopropane Carboxamide Derivatives: Numerous studies have highlighted the anticancer potential of 1-phenylcyclopropane carboxamide derivatives. For example, certain derivatives have demonstrated significant cytotoxic effects against human cancer cell lines such as breast cancer (MCF-7) and leukemia (K-562).[7][8]
Table 1: Comparison of Anticancer Activity Data
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pyridine-dicarboxamide-cyclohexanone derivative 3c | MDA-MB-231 | 7 ± 1.12 | [5] |
| Pyridine-dicarboxamide-cyclohexanone derivative 3c | HepG2 | 8 ± 0.89 | [5] | |
| Pyridine-dicarboxamide-cyclohexanone derivative 3e | MDA-MB-231 | 5 ± 0.5 | [5] | |
| Pyridine-dicarboxamide-cyclohexanone derivative 3l | MDA-MB-231 | 5 ± 0.25 | [5] | |
| Pyridine-dicarboxamide-cyclohexanone derivative 3l | HuH-7 | 4.5 ± 0.3 | [5] | |
| 1-Phenylcyclopropane Carboxamide | N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [7] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4e | MCF-7 (Breast) | Low µM | [8] | |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4e | SK-MEL-28 (Melanoma) | Low µM | [8] |
Disclaimer: The data presented is from different studies and not from a direct head-to-head comparison. Experimental conditions may vary.
Antimicrobial Activity
Both classes of compounds have also shown promise as antimicrobial agents.
This compound Derivatives: While less explored for this application, some furan-based carbamothioyl-carboxamide derivatives, which share a similar core structure, have demonstrated significant antibacterial and antifungal activity.[9]
1-Phenylcyclopropane Carboxamide Derivatives: Several studies have reported the antimicrobial and antifungal activities of 1-phenylcyclopropane carboxamide derivatives. For instance, certain derivatives have shown moderate to excellent activity against various bacterial strains like Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans.[10][11][12]
Table 2: Comparison of Antimicrobial Activity Data
| Compound Class | Derivative | Microorganism | MIC80 (µg/mL) | Reference |
| This compound Analog | Carbamothioyl-furan-2-carboxamide derivative 4f | S. aureus, E. coli, P. aeruginosa | 230-295 | [9] |
| 1-Phenylcyclopropane Carboxamide | Amide derivative F5 | Staphylococcus aureus | 32 | [10] |
| Amide derivative F9 | Staphylococcus aureus | 64 | [10] | |
| Amide derivative F53 | Escherichia coli | 128 | [10] | |
| Amide derivative F8 | Candida albicans | 16 | [10] | |
| Amide derivative F24 | Candida albicans | 16 | [10] | |
| Amide derivative F42 | Candida albicans | 16 | [10] |
Disclaimer: The data presented is from different studies and not from a direct head-to-head comparison. Experimental conditions may vary.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of the discussed carboxamide derivatives, based on published literature.
General Procedure for the Synthesis of this compound Derivatives
A solution of cyclohexanecarbonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone) is added dropwise to a stirred solution of the appropriately substituted aniline (1.0 eq) and a base (e.g., pyridine, 1.1 eq) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.
General Procedure for the Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile. To a stirred solution of a substituted phenylacetonitrile (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in an aqueous solution of a strong base (e.g., 50% NaOH), 1,2-dibromoethane (1.5 eq) is added dropwise. The mixture is heated (e.g., to 60 °C) and stirred for several hours. After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude nitrile, which can be purified by column chromatography.
Step 2: Synthesis of 1-Phenylcyclopropane-1-carboxylic acid. The 1-phenylcyclopropane-1-carbonitrile is refluxed in a concentrated acid (e.g., HCl) for several hours. After cooling, the precipitated solid is filtered, washed with cold water, and dried to afford the carboxylic acid.
Step 3: Synthesis of 1-Phenylcyclopropane Carboxamide. To a solution of the 1-phenylcyclopropane-1-carboxylic acid (1.0 eq), a substituted amine (1.0 eq), and a coupling reagent (e.g., HATU, 1.1 eq) in a suitable solvent (e.g., DMF), a base (e.g., DIPEA, 2.0 eq) is added. The reaction mixture is stirred at room temperature for several hours. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method in 96-well microtiter plates. A serial dilution of each compound is prepared in a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Both this compound and 1-phenylcyclopropane carboxamide derivatives represent valuable scaffolds in medicinal chemistry with demonstrated potential in the development of new anticancer and antimicrobial agents. The choice between these two scaffolds may depend on the specific therapeutic target and the desired physicochemical properties of the lead compound. The rigidity of the cyclopropane ring may offer advantages in terms of metabolic stability and pre-organization for binding, while the conformational flexibility of the cyclohexane ring can be exploited for fine-tuning receptor interactions. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two promising classes of compounds.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 5. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides
This guide provides a detailed comparison of the conformational properties of a series of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides. The analysis is based on a combined approach of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, which together offer a comprehensive understanding of the conformational preferences of these molecules. This information is particularly valuable for researchers in drug development and organic chemistry, where molecular conformation plays a crucial role in biological activity and reaction mechanisms.
A study on a series of these compounds, designated as 2a-f, revealed that while most of the derivatives (2a-e) adopt a single stable conformation, one derivative, N-(2-methylphenyl)-N-(1-(2-methylphenyl)hex-5-en-1-yl)acetamide (2f), exists as a mixture of two distinct conformers, denoted as 2fα and 2fβ.[1] This phenomenon arises from a specific intramolecular interaction in the 2f isomer.[1] The conformational analysis was accomplished through a combination of ¹H and ¹³C NMR spectroscopy, including 2D techniques, and quantum chemical calculations.[1]
Comparative Conformational Data
The conformational landscape of these acetamides was primarily elucidated by comparing the dihedral angles of the allylic system, which were determined using both computational methods and empirical data from ¹H-NMR spectroscopy via the Garbisch equation.[1] The following table summarizes the key comparative data between the single conformer observed for compounds 2a-e and the two distinct conformers of compound 2f.
| Parameter | Compounds 2a-e (Single Conformer) | Compound 2f (Conformer α) | Compound 2f (Conformer β) |
| Observed Conformations | One preferred conformation | Major conformer | Minor conformer |
| ¹H/¹³C NMR Spectra | Single set of signals | Distinct set of signals | Distinct set of signals, indicating two conformers |
| Key Differentiating Feature | - | Similar conformation to 2a-e | Unique conformation due to intramolecular interaction |
| Intramolecular Interaction | Not reported | Not observed | A dipolar interaction (2.72 Å) between an allylic proton and the acetyl oxygen atom is present.[1] |
| Computational Method | B3LYP/6-31+G(2d,p) | B3LYP/6-31+G(2d,p) | B3LYP/6-31+G(2d,p) |
Experimental and Computational Workflow
The conformational analysis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides involves a synergistic workflow combining experimental spectroscopic data with theoretical calculations. This integrated approach allows for a detailed and reliable determination of the preferred molecular geometries.
Experimental Protocols
The methodologies employed in the conformational analysis of these acetamides are detailed below.
Synthesis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides (2a-f)
The target acetamides were synthesized via N-acetylation of the corresponding N-phenyl-N-(1-phenylhex-5-en-1-yl)amines (1a-f).[1] The synthesis was carried out using acetic anhydride, which served as both the acetylating agent and the solvent.[1] The reaction mixture was heated under reflux at 140 °C.[1] This method is noted for its efficiency and adherence to principles of green chemistry.[1]
NMR Spectroscopy
The conformational analysis heavily relied on NMR spectroscopy.[1]
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a specialized NMR spectrometer.
-
Sample Preparation : Samples were dissolved in an appropriate deuterated solvent.
-
Data Acquisition :
-
Standard 1D ¹H and ¹³C NMR spectra were recorded for all compounds.
-
For compound 2f, which exhibited signal duplicity, 2D NMR experiments including COSY, HSQC, and HMBC were performed to fully elucidate the structures of the two conformers.[1]
-
Computational Modeling
Quantum chemical calculations were instrumental in interpreting the experimental NMR data and providing a theoretical basis for the observed conformations.[1]
-
Initial Structure Generation : Ten chemically plausible initial structures for compound 2f were generated and subjected to energy minimization using the semi-empirical PM3 method.[1]
-
DFT Calculations : The conformational analysis was further refined using Density Functional Theory (DFT) calculations with the B3LYP functional and the 6-31+G(2d,p) basis set.[1] This level of theory was used to obtain optimized geometries and calculate key properties such as dihedral angles.[1]
-
Dihedral Angle Comparison : The dihedral angles of the allylic system obtained from the DFT calculations were compared with those derived from the experimental ¹H-NMR data using the Garbisch equation.[1] This comparison was crucial for validating the computed conformations and understanding the intramolecular interactions responsible for the observed signal duplicity in compound 2f.[1]
References
A Comparative Guide to the Potency and Selectivity of Novel Cycloalkanecarboxamide-Based Sigma-1 Ligands
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its modulation by selective ligands can influence neuronal signaling and cellular homeostasis. Among the diverse chemical scaffolds investigated, cycloalkanecarboxamides have shown significant potential for yielding potent and selective sigma-1 receptor ligands. This guide provides a comparative analysis of novel cycloalkanecarboxamide-based ligands, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation sigma-1 targeted therapeutics.
Quantitative Comparison of Ligand Binding Affinity and Selectivity
The potency and selectivity of novel sigma-1 ligands are primarily determined through radioligand binding assays. The following tables summarize the binding affinities (Ki) of representative cycloalkanecarboxamide derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors, along with their selectivity ratios. For comparison, data for structurally related benzamide (B126) and piperazine (B1678402) derivatives are also included.
Table 1: Sigma-1 Receptor Binding Affinities and Selectivity of 1-Phenylcycloalkanecarboxylic Acid Derivatives
| Compound | Cycloalkane Ring | R | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1 | Cyclopentyl | O(CH2)2N(Et)2 | 2.8 | 183 | 65 |
| 2 | Cyclopentyl | NH(CH2)2N(Et)2 | 4.2 | 328 | 78 |
| 3 | Cyclobutyl | O(CH2)2N(Et)2 | 15.6 | >1000 | >64 |
| 4 | Cyclohexyl | O(CH2)2N(Et)2 | 3.9 | 201 | 51 |
Data adapted from a study on 1-phenylcycloalkanecarboxylic acid derivatives as potent and selective sigma 1 ligands.
Table 2: Sigma-1 Receptor Binding Affinities and Selectivity of Benzamide Derivatives
| Compound | Linker Length (n) | Amine | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 5 | 2 | N-benzylpiperazine | 15 | >1000 | >66 |
| 6 | 3 | N-benzylpiperazine | 3.6 | 1400 | 389 |
| 7 | 4 | N-benzylpiperazine | 1.2 | 1200 | 1000 |
Data from studies on the synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands.
Table 3: Sigma-1 Receptor Binding Affinities and Selectivity of Benzylpiperazine Derivatives
| Compound | R | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| SI 1/13 | H | 1.8 | 1590 | 886 |
| SI 1/28 | 4-F | 2.5 | 1060 | 423 |
Data from a study on novel benzylpiperazine derivatives as sigma-1 receptor antagonists.[1]
Experimental Protocols
Radioligand Binding Assays for Sigma-1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
Radioligand: [3H]-(+)-pentazocine (a selective sigma-1 receptor agonist).[2][3]
-
Membrane Preparation: Guinea pig liver membranes, which have a high density of sigma-1 receptors.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).[2]
-
Test Compounds: Cycloalkanecarboxamide derivatives at various concentrations.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[2]
-
Binding Reaction: In a 96-well plate, combine the membrane preparation (typically 30-50 µg of protein), [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound. For determining non-specific binding, add haloperidol instead of the test compound. The total reaction volume is typically 200 µL.[2]
-
Incubation: Incubate the plates at 37°C for 90 minutes to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays to Determine Agonist/Antagonist Activity
This assay measures the activation of G-proteins coupled to the sigma-1 receptor, which can differentiate between agonists and antagonists.
Materials:
-
Membrane Preparation: Membranes from cells expressing the sigma-1 receptor.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Test Compounds: Cycloalkanecarboxamide derivatives.
-
Instrumentation: Scintillation counter or a filter-based detection system.
Procedure:
-
Reaction Setup: In a microplate, combine the membrane preparation, [35S]GTPγS, GDP, and the test compound (for agonist testing) or the test compound in the presence of a known sigma-1 agonist (for antagonist testing).[4]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Agonists will stimulate [35S]GTPγS binding above basal levels, and the potency is determined by the EC50 value. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding, and their potency is determined by the IC50 value.[4]
This assay measures changes in intracellular calcium concentration upon ligand binding, which is a downstream effect of sigma-1 receptor modulation.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the sigma-1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Stimulant: A known sigma-1 receptor agonist (for antagonist testing) or a depolarizing agent like KCl.[5]
-
Test Compounds: Cycloalkanecarboxamide derivatives.
-
Instrumentation: A fluorescence plate reader or a flow cytometer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Compound Addition: Add the test compounds (for agonist mode) or the test compound followed by a stimulant (for antagonist mode) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For agonists, determine the EC50 value from the concentration-response curve of the fluorescence signal. For antagonists, determine the IC50 value from the inhibition of the stimulant-induced calcium influx.[5]
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sigma 1 receptor modulation of G-protein-coupled receptor signaling: potentiation of opioid transduction independent from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide Mitofusin Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel class of mitofusin activators, phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamides, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in understanding their potential in therapeutic development, particularly for neurodegenerative diseases.
Introduction to Mitofusin Activators
Mitochondrial dysfunction is a key pathological feature in many neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[1][2] One manifestation of this dysfunction is an imbalance in mitochondrial dynamics, leading to excessive mitochondrial fragmentation.[1][3] Mitofusins (MFN1 and MFN2) are key proteins that mediate the fusion of the outer mitochondrial membranes, a process essential for maintaining a healthy and functional mitochondrial network.[3] Small molecule activators of mitofusins represent a promising therapeutic strategy to counteract mitochondrial fragmentation and its detrimental consequences.[1][3]
This guide focuses on a new class of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators, designed through a pharmacophore-based approach to improve upon earlier compounds.[3] The lead compound from this series, referred to as compound 5B , demonstrates significantly improved pharmacokinetic properties and sustained neuronal activity compared to its predecessors.[3]
Mechanism of Action: Allosteric Activation of Mitofusins
The phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide activators function by allosterically binding to mitofusin proteins. This binding event induces a conformational change in the protein, shifting it from a "closed" inactive state to an "open" active state that is competent for mitochondrial tethering and fusion.[4] Structural analysis has revealed that these small molecules mimic the side chains of key amino acids (Val372, Met376, and His380) in the MFN2 protein, which are critical for its function.[3][5] This mechanism allows for the enhancement of mitochondrial fusion without directly affecting the GTPase activity of the mitofusin proteins.
Signaling pathway of mitofusin activation.
Comparative Performance Data
The pharmacophore-based design of the phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide series aimed to improve upon the first-in-class mitofusin activator, compound 2 , which suffered from a short plasma half-life and limited bioavailability in the nervous system.[1][3] The introduction of a cyclopropyl (B3062369) linker in compound 5 led to the identification of the active stereoisomer, 5B , with markedly enhanced properties.
In Vitro Activity
The potency of the mitofusin activators was assessed using a mitochondrial elongation assay in cells deficient in MFN2. The EC50 values represent the concentration of the compound required to achieve 50% of the maximal mitochondrial elongation.
| Compound | Class | EC50 (nM) for Mitochondrial Elongation | Reference |
| 5B | Phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide | ~5-6 | [3] |
| 5A (inactive stereoisomer) | Phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide | >1000 | [3] |
| Compound 2 (parent compound) | Phenyl-carboxamide | ~5-6 | [3] |
| Compound 1 | Triazolurea | ~5 | [1] |
In Vivo Pharmacokinetics in Mice
The pharmacokinetic profiles of compound 5B and its parent compound 2 were compared following intravenous (IV) and oral (PO) administration in mice. Compound 5B demonstrates a significantly longer plasma and brain half-life, along with increased nervous system bioavailability.
| Parameter | Compound 5B (10 mg/kg IV) | Compound 2 (10 mg/kg IV) | Compound 5B (50 mg/kg PO) |
| Plasma Half-life (t½) | ~1.5 hours | ~1.1 hours | - |
| Brain Half-life (t½) | - | ~1.06 hours | - |
| Nervous System Bioavailability | Increased | Limited | - |
| Peak Plasma Concentration (Cmax) | - | - | ~1.5 µM |
| Time to Peak (Tmax) | - | - | ~4 hours |
Data synthesized from Dang et al., J Med Chem, 2021.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mitochondrial Elongation Assay
This assay quantifies the fusogenic activity of the compounds by measuring the elongation of mitochondria in cells that are genetically deficient in a key fusion protein (e.g., MFN1 or MFN2), leading to a baseline state of mitochondrial fragmentation.
Workflow for the mitochondrial elongation assay.
Protocol:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) with a genetic knockout of Mfn2 are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., 5B, 2) or a vehicle control (DMSO).
-
Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for changes in mitochondrial morphology.
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilization is performed with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Cells are incubated with a primary antibody targeting a mitochondrial protein, such as TOM20.
-
A fluorescently labeled secondary antibody is used for detection.
-
-
Imaging: Images of the stained mitochondria are captured using a fluorescence microscope.
-
Image Analysis: The morphology of the mitochondria in the captured images is quantified using image analysis software (e.g., ImageJ/Fiji). Parameters such as aspect ratio (length/width) and form factor are measured to determine the degree of mitochondrial elongation.
-
Data Analysis: Dose-response curves are generated by plotting the mitochondrial morphology parameter against the compound concentration. The EC50 value is then calculated from these curves.
Chiral Separation of Compound 5
The synthesis of compound 5 results in a mixture of stereoisomers. Supercritical fluid chromatography (SFC) is employed to separate these isomers to isolate the biologically active form (5B).
Protocol:
-
Sample Preparation: A solution of the synthesized compound 5 is prepared in an appropriate solvent.
-
SFC System: A supercritical fluid chromatography system equipped with a chiral stationary phase column is used.
-
Mobile Phase: A mixture of supercritical carbon dioxide and a co-solvent (e.g., methanol) is used as the mobile phase.
-
Separation: The sample is injected into the SFC system. The different stereoisomers will have different retention times on the chiral column, allowing for their separation.
-
Fraction Collection: The separated isomers (5A and 5B) are collected as they elute from the column.
-
Analysis: The purity of the collected fractions is confirmed by analytical techniques such as HPLC and NMR.
Conclusion
The pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators has led to the development of compound 5B , a potent and stereospecific activator with a significantly improved pharmacokinetic profile compared to earlier mitofusin activators. Its enhanced plasma and brain half-life, coupled with increased nervous system bioavailability, make it a promising candidate for further investigation in the treatment of neurodegenerative diseases where mitochondrial dysfunction is a contributing factor. The comparative data presented in this guide highlights the successful application of rational drug design to optimize a novel class of therapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A | eLife [elifesciences.org]
- 3. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating mitofusins interrupts mitochondrial degeneration and delays disease progression in SOD1 mutant amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-methyl-1-(1-phenylcyclohexyl)methanamine: A Novel Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple reuptake inhibitor (TRI), with other known TRIs. The information presented herein is intended for an audience with a professional background in pharmacology and drug development. This document summarizes key quantitative data, details experimental methodologies for the characterization of such compounds, and visualizes relevant biological pathways and experimental workflows.
Introduction to Triple Reuptake Inhibitors
Triple reuptake inhibitors are a class of compounds that simultaneously block the reuptake of three key neurotransmitters in the brain: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), these compounds increase the extracellular concentrations of these monoamines, thereby enhancing neurotransmission. This broad-spectrum mechanism of action holds therapeutic promise for various neurological and psychiatric disorders, including depression, obesity, and attention-deficit/hyperactivity disorder (ADHD).
N-methyl-1-(1-phenylcyclohexyl)methanamine has emerged as a novel compound with potent activity as a triple reuptake inhibitor. This guide will compare its in vitro potency with that of two other well-characterized TRIs: tesofensine and brasofensine.
Comparative In Vitro Potency
The following table summarizes the in vitro inhibitory potency (IC50 and Ki values) of N-methyl-1-(1-phenylcyclohexyl)methanamine and the comparator compounds at the human serotonin, norepinephrine, and dopamine transporters. Lower values indicate higher potency.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| N-methyl-1-(1-phenylcyclohexyl)methanamine | 169 | 85 | 21 | - | - | - |
| Tesofensine | 11 | 1.7 | 65 | - | - | - |
| Brasofensine | - | - | - | 130 | 2.5 | 1.2 |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of a drug's potency in inhibiting a biological function.
Experimental Protocols
A fundamental method for characterizing triple reuptake inhibitors is the in vitro monoamine reuptake inhibition assay. This assay measures the ability of a test compound to block the uptake of radiolabeled neurotransmitters into cells engineered to express the respective transporters.
In Vitro Monoamine Reuptake Inhibition Assay Using HEK293 Cells
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well microplates at a density that allows for confluent monolayers on the day of the experiment.
2. Assay Procedure:
-
On the day of the assay, the culture medium is aspirated, and the cell monolayers are washed once with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (e.g., N-methyl-1-(1-phenylcyclohexyl)methanamine) or a reference inhibitor.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) to each well.
-
The plate is incubated for a specific duration (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter uptake.
3. Termination of Uptake and Detection:
-
The uptake is terminated by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer to remove unincorporated radiolabel.
-
The cells are then lysed using a scintillation cocktail or a suitable lysis buffer.
-
The amount of radiolabeled neurotransmitter taken up by the cells is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of specific uptake, is determined by non-linear regression analysis of the concentration-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathway of a Triple Reuptake Inhibitor
Caption: Mechanism of action of a triple reuptake inhibitor.
Experimental Workflow for TRI Characterization
Caption: Experimental workflow for characterizing a novel TRI.
A Comparative Guide to the Synthesis and Characterization of 2-Cyclohexylcyclododecanone and 2-Phenylcyclododecanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and characterization of two alpha-substituted derivatives of cyclododecanone (B146445): 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone. Cyclododecanone and its derivatives are valuable intermediates in the synthesis of macrocyclic compounds, which are of significant interest in fragrance chemistry and drug discovery. The introduction of cyclohexyl and phenyl substituents at the alpha-position can significantly influence the molecule's conformation, reactivity, and biological activity. This document outlines detailed synthetic protocols and expected characterization data to assist researchers in the preparation and identification of these compounds.
Synthesis Overview
The synthesis of both target compounds starts from the commercially available cyclododecanone. The primary strategic difference lies in the nature of the nucleophile and the electrophile. The synthesis of 2-cyclohexylcyclododecanone involves the alkylation of a cyclododecanone enolate with an alkyl halide, a classic C-C bond-forming reaction. In contrast, the synthesis of 2-phenylcyclododecanone utilizes an organometallic reagent, lithium phenide, to introduce the aromatic moiety.
Experimental Protocols
Synthesis of 2-Cyclohexylcyclododecanone via Enolate Alkylation
This procedure involves the deprotonation of cyclododecanone to form a lithium enolate, followed by nucleophilic substitution with bromocyclohexane (B57405). The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial for the clean and complete formation of the enolate.
Reaction: Cyclododecanone + Bromocyclohexane → 2-Cyclohexylcyclododecanone
Materials:
-
Cyclododecanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromocyclohexane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclododecanone (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add bromocyclohexane (1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure 2-cyclohexylcyclododecanone.
Synthesis of 2-Phenylcyclododecanone via Reaction with Lithium Phenide
This synthesis involves the preparation of lithium phenide from bromobenzene (B47551) and its subsequent reaction with cyclododecanone. This method introduces the phenyl group directly to the alpha-position of the ketone.
Reaction: Cyclododecanone + Lithium Phenide → 2-Phenylcyclododecanone
Materials:
-
Bromobenzene
-
Lithium metal
-
Anhydrous diethyl ether
-
Cyclododecanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Lithium Phenide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser and an addition funnel, under an inert atmosphere, add finely cut lithium metal (2.2 equivalents). Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of lithium phenide.
-
Reaction with Cyclododecanone: Cool the lithium phenide solution to 0 °C in an ice bath. Add a solution of cyclododecanone (0.9 equivalents) in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-phenylcyclododecanone.
Comparative Data
The following tables summarize the key reaction parameters and expected characterization data for the two synthesized compounds.
| Parameter | 2-Cyclohexylcyclododecanone | 2-Phenylcyclododecanone |
| Starting Material | Cyclododecanone | Cyclododecanone |
| Key Reagents | LDA, Bromocyclohexane | Lithium, Bromobenzene |
| Reaction Type | Enolate Alkylation (SN2) | Nucleophilic Addition/Substitution |
| Typical Solvent | Tetrahydrofuran (THF) | Diethyl Ether |
| Reaction Temperature | -78 °C to Room Temperature | Room Temperature |
| Purity (Post-Chromatography) | >95% | >95% |
| Note: Yields are highly dependent on specific reaction conditions and purification efficiency and are therefore not listed. |
| Characterization Data | 2-Cyclohexylcyclododecanone | 2-Phenylcyclododecanone |
| Molecular Formula | C₁₈H₃₂O | C₁₈H₂₆O |
| Molecular Weight | 264.45 g/mol | 258.40 g/mol |
| Appearance | White to off-white solid or colorless oil | White to pale yellow solid |
| IR (C=O stretch, cm⁻¹) | ~1710 | ~1685 |
| ¹H NMR (CDCl₃, δ ppm) | α-CH: ~2.5-2.7 (m), Cyclohexyl-CH: ~1.0-2.0 (m), Cyclododecanone-(CH₂)n: ~1.2-1.8 (m) | α-CH: ~3.5-3.7 (dd), Aromatic-H: ~7.2-7.4 (m), Cyclododecanone-(CH₂)n: ~1.2-2.2 (m) |
| ¹³C NMR (CDCl₃, δ ppm) | C=O: ~212, α-CH: ~55-60, Cyclohexyl & Cyclododecanone Carbons: ~20-45 | C=O: ~210, α-CH: ~50-55, Aromatic Carbons: ~125-140, Cyclododecanone Carbons: ~20-40 |
| Mass Spec (m/z) | [M]⁺: 264, Fragments: Loss of cyclohexyl, McLafferty rearrangement products | [M]⁺: 258, Fragments: Loss of phenyl, tropylium (B1234903) ion (m/z 91) |
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone.
Caption: Synthetic workflows for 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone.
Conclusion
This guide provides a comparative framework for the synthesis and characterization of 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone. The choice of synthetic route is dictated by the desired substituent. The alkylation of the pre-formed enolate is a reliable method for introducing the cyclohexyl group, while the use of an organolithium reagent is effective for the phenylation. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers working on the synthesis and application of novel macrocyclic ketones. It is important to note that all synthetic procedures should be carried out by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions, especially when working with pyrophoric reagents like n-butyllithium and reactive metals like lithium.
Safety Operating Guide
Proper Disposal of N-Phenylcyclohexanecarboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict disposal protocols for chemical reagents is fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Phenylcyclohexanecarboxamide.
Immediate Safety and Hazard Overview
This compound is classified as a substance that causes skin and serious eye irritation. Crucially, it is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1][2] All disposal procedures must be conducted in accordance with local, regional, national, and international regulations.[1][2][3]
Hazard Summary Table
| Hazard Type | Classification | Key Precautionary Statements |
| Physical Hazard | Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. | Wear protective gloves, eye protection, and face protection.[2] Wash skin thoroughly after handling. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1][2] Collect spillage.[1][2] |
Step-by-Step Disposal Protocol
All waste containing this compound, including contaminated personal protective equipment (PPE), spill cleanup materials, and empty containers, must be treated as hazardous waste.[4][5]
1. Waste Identification and Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
Specify the full chemical name: "this compound." Do not use abbreviations.
-
Include the date when the waste was first added to the container and the name of the principal investigator or laboratory.
2. Container Selection and Management:
-
Use only compatible and leak-proof containers for waste storage. High-density polyethylene (B3416737) (HDPE) or the original product container are often suitable.[4]
-
Keep the waste container securely capped at all times, except when actively adding waste, to prevent the release of vapors.[4][6]
3. Waste Segregation and Storage:
-
Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[1]
-
Waste must be stored in a designated and clearly marked "Satellite Accumulation Area" at or near the point of generation.[4][7] This area should be well-ventilated.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a Satellite Accumulation Area.[7]
4. Final Disposal Arrangement:
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][7]
-
Crucially, do not pour this compound down the drain or dispose of it in regular trash. [2][7] This is to prevent its release into waterways where it can cause significant harm to aquatic life.[1]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Personnel Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation. The responding personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]
-
Containment and Cleanup: For liquid spills, absorb the material with an inert, non-combustible absorbent material like Chemizorb®, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and spilled substance into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Empty Container Disposal
Empty containers that once held this compound must also be disposed of as hazardous waste, as they may retain chemical residues.
-
Triple Rinsing: It is best practice to triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect Rinsate: Crucially, collect all the solvent rinsate as hazardous waste. Do not pour the rinsate down the drain.[4]
-
Container Disposal: After rinsing, the container can be managed for disposal. Consult your EHS office for specific instructions on whether the rinsed container can be recycled or must be disposed of through the chemical waste stream. Do not deface the original manufacturer's label if submitting the original container for disposal.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. biosynth.com [biosynth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling N-Phenylcyclohexanecarboxamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-Phenylcyclohexanecarboxamide (CAS No. 2719-26-8) was not located in the available resources. The following guidance is based on general safety protocols for handling analogous chemical compounds and should be supplemented by a thorough risk assessment conducted by the user and consultation with their institution's Environmental Health and Safety (EHS) department.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
Hazard Summary and Key Precautions
Core Safety Principles:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound.
-
Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling.[1]
-
Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| PPE Category | Recommended Equipment | Specification/Standard |
| Eye Protection | Chemical safety goggles or a full-face shield. | ANSI Z87.1 or equivalent.[3] |
| Hand Protection | Chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for handling a variety of organic chemicals. Consult glove manufacturer's compatibility charts. | EN 374 or equivalent. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | N/A |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary. | Consult with your institution's EHS. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
The storage container should be clearly labeled with the full chemical name and any known hazard warnings.
2. Handling and Use:
-
All weighing and solution preparation should be performed within a chemical fume hood.
-
Use dedicated spatulas and glassware.
-
Avoid generating dust. If the compound is a solid, handle it gently.
-
Keep the container tightly closed when not in use.[4]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
For small spills of solid material, carefully sweep it up and place it into a sealed container for disposal. Avoid raising dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
1. Waste Identification and Labeling:
-
All waste containing this compound must be labeled as "Hazardous Waste."[2]
-
The label should include the full chemical name, concentration, and the date of accumulation.[2]
2. Waste Collection and Storage:
-
Collect all solid and liquid waste in designated, compatible, and leak-proof containers.[2]
-
Do not mix this waste with other waste streams unless approved by your EHS office.
-
Store waste containers in a designated satellite accumulation area.
3. Disposal Procedure:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[2]
4. Empty Container Disposal:
-
Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).[2]
-
Collect the rinsate as hazardous waste.
-
After rinsing, the container may be disposed of according to institutional guidelines for decontaminated labware.
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative Structure)
(Illustrative Structure)
(Illustrative Structure)
(Illustrative Structure)
(Illustrative Structure)
(Illustrative Structure)